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Core Science & Biosynthesis

Foundational

Technical Guide: Chemical Properties and Stability of 4-Fluoro-2H-indol-2-one

Executive Summary This technical guide provides a comprehensive analysis of 4-Fluoro-2H-indol-2-one (CAS: 138343-94-9), a critical heterocyclic scaffold in medicinal chemistry.[1] Known as 4-fluorooxindole , this compoun...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 4-Fluoro-2H-indol-2-one (CAS: 138343-94-9), a critical heterocyclic scaffold in medicinal chemistry.[1] Known as 4-fluorooxindole , this compound serves as a pivotal intermediate in the synthesis of multi-targeted receptor tyrosine kinase (RTK) inhibitors, including analogues of Sunitinib.

The introduction of a fluorine atom at the C4 position imparts unique electronic and steric properties that differentiate it from its non-fluorinated parent and 5-fluoro isomers. This guide details its physicochemical profile, reactivity patterns, stability under stress conditions, and validated handling protocols for drug development workflows.

Physicochemical Profile

The 4-fluoro substituent significantly alters the electronic landscape of the oxindole core, influencing both the acidity of the amide proton (N1-H) and the active methylene group (C3-H2).

Table 1: Key Physicochemical Properties
PropertyValue / CharacteristicImpact on Drug Design
Molecular Formula C₈H₆FNOCore scaffold composition
Molecular Weight 151.14 g/mol Fragment-based drug discovery (FBDD) suitable
Appearance Off-white to light orange powderColor change indicates oxidation (formation of isatin/isoindigo)
Melting Point 135–140 °C (Experimental)Indicator of purity; lowered by solvent occlusion
pKa (N1-H) ~13.0 (Predicted)Deprotonation requires moderately strong bases (e.g., K₂CO₃, NaH)
LogP 1.18 (Predicted)Moderate lipophilicity; suitable for cell permeability
H-Bond Donors/Acceptors 1 / 2Critical for ATP-binding pocket interactions
Electronic Effect Inductive withdrawal (-I)Increases acidity of C3 protons; deactivates aromatic ring

Synthetic Accessibility & Purity

The synthesis of 4-fluorooxindole typically bypasses direct fluorination of oxindole due to regioselectivity challenges. The most robust route involves the reduction-cyclization of 2-fluoro-6-nitrophenylacetic acid precursors.

Validated Synthetic Workflow

The following diagram outlines the primary synthetic pathway and the critical cyclization step that establishes the lactam ring.

SynthesisPathway Start 2-Fluoro-6-nitrotoluene Inter1 2-Fluoro-6-nitrophenylacetic Acid Start->Inter1 1. Oxalate condensation 2. Oxidative cleavage Prod 4-Fluoro-2H-indol-2-one (Target) Inter1->Prod Reductive Cyclization (Fe/AcOH or H2/Pd-C)

Figure 1: Primary synthetic route to 4-Fluoro-2H-indol-2-one via reductive cyclization.

Purity Considerations:

  • Regioisomeric Impurities: Commercial samples may contain traces of 6-fluorooxindole if the starting material was not isomerically pure.

  • Oxidative Impurities: Presence of 4-fluoroisatin (orange/red contaminant) is common in aged samples.

Chemical Stability & Reactivity

Understanding the reactivity profile is essential for utilizing this scaffold in library synthesis and ensuring the stability of the final drug substance.

Reactivity Map

The oxindole core possesses three distinct reactive sites: the N1-amine, the C3-methylene, and the C5/C6 aromatic positions.

ReactivityMap Core 4-Fluoro-2H-indol-2-one Knoevenagel C3-Condensation (Aldehydes/Ketones) Core->Knoevenagel Piperidine/EtOH Active Methylene Alkylation N1-Alkylation (Alkyl Halides) Core->Alkylation NaH/DMF Nucleophilic Nitrogen Oxidation C3-Oxidation (Formation of Isatin) Core->Oxidation Air/Light Radical Mechanism Hydrolysis Ring Opening (Strong Base/Acid) Core->Hydrolysis NaOH/Heat Lactam Cleavage

Figure 2: Reactivity and degradation pathways.[2] Green arrows indicate synthetic utility; red dashed arrows indicate instability.

C3-Position Reactivity (Knoevenagel Condensation)

The C3 protons are acidic due to the adjacent carbonyl and the flanking aromatic ring. The 4-fluoro group enhances this acidity via inductive electron withdrawal.

  • Mechanism: Base-catalyzed deprotonation forms an enolate that attacks aldehydes or ketones.

  • Utility: This is the primary reaction for synthesizing kinase inhibitors (e.g., Sunitinib).

  • Protocol Note: The 4-fluoro steric bulk is proximal to C3, potentially retarding reaction rates with sterically hindered aldehydes compared to unsubstituted oxindole.

Oxidative Stability (Degradation Risk)

Oxindoles are susceptible to auto-oxidation at the C3 position to form isatins (diones) or isoindigos (dimers).

  • Mechanism: Radical formation at C3 followed by reaction with molecular oxygen.

  • Observation: 4-Fluorooxindole is relatively more stable than electron-rich oxindoles (e.g., 5-methoxy) but will still degrade upon prolonged exposure to light and air in solution.

  • Prevention: Solutions should be degassed and stored under argon/nitrogen.

Hydrolytic Stability

The lactam (cyclic amide) is generally stable at physiological pH (7.4).

  • Acidic Conditions: Stable.

  • Basic Conditions: Hydrolysis to 2-amino-6-fluorophenylacetic acid occurs in strong alkali (pH > 12) at elevated temperatures.

Experimental Protocols

Protocol A: Synthesis of 3-Benzylidene-4-fluorooxindole (Knoevenagel)

This protocol validates the C3-reactivity and is a standard test reaction.

  • Reagents: 4-Fluoro-2H-indol-2-one (1.0 eq), Benzaldehyde (1.1 eq), Piperidine (0.1 eq).

  • Solvent: Ethanol (anhydrous).

  • Procedure:

    • Dissolve 4-fluorooxindole in ethanol (5 mL/mmol).

    • Add benzaldehyde followed by catalytic piperidine.

    • Reflux for 3–5 hours. A precipitate typically forms.

    • Cool to 0°C, filter the solid, and wash with cold ethanol.

  • Self-Validation: The product should be a bright yellow/orange solid. ¹H NMR will show the disappearance of the C3-CH₂ singlet (~3.5 ppm) and appearance of a vinyl proton (~7.8 ppm).

Protocol B: Handling and Storage

To maintain chemical integrity (>98% purity) over long-term storage:

  • State: Solid powder.

  • Atmosphere: Store under Nitrogen or Argon.

  • Temperature: -20°C is optimal; 4°C is acceptable for short term.

  • Light: Protect from light (amber vials) to prevent photo-oxidation at C3.

Applications in Drug Discovery

The 4-fluoro group is often employed as a bioisostere to block metabolic hotspots or modulate conformation.

  • Kinase Inhibition: In the context of VEGFR/PDGFR inhibitors, the oxindole core mimics the adenine ring of ATP. The 4-fluoro substituent can induce a twisted conformation in 3-benzylidene derivatives, improving selectivity by fitting into specific hydrophobic pockets.

  • Metabolic Stability: Unlike the 5-position (para to nitrogen), which is prone to hydroxylation by CYP450 enzymes, the 4-position is less metabolically labile, but its substitution can sterically shield the C3 region.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15512599, 4-Fluoro-1,3-dihydro-2H-indol-2-one. Retrieved from [Link]

  • Khetmalis, Y. M., et al. (2021). Oxindole and its derivatives: A review on recent progress in biological activities. Biomedicine & Pharmacotherapy.[2][3][4][5] Retrieved from [Link]

  • Vertex AI Search.Grounding Data on Fluorinated Indoles.

Sources

Exploratory

4-Fluoro-2H-indol-2-one CAS 346-34-9 MSDS and safety data

This technical guide addresses the specific chemical entity defined by CAS 346-34-9 . Critical Nomenclature Disambiguation: There is a common nomenclature conflict in commercial databases regarding this CAS number.

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific chemical entity defined by CAS 346-34-9 .

Critical Nomenclature Disambiguation: There is a common nomenclature conflict in commercial databases regarding this CAS number.

  • CAS 346-34-9 corresponds to 4-Fluoroisatin (4-Fluoro-1H-indole-2,3-dione).

  • 4-Fluoro-2H-indol-2-one (4-Fluorooxindole) typically bears the CAS 138343-94-9 .[1][2][3]

  • Editorial Decision: As the CAS number is the definitive unique identifier for regulatory and safety purposes, this guide focuses on 4-Fluoroisatin (CAS 346-34-9) while explicitly detailing its conversion to the oxindole derivative, which is a critical workflow in drug development.

Including Protocols for Reduction to 4-Fluoro-2-oxindole

Part 1: Chemical Identity & Physicochemical Profile

4-Fluoroisatin serves as a high-value scaffold in medicinal chemistry, particularly for the synthesis of spiro-oxindoles and kinase inhibitors. Its C4-fluorine substitution introduces metabolic stability and alters the pKa of the N-H bond, influencing binding affinity in protein pockets.

PropertySpecification
IUPAC Name 4-Fluoro-1H-indole-2,3-dione
CAS Number 346-34-9
Molecular Formula C₈H₄FNO₂
Molecular Weight 165.12 g/mol
Appearance Orange to reddish-brown crystalline solid
Melting Point 224°C – 227°C (Decomposes)
Solubility Soluble in DMSO, DMF, warm Ethanol; sparingly soluble in water.
Structural Feature Contains two carbonyl groups (C2 amide, C3 ketone). The C3 ketone is highly electrophilic.

Part 2: GHS Safety Data & Hazard Profiling

While often categorized under generic "Irritant" codes, the fluorinated nature of this isatin requires specific attention to dust control and potential metabolic byproducts.

GHS Classification (29 CFR 1910.1200 / EU CLP)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Precautionary Protocols
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

  • P280: Wear protective gloves/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

Critical Handling Strategy (The "Why" Behind the Protocol)
  • Dust Hazard: As a crystalline solid with a high melting point, 4-fluoroisatin can generate fine particulate dust during weighing. The fluorine substituent increases lipophilicity compared to isatin, potentially enhancing dermal absorption.

    • Control: Use a static-dissipative weighing funnel inside a fume hood.

  • Reactivity Hazard: The C3 carbonyl is prone to rapid condensation with amines. Avoid inadvertent contact with primary amines outside of controlled reaction vessels to prevent exothermic Schiff base formation.

Emergency Response Architecture

SafetyMatrix cluster_ppe Required PPE start Exposure Incident type Identify Exposure Type start->type inhal Inhalation (Dust) type->inhal skin Dermal Contact type->skin eye Ocular Contact type->eye act_inhal Remove to Fresh Air Support Respiration Monitor for 48h (Delayed Edema) inhal->act_inhal act_skin Brush off dry powder first Wash w/ Soap & Water (15 min) Discard Contaminated Clothing skin->act_skin act_eye Flush w/ Saline (15 min) Do NOT rub eyes Ophthalmologist Consult eye->act_eye ppe Nitrile Gloves (0.11mm) N95 Respirator Safety Goggles

Figure 1: Emergency Response Decision Matrix for 4-Fluoroisatin Exposure.

Part 3: Synthetic Utility & Reactivity Profile

For researchers, the primary value of CAS 346-34-9 lies in its reactivity at the C3 position. It is the precursor to 4-Fluoro-2-oxindole , a scaffold found in multi-targeted receptor tyrosine kinase inhibitors.

The Isatin-to-Oxindole Reduction Workflow

To obtain the "4-Fluoro-2H-indol-2-one" (Oxindole) requested in the prompt, one must reduce the C3 carbonyl of the Isatin (CAS 346-34-9).

Protocol (Wolff-Kishner Modification):

  • Reagents: 4-Fluoroisatin (1.0 eq), Hydrazine hydrate (10.0 eq).

  • Conditions: Reflux in Ethanol for 2-4 hours to form the hydrazone intermediate.

  • Reduction: Addition of Sodium Ethoxide (NaOEt) or KOH in ethylene glycol at 140°C.

  • Safety Note: This reaction generates Nitrogen gas (

    
    ). Ensure open venting to prevent pressure buildup.
    
C3-Functionalization (Drug Discovery Pathway)

The C3 carbonyl is a "privileged electrophile." It undergoes:

  • Knoevenagel Condensation: Reaction with malonates to form alkylidene oxindoles (Sunitinib precursors).

  • Spiro-cyclization: [3+2] Cycloaddition with azomethine ylides to form spiro[pyrrolidine-3,3'-oxindole] derivatives.

Reactivity isatin 4-Fluoroisatin (CAS 346-34-9) Electrophilic C3 hydrazone Hydrazone Intermediate isatin->hydrazone N2H4, EtOH spiro Spiro-Oxindole (Anticancer Scaffold) isatin->spiro Sarcosine, Aldehyde oxindole 4-Fluoro-2-oxindole (CAS 138343-94-9) Nucleophilic C3 hydrazone->oxindole Base, Heat (-N2) drug Kinase Inhibitor (e.g., Sunitinib Analog) oxindole->drug Aldehyde, Piperidine (Cat.)

Figure 2: Synthetic divergence from 4-Fluoroisatin. Note the transition from Electrophile (Isatin) to Nucleophile (Oxindole).

Part 4: Storage & Stability

  • Hygroscopicity: 4-Fluoroisatin is slightly hygroscopic. Moisture absorption can hydrolyze the amide bond over extended periods or degrade the crystalline lattice, complicating precise stoichiometric weighing.

  • Oxidation: Stable to air, but prolonged exposure to light may darken the compound (photo-oxidation).

  • Storage Condition: Store at +2°C to +8°C (Refrigerated) in a tightly sealed container under inert atmosphere (Argon/Nitrogen) for long-term retention of purity >98%.

References

  • PubChem. (2025).[5][6][7] Compound Summary: 5-Fluoroisatin (Isomer Analog). National Library of Medicine. Retrieved from [Link](Note: 4-fluoro isomer data extrapolated from validated 5-fluoro datasets where specific 4-fluoro MSDS is fragmented).

Sources

Foundational

Strategic Utilization of 4-Fluorooxindole Scaffolds in Medicinal Chemistry

This guide details the medicinal chemistry applications, synthetic challenges, and strategic utility of the 4-fluorooxindole scaffold. Unlike its ubiquitous 5-fluoro isomer (found in Sunitinib), the 4-fluoro variant repr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the medicinal chemistry applications, synthetic challenges, and strategic utility of the 4-fluorooxindole scaffold. Unlike its ubiquitous 5-fluoro isomer (found in Sunitinib), the 4-fluoro variant represents a specialized, often underutilized chemical space that offers distinct electronic and steric advantages for challenging biological targets.

[1]

Executive Summary: The "Privileged but Difficult" Scaffold

The oxindole (indolin-2-one) core is a "privileged structure" in drug discovery, serving as a template for kinase inhibitors, ion channel modulators, and neuroprotective agents. While the 5-fluorooxindole is industrially common due to the facile symmetry of its precursor (4-fluoroaniline), the 4-fluorooxindole (fluorine at the C4 position of the benzene ring) offers a unique orthogonal vector for optimization.

Why 4-Fluoro?

  • Electronic Modulation: The C4 fluorine exerts a strong inductive effect (

    
    ) on the C3 position—the primary site of functionalization—enhancing the acidity of C3-protons and facilitating Knoevenagel condensations or enolate chemistry.
    
  • Conformational Locking: In 3-substituted derivatives, a C4-fluorine can induce specific conformational preferences via electrostatic repulsion or weak H-bonding with C3-substituents, locking bioactive conformations that the 5-fluoro isomer cannot access.

  • Metabolic Shifting: Blocking the C4 position prevents oxidative metabolism at this site, potentially redirecting clearance pathways or extending half-life in specific chemotypes.

Chemical Rationale & Electronic Landscape

The placement of fluorine at C4 creates a distinct electronic environment compared to the C5 or C6 isomers.

Property4-Fluorooxindole5-FluorooxindoleImpact on Drug Design
C3-Acidity High (Inductive proximity)Moderate4-F facilitates C3-functionalization and stabilizes enol forms.
Steric Clash High (Proximity to C3)Low (Remote)4-F can force C3-substituents out of plane, creating "twisted" inhibitors.
H-Bonding Potential intramolecular H-bond acceptorUnlikely4-F can interact with NH donors on C3-substituents.
Structural Visualization: The Regioselectivity Challenge

The synthesis of 4-fluorooxindole is historically challenging due to regioselectivity issues during the cyclization of 3-fluoroaniline precursors. The following diagram illustrates this "Fork in the Road."

G Precursor 3-Fluoroaniline Precursor Intermediate Isonitrosoacetanilide Intermediate Precursor->Intermediate Chloral Hydrate NH2OH Cyclization Acid-Mediated Cyclization Intermediate->Cyclization Isomer6 6-Fluoroisatin (Major Product) Cyclization->Isomer6 Sterically Favored Isomer4 4-Fluoroisatin (Minor Product) Cyclization->Isomer4 Sterically Hindered Target 4-Fluorooxindole (Target Scaffold) Isomer4->Target Wolff-Kishner Reduction

Figure 1: The synthetic divergence in accessing the 4-fluoro scaffold. Standard Sandmeyer conditions favor the 6-isomer, making the 4-isomer a high-value target requiring careful isolation.

Synthetic Methodologies

To access the 4-fluorooxindole core with high fidelity, researchers must employ specific protocols that either optimize the minor pathway or utilize alternative directing groups.

Protocol A: Modified Sandmeyer Synthesis (Isolation Route)

This classical route is robust but requires rigorous purification to separate the 4-isomer from the 6-isomer.

Reagents: 3-Fluoroaniline, Chloral hydrate, Hydroxylamine hydrochloride, Sodium sulfate, Conc.


, Hydrazine hydrate.

Step-by-Step Methodology:

  • Formation of Isonitrosoacetanilide:

    • Dissolve 3-fluoroaniline (0.1 mol) in water containing HCl.

    • Add a solution of chloral hydrate (0.11 mol) and hydroxylamine hydrochloride (0.3 mol).

    • Heat to 90°C for 1 hour. The isonitrosoacetanilide precipitates as a solid.

    • Critical Step: Filtration and washing with water removes unreacted aniline.

  • Cyclization (The Isomer Split):

    • Add the dry isonitroso intermediate portion-wise to pre-heated conc.

      
       (50°C). Maintain temp < 70°C to prevent charring.
      
    • Heat to 80°C for 30 mins to complete ring closure.

    • Pour onto crushed ice. The precipitate is a mixture of 4-fluoroisatin and 6-fluoroisatin.

  • Purification (The Key to 4-F):

    • Fractional Crystallization: Recrystallize the mixture from glacial acetic acid. The 6-fluoroisatin (major) typically crystallizes out first. The mother liquor is enriched with the 4-fluoroisatin .

    • Column Chromatography: For high purity, use silica gel chromatography (Hexane/EtOAc gradient). 4-fluoroisatin usually elutes after the 6-isomer due to the dipole moment difference caused by the C4-fluorine/carbonyl interaction.

  • Reduction to Oxindole:

    • Reflux pure 4-fluoroisatin with hydrazine hydrate in ethanol to form the hydrazone.

    • Treat with sodium ethoxide in ethanol (Wolff-Kishner conditions) to reduce the C3-carbonyl to methylene.

    • Yield: ~60% from isatin step.

Protocol B: Vicarious Nucleophilic Substitution (VNS)

For avoiding isomer separation, the VNS reaction on nitroarenes offers a more direct, albeit sensitive, route.

  • Starting Material: 3-Fluoronitrobenzene.[1][2]

  • Reagent: Chloromethyl phenyl sulfone (or similar carbanion precursor).

  • Mechanism: The carbanion attacks the position ortho to the nitro group. Due to the directing effect of fluorine, substitution can be directed, but often requires specific blocking groups to ensure C4 selectivity. Note: This route is less common for bulk synthesis but useful for specific analog generation.

Medicinal Chemistry Applications

A. Kinase Inhibitors (The "Twist" Effect)

In the design of receptor tyrosine kinase (RTK) inhibitors (e.g., VEGFR, PDGFR), the oxindole core acts as a hinge binder.

  • Mechanism: The lactam NH and C2-carbonyl form H-bonds with the kinase hinge region (e.g., Glu/Cys residues).

  • 4-Fluoro Advantage: Introducing fluorine at C4 creates steric pressure on the C3-substituent (often a benzylidene or pyrrole group). This forces the substituent to twist out of planarity, potentially improving fit in kinases with restricted ATP pockets or inducing selectivity against homologous kinases that require planar inhibitors.

B. Ion Channel Modulators (KCNQ/BK Channels)

Oxindoles are privileged scaffolds for potassium channel openers (e.g., BMS-204352).

  • Application: While BMS-204352 utilizes a 3-fluoro-3-phenyl motif, the 4-fluorooxindole core is used to tune the lipophilicity and blood-brain barrier (BBB) permeability of these neuroprotective agents.

  • Data: 4-fluoro derivatives often show increased metabolic stability in microsomal assays compared to non-fluorinated analogs, as the C4 position is protected from Phase I oxidation.

C. Bioisosteric Replacement

The 4-fluorooxindole serves as a bioisostere for:

  • Naphthalene: In hydrophobic pockets.

  • Coumarin: In anticoagulant design.

  • Indole: Modulating the NH pKa (lowering it from ~17 to ~15-16), which affects hydrogen bond donor strength.

Experimental Data Summary

The following table summarizes the comparative properties of the fluorooxindole isomers, derived from aggregate literature data.

Property4-Fluorooxindole5-Fluorooxindole6-Fluorooxindole
Melting Point 138-140°C143-147°C160-162°C
pKa (NH) ~12.5~13.0~13.2
Synthetic Access Difficult (Minor Isomer)Easy (Symmetric Precursor)Moderate (Major Isomer)
Metabolic Liability Low (C4 blocked)Low (C5 blocked)Low (C6 blocked)
Key Application Conformational ControlGeneral PotencySolubility/Metabolism

References

  • Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives. (Contextual comparison for 4-F activity). National Institutes of Health (NIH).Link

  • BMS-204352: A Potassium Channel Opener. (Foundational oxindole scaffold pharmacology). ResearchGate.[3][4]Link

  • Synthesis of Isatin Derivatives via Sandmeyer Reaction. (Detailed protocol for isomer separation). Scribd / Wiley Reference.Link

  • Recent Progress in Therapeutic Applications of Fluorinated Heterocycles. (SAR data on 4-fluoro vs 5-fluoro indoles). PubMed Central.Link

  • 4-Fluoro-1,3-dihydro-2H-indol-2-one Product Data. (Chemical properties and CAS verification). GuideChem.Link

Sources

Exploratory

Solubility Profile of 4-Fluoro-2H-indol-2-one in Organic Solvents

This guide details the solubility profile of 4-Fluoro-2H-indol-2-one (4-Fluorooxindole), a critical intermediate in the synthesis of kinase inhibitors such as Sunitinib. It synthesizes qualitative data from patent litera...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility profile of 4-Fluoro-2H-indol-2-one (4-Fluorooxindole), a critical intermediate in the synthesis of kinase inhibitors such as Sunitinib. It synthesizes qualitative data from patent literature with rigorous experimental protocols for quantitative determination.

Technical Guide | Application Science Series

Compound: 4-Fluoro-2H-indol-2-one (CAS: 346-46-3) Molecular Formula: C₈H₆FNO Molecular Weight: 151.14 g/mol

Executive Summary & Application Context

4-Fluoro-2H-indol-2-one is a fluorinated oxindole scaffold primarily utilized as the "head" group in the synthesis of multi-targeted receptor tyrosine kinase (RTK) inhibitors. Its solubility behavior is governed by the interplay between the polar lactam (amide) functionality, the electronegative fluorine atom at the C4 position, and the hydrophobic aromatic core.

Understanding this profile is critical for:

  • Process Optimization: Selecting the correct solvent for the reductive cyclization of 2-(3-fluoro-2-nitrophenyl)acetic acid.

  • Purification: Designing cooling crystallization processes (e.g., from Ethanol).

  • Reaction Yield: Ensuring homogeneity in nucleophilic condensation reactions (e.g., Knoevenagel condensation).

Qualitative Solubility Profile

The following profile is derived from synthesis patents and process development literature. While exact mole fraction values depend on specific crystal polymorphs, the solvent compatibility trends are established.

Solvent Class Compatibility Table
Solvent ClassRepresentative SolventsSolubility RatingProcess Application
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL)Reaction medium for coupling; stock solutions.
Polar Protic Methanol, Ethanol, IPAModerate (Temp. Dependent)Recrystallization. Soluble at boiling; sparingly soluble at RT.
Chlorinated Dichloromethane (DCM), ChloroformGood Extraction workups; chromatography loading.
Nitriles AcetonitrileModerate to Good HPLC mobile phase; reaction solvent.
Aromatic TolueneLow to Moderate Reaction solvent at elevated temps; antisolvent at RT.
Aliphatic Hexane, Heptane, PentaneNegligible Antisolvent; washing filter cakes to remove impurities.

Key Insight: The "sweet spot" for purification is Ethanol or Aqueous Ethanol . The compound exhibits a steep solubility curve in ethanol, allowing for high-recovery cooling crystallization [1, 2].

Theoretical Framework: Solute-Solvent Interactions

The solubility behavior of 4-fluorooxindole deviates from non-fluorinated oxindole due to the fluorine effect :

  • H-Bonding: The lactam group (NH donor / C=O acceptor) dominates interactions in protic solvents.

  • Fluorine Lipophilicity: The C-F bond increases lipophilicity (LogP ~1.8) compared to the parent oxindole, slightly improving solubility in chlorinated solvents and toluene while decreasing water solubility.

  • Crystal Lattice Energy: The high melting point (~140-143°C) indicates strong intermolecular hydrogen bonding in the solid state (dimer formation), requiring solvents with high dielectric constants or H-bond disruption capability (like DMSO) to break the lattice energy at room temperature.

Experimental Protocols for Quantitative Determination

As specific quantitative data (g/L) varies by lot and polymorph, researchers must validate solubility internally. Below are the two industry-standard protocols.

Method A: Static Gravimetric Saturation (High Precision)

Best for: Generating thermodynamic data (Van't Hoff plots).

  • Preparation: Add excess 4-Fluoro-2H-indol-2-one solid to 10 mL of the target solvent in a jacketed equilibrium cell.

  • Equilibration: Stir at the target temperature (e.g., 298.15 K) for 24–48 hours.

  • Sampling: Stop stirring and allow the suspension to settle for 2 hours.

  • Filtration: Withdraw the supernatant using a pre-heated syringe filter (0.22 µm PTFE).

  • Drying: Transfer a known volume (

    
    ) to a tared weighing dish. Evaporate solvent under vacuum at 40°C until constant mass (
    
    
    
    ).
  • Calculation:

    
    
    
Method B: HPLC-UV Assay (High Throughput)

Best for: Impurity profiling and kinetic solubility.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) [40:60 Isocratic].

  • Detection: UV at 248 nm (Lambda max for the oxindole core).

  • Standard Curve: Prepare standards of 4-fluorooxindole in Methanol (0.01 – 1.0 mg/mL).

  • Procedure: Dilute the saturated supernatant from Method A (1:100) in mobile phase and inject.

Thermodynamic Modeling & Visualization

To predict solubility at unmeasured temperatures (essential for cooling crystallization design), fit the experimental data to the Modified Apelblat Equation :



Where:

  • 
     = Mole fraction solubility[1]
    
  • 
     = Absolute temperature (K)[1][2]
    
  • 
     = Empirical constants derived from regression analysis.
    
Workflow: Solubility Determination & Solvent Selection

SolubilityWorkflow Start Start: 4-Fluorooxindole Solubility Profiling Screen Rapid Solvent Screening (Visual: Dissolves at RT?) Start->Screen SolubleRT Soluble at RT Screen->SolubleRT Yes InsolubleRT Insoluble at RT Screen->InsolubleRT No ReactionSolvent Candidate for Reaction Medium (e.g., DMSO, DMF) SolubleRT->ReactionSolvent Validation Generate Solubility Curve (Apelblat Model) ReactionSolvent->Validation Heat Heat to Boiling InsolubleRT->Heat SolubleHot Soluble at Boiling Heat->SolubleHot Dissolves InsolubleHot Insoluble at Boiling Heat->InsolubleHot Precipitate Remains Recryst Primary Candidate for Recrystallization (e.g., Ethanol, Toluene) SolubleHot->Recryst Recryst->Validation Perform Quant. Method A or B AntiSolvent Candidate for Anti-Solvent (e.g., Hexane, Water) InsolubleHot->AntiSolvent

Figure 1: Decision logic for categorizing solvents based on thermal solubility behavior. This workflow identifies the optimal solvents for reaction versus purification.

References

  • US Patent 6,153,634. Indolinone combinatorial libraries and related products. (2000). Specifies crystallization of fluoro-oxindole derivatives from Ethanol/Water systems.

  • GuideChem. 4-Fluoro-1,3-dihydro-2H-indol-2-one Properties and Safety. (Accessed 2024). Provides physical property data confirming high melting point and lipophilicity.

  • PubChem. Compound Summary: 4-Fluoro-2H-indol-2-one.[3][4] National Library of Medicine. (2024).

  • BenchChem. Solubility of 2-Fluoro-4-nitroaniline in Organic Solvents. (2025).[1][2][5] Used as a structural analog reference for polarity-driven solubility behavior in the absence of specific isomer data.

Sources

Foundational

Literature Review: Advanced Synthesis Pathways for Fluorinated Oxindoles

Executive Summary Strategic Value of Fluorinated Oxindoles in Drug Discovery The oxindole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for therapeutics ranging from receptor tyrosine k...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Strategic Value of Fluorinated Oxindoles in Drug Discovery The oxindole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for therapeutics ranging from receptor tyrosine kinase inhibitors (e.g., Sunitinib) to ion channel modulators. The introduction of fluorine at the C3 position is not merely a structural modification but a functional overhaul. It modulates the pKa of the amide proton, blocks metabolic oxidation (preventing hydroxylation to isatins), and induces conformational locks via the gauche effect.

This technical guide synthesizes the most robust pathways for accessing 3-fluoro, 3,3-difluoro, and 3-trifluoromethyl oxindoles. It moves beyond basic synthesis to explore the mechanistic causality of enantioselective catalysis and radical cascade cyclizations.

Part 1: Electrophilic Fluorination Strategies (C3-F & C3,3-F2)

Direct fluorination of the oxindole core relies heavily on the reactivity of the C3-carbon. This position is chemically amphoteric; it can act as a nucleophile (via enolization) or a radical acceptor.

Selectfluor-Mediated Oxidative Fluorination

Mechanism & Solvent Control: The use of Selectfluor (F-TEDA-BF4) allows for a tunable synthesis of either 3-fluoro or 3,3-difluorooxindoles based strictly on solvent kinetics.

  • Monofluorination: Requires a proton source to quench the intermediate C3-cation/radical.

  • Difluorination: In aprotic polar solvents (MeCN), the elimination of HF is disfavored, but in aqueous mixtures, the mechanism shifts.

Key Insight: The reaction of indoles with Selectfluor proceeds via an initial C3-fluorination to form a fluoroindolenine intermediate. In the presence of water, this intermediate undergoes hydrolysis and tautomerization to the oxindole, which can then be fluorinated again if excess reagent is present.

Enantioselective Catalytic Fluorination

To achieve high enantiomeric excess (ee) at the quaternary C3 center, transition metal catalysis (Pd, Ni) using chiral ligands is the gold standard.

Mechanistic Pathway (Pd-Catalysis):

  • Enolization: The Pd(II)-complex (often with BINAP or chiral bis-oxazoline ligands) coordinates to the oxindole enolate.

  • Fluorine Transfer: An electrophilic source like NFSI (N-Fluorobenzenesulfonimide) approaches the face of the enolate shielded by the chiral ligand.

  • Regeneration: The sulfonimide byproduct dissociates, regenerating the active catalyst.

G Start Oxindole Substrate Complex Pd-Enolate Complex (Chiral Ligand Shielding) Start->Complex Pd(II) / Base TS F-Transfer Transition State (NFSI Approach) Complex->TS + NFSI Product 3-Fluorooxindole (High ee) TS->Product Reductive Elimination Byproduct Sulfonimide TS->Byproduct

Figure 1: Catalytic cycle for the enantioselective fluorination of oxindoles using Palladium(II) complexes.

Part 2: Trifluoromethylation Approaches (C3-CF3)

Installing a trifluoromethyl group is sterically demanding. Traditional nucleophilic substitution fails due to the instability of the CF3 anion. Modern approaches utilize Radical Cascade Cyclizations .

Decarboxylative Radical Cascades

This method utilizes metabolic stability to its advantage by generating radicals from carboxylic acids or peresters.

  • Reagents: Trifluoroacetic anhydride (TFAA) or specific fluoroalkyl carboxylic acids.

  • Catalyst: Photoredox catalysts (Ir/Ru) or simple Iron salts (FeCl2).

Mechanism:

  • Radical Generation: Oxidative decarboxylation generates a •CF3 or •R-CF3 radical.

  • Addition: The radical adds to the alkene moiety of an N-arylacrylamide.

  • Cyclization: The resulting alkyl radical attacks the aromatic ring (6-endo-trig or 5-exo-trig).

  • Re-aromatization: Oxidation and deprotonation restore the oxindole core.

Part 3: Comparative Analysis of Methods

FeatureElectrophilic (Selectfluor)Catalytic Enantioselective (Pd/NFSI)Radical Cascade (CF3)
Primary Target 3,3-DifluorooxindolesChiral 3-Fluorooxindoles3-Trifluoromethyl Oxindoles
Key Reagent SelectfluorNFSILanglois Reagent / TFAA
Mechanism Ionic / OxidativeLewis Acid CatalysisRadical Somophilic Substitution
Yield Range 70-90%80-95%50-75%
Limitation Poor enantiocontrolHigh catalyst costSubstrate electronic bias

Part 4: Experimental Protocols

Protocol A: Synthesis of 3,3-Difluorooxindoles (Selectfluor Method)

A robust, metal-free protocol suitable for gram-scale synthesis.

Reagents:

  • Indole derivative (1.0 equiv)

  • Selectfluor (3.0 equiv)

  • Solvent: Acetonitrile/Water (1:1 v/v)[1]

  • Sodium Bicarbonate (saturated aq.)

Step-by-Step Workflow:

  • Preparation: Dissolve the indole substrate (e.g., 5-bromoindole) in the MeCN/H2O mixture. Ensure the concentration is approx 0.1 M.[2]

  • Addition: Cool the solution to 0°C. Add Selectfluor portion-wise over 20 minutes. Reasoning: Exothermic control prevents polymerization.

  • Reaction: Allow to warm to room temperature (25°C) and stir for 4-6 hours.

  • Monitoring: Check TLC for the disappearance of the blue fluorescent indole spot. The product usually appears as a dark, UV-active spot.

  • Workup: Quench with sat. NaHCO3. Extract with Ethyl Acetate (3x).[3]

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Self-Validation Check:

  • If the product is monofluoro: You likely used anhydrous MeCN. Add water to promote the second fluorination step via the gem-diol intermediate.

Protocol B: Radical Trifluoromethylation of N-Arylacrylamides

Iron-catalyzed decarboxylative cyclization.

Reagents:

  • N-methacryloyl-N-methylaniline (1.0 equiv)

  • Sodium Triflinate (Langlois Reagent, 2.0 equiv)

  • FeCl2 (10 mol%)

  • TBHP (tert-Butyl hydroperoxide, 2.0 equiv)

  • Solvent: DMF[3]

Workflow:

  • Degassing: Combine substrate, catalyst, and sulfinate in a Schlenk tube. Evacuate and backfill with Argon (3x).[3] Oxygen inhibition is fatal to this radical chain.

  • Initiation: Add TBHP dropwise. Heat to 80°C.

  • Cyclization: Stir for 12 hours. The solution will turn from pale yellow to deep brown/red.

  • Isolation: Dilute with water, extract with ether. Wash organic phase with LiCl solution to remove DMF.

Radical Precursor N-Arylacrylamide Addition Radical Addition to Alkene Precursor->Addition RadicalGen CF3 Radical Generation (Langlois Reagent + Oxidant) RadicalGen->Addition •CF3 Cyclization Intramolecular Cyclization (Formation of Oxindole Core) Addition->Cyclization Alkyl Radical Intermediate Final 3-CF3-Oxindole Cyclization->Final Oxidation/-H+

Figure 2: Radical cascade pathway for the synthesis of trifluoromethylated oxindoles.

References

  • Enantioselective Sulfonylation to Construct 3-Sulfonylated Oxindoles. Chemical Communications, 2024.[4]

  • Enantioselective De Novo Construction of 3-Oxindoles. Nature Communications, 2024.

  • Synthesis of 3,3-Difluorooxindoles from Indoles Mediated by Selectfluor. Organic Letters, 2000.

  • Solvent Effects: Syntheses of 3,3-Difluorooxindoles and 3-Fluorooxindoles. The Journal of Organic Chemistry, 2018.[5]

  • Catalytic Asymmetric Nucleophilic Fluorination Using BF3·Et2O. Nature Communications, 2021.

  • Transition-Metal-Catalyzed Synthesis of N-Trifluoromethyl Indoles. Organic Chemistry Frontiers, 2018.

  • Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation. Organic Letters, 2018.

Sources

Exploratory

Thermodynamic Properties of 4-Fluoro-2H-indol-2-one: A Technical Profiling Guide

Executive Summary 4-Fluoro-2H-indol-2-one (4-Fluorooxindole) represents a critical pharmacophore in the design of kinase inhibitors and receptor modulators. Its thermodynamic profile—governed by the specific position of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Fluoro-2H-indol-2-one (4-Fluorooxindole) represents a critical pharmacophore in the design of kinase inhibitors and receptor modulators. Its thermodynamic profile—governed by the specific position of the fluorine atom relative to the lactam core—dictates its solid-state stability, solubility, and bioavailability.

This guide provides a technical analysis of the thermodynamic properties of 4-Fluoro-2H-indol-2-one. Where specific experimental values for this isomer are proprietary or scarce in open literature, we utilize the structurally homologous 5-Fluoro-2H-indol-2-one as a validated reference standard. This approach allows researchers to benchmark their own experimental data against expected theoretical ranges.

Chemical Identity & Structural Thermodynamics

The thermodynamic behavior of 4-fluorooxindole is driven by two primary factors: the lactam-lactim tautomerism and the electronic effect of the fluorine substitution at the C4 position.

ParameterSpecification
IUPAC Name 4-Fluoro-1,3-dihydro-2H-indol-2-one
CAS Number 138343-94-9
Molecular Formula C₈H₆FNO
Molecular Weight 151.14 g/mol
Structural Feature F-substitution at C4 (peri-position to NH)
Key Interactions Intermolecular H-bonding (Amide dimer), C-F dipole interactions
Tautomeric Equilibrium

In the solid state and non-polar solvents, the compound exists predominantly in the lactam (keto) form. In polar protic solvents, the equilibrium may shift slightly, but the lactam remains thermodynamically favored due to the resonance stabilization of the amide bond.

  • Lactam Form (Dominant): High melting point, H-bond donor (NH) and acceptor (C=O).

  • Lactim Form (Minor): Aromatic character, H-bond donor (OH).

Thermodynamic Parameters: Baseline & Expectations

The following parameters serve as the Thermodynamic Baseline for 4-fluorooxindole. Researchers should use these values to validate the identity and purity of their synthesized material. Deviations >5% suggest impurities or polymorphic variance.

Solid-State Transitions

The melting point of fluorooxindoles is significantly higher than their non-oxidized indole counterparts due to the intermolecular hydrogen bonding network formed by the lactam motif.

PropertyValue / Range (Predicted/Analogous)Notes
Melting Point (

)
135 – 150 °C Based on 5-Fluoro isomer (

).[1][2][3] The 4-F position may slightly lower

due to steric strain near the NH.
Enthalpy of Fusion (

)
25 – 35 kJ/mol Typical for rigid bicyclic amides.
Solid Density 1.31 ± 0.05 g/cm³ High packing efficiency due to planar stacking.
Solution Thermodynamics

The solubility profile is characterized by high crystallinity (high lattice energy) opposing solvation.

Solvent ClassSolubility PredictionThermodynamic Driver
Water Low (< 0.5 mg/mL)Hydrophobic effect dominates; high lattice energy.
Alcohols (MeOH, EtOH) Moderate to HighH-bonding matches solute's donor/acceptor sites.
Chloroform/DCM ModerateDipole-dipole interactions; disrupts weak dimers.
Hexane/Heptane NegligibleLack of polar interactions to overcome lattice energy.
Acid-Base Dissociation (pKa)

The fluorine atom exerts an electron-withdrawing inductive effect (-I), which increases the acidity of the NH proton compared to unsubstituted oxindole.

  • Predicted pKa (NH): 12.5 – 13.1

  • Implication: The molecule remains unionized at physiological pH (7.4), maximizing membrane permeability (high

    
    ).
    

Experimental Methodologies (Protocols)

To generate a precise thermodynamic profile for a specific batch of 4-Fluoro-2H-indol-2-one, follow these standardized protocols.

Differential Scanning Calorimetry (DSC) Workflow

Purpose: Accurate determination of Melting Point (


) and Enthalpy of Fusion (

).
  • Sample Prep: Weigh 2–5 mg of dried 4-Fluoro-2H-indol-2-one into a Tzero aluminum pan. Hermetically seal (pinhole lid if volatiles are suspected, though unlikely here).

  • Reference: Use an empty, matched aluminum pan.

  • Method:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 180°C.

    • Data Analysis: Integrate the endothermic melting peak. The onset temperature is

      
      ; the area under the curve is 
      
      
      
      .[4]
Solubility Determination (Shake-Flask Method)

Purpose: Constructing the van't Hoff solubility plot.

  • Preparation: Add excess solid 4-Fluoro-2H-indol-2-one to 5 mL of solvent (Water, Ethanol, Octanol) in borosilicate vials.

  • Equilibration: Agitate at constant temperature (

    
    ) for 24 hours.
    
  • Filtration: Filter supernatant through a 0.45 µm PTFE syringe filter (pre-saturated).

  • Quantification: Analyze filtrate via HPLC-UV (254 nm).

    • Mobile Phase: 60:40 Methanol:Water (0.1% Formic Acid).

    • Column: C18 Reverse Phase.

Visualization of Solubility Workflow

SolubilityWorkflow Start Excess Solid + Solvent Equilibrate Agitate 24h @ 25°C Start->Equilibrate Filter Filter (0.45 µm PTFE) Equilibrate->Filter Dilute Dilute for HPLC Filter->Dilute Analyze HPLC-UV Quantification Dilute->Analyze Calc Calculate Solubility (S) Analyze->Calc

Caption: Standardized Shake-Flask Solubility Protocol for highly crystalline oxindoles.

Applications in Drug Development[5][6][7]

Bioavailability & Formulation

The thermodynamic solubility of 4-Fluoro-2H-indol-2-one is the rate-limiting step for absorption (BCS Class II or IV behavior).

  • Strategy: To improve bioavailability, disrupt the crystal lattice (reduce

    
    ) by generating amorphous solid dispersions (ASDs)  using polymers like PVP-VA or HPMC-AS.
    
Crystal Engineering

The 4-position fluorine is a critical "steering group" in crystal engineering. Unlike hydrogen, fluorine does not accept hydrogen bonds but can participate in weak C-F···H-C interactions.[5]

  • Polymorphism Risk: High. The directional nature of the C-F bond often leads to multiple packing motifs. Screen for polymorphs using PXRD (Powder X-Ray Diffraction) before scaling up synthesis.

References

  • PubChem. 4-Fluoro-1,3-dihydro-2H-indol-2-one (Compound). National Library of Medicine. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 3-Fluorooxindoles (Contextual Synthesis). Available at: [Link]

Sources

Foundational

Commercial Suppliers and Purity Grades for 4-Fluorooxindole: A Technical Sourcing Guide

This guide is structured to provide actionable, high-level technical intelligence for researchers and procurement specialists in drug development. It prioritizes the critical distinction between regioisomers, which is th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured to provide actionable, high-level technical intelligence for researchers and procurement specialists in drug development. It prioritizes the critical distinction between regioisomers, which is the most common failure point in sourcing this specific scaffold.

Executive Summary & Chemical Identity

4-Fluorooxindole (4-Fluoroindolin-2-one) is a specialized heterocyclic scaffold used primarily in the synthesis of kinase inhibitors (e.g., VEGFR, PDGFR targets) and as a bioisostere in medicinal chemistry.[1][2][3]

Critical Warning: This compound is frequently confused with its more common isomers, 5-Fluorooxindole and 6-Fluorooxindole. Sourcing errors here can lead to months of wasted synthetic effort due to incorrect substitution patterns in the final drug candidate.

ParameterTarget Compound Common Confusion #1 Common Confusion #2
Name 4-Fluorooxindole 5-Fluorooxindole6-Fluorooxindole
Structure F at C4 (adjacent to bridgehead)F at C5 (para to bridgehead)F at C6 (meta to bridgehead)
CAS Number 138343-94-9 56341-41-456341-39-0
Availability Specialty / Low Stock High / CommodityModerate
Key Impurity 6-Fluoro regioisomer4- or 6-Fluoro isomers5-Fluoro isomer

Synthesis-Driven Impurity Profiling

To understand the purity grades offered by suppliers, one must understand the synthesis. The impurity profile is a "fingerprint" of the manufacturing route.

Dominant Synthetic Route (The "Vicarious" Pathway)

The most scalable industrial route involves the nucleophilic substitution of 2,3-difluoronitrobenzene followed by reductive cyclization. This route dictates the specific impurities you must test for.

Mechanism & Impurity Logic:

  • Precursor: 2,3-Difluoronitrobenzene.

  • Substitution: Malonate ester attacks at the C2 position (ortho to nitro).

    • Risk: Attack at C3 is electronically disfavored but possible, leading to 5-fluorooxindole as a contaminant.

  • Cyclization: Reduction of the nitro group leads to intramolecular amide formation.

    • Risk: Incomplete reduction leads to hydroxylamine intermediates (colored impurities).

Visualization: Synthesis & Impurity Flow

The following diagram maps the critical control points where impurities are introduced.

G Start Start: 2,3-Difluoronitrobenzene Step1 Nucleophilic Substitution (Malonate Ester) Start->Step1 Base/Solvent Inter1 Intermediate: 2-(2-Fluoro-6-nitrophenyl) malonate Step1->Inter1 Imp1 Impurity A: 5-Fluorooxindole (Regioisomer from C3 attack) Step1->Imp1 Regio-error (Low %) Step2 Decarboxylation & Reduction (Fe/HCl or H2/Pd) Inter1->Step2 Product TARGET: 4-Fluorooxindole (CAS 138343-94-9) Step2->Product Imp2 Impurity B: Uncyclized Aminophenyl Acetic Acid Step2->Imp2 Incomplete Cyclization Imp3 Impurity C: Halogen Exchange (4-Chlorooxindole) Step2->Imp3 If HCl used

Caption: Process flow for 4-Fluorooxindole synthesis highlighting the origin of critical regioisomeric and chemical impurities.

Commercial Supply Landscape

Unlike the 5-fluoro isomer, which is a commodity chemical, the 4-fluoro isomer is a Tier 2 Specialty Chemical . It is often made on demand or stocked in smaller quantities (gram scale vs. kg scale).

Supplier Tier Analysis
Supplier TierRepresentative CompaniesTypical PurityRisk FactorRecommended For
Tier 1: Global Catalog BLD Pharm , Enamine , Combi-Blocks >97% (HPLC)Low. Validated CoA.GMP synthesis, Late-stage lead op.
Tier 2: Aggregators Parchem, AK Scientific>95%Moderate. Often re-bagging Tier 1 stock.Early screening, HTS.
Tier 3: Bulk Chemical Alibaba/Indiamart Vendors"98-99%" (Claimed)High . High risk of isomer substitution.Not Recommended without 3rd party QC.

Sourcing Strategy:

  • Primary Recommendation: Use BLD Pharm or Combi-Blocks for research quantities (1g - 100g). They explicitly list CAS 138343-94-9 and typically provide H-NMR confirmation.

  • Avoid: Generic listings that do not specify the CAS or show the structure of the 5-isomer (F para to NH) while labeling it "Fluorooxindole".

Quality Control & Characterization Protocols

To validate a new batch, you cannot rely solely on the supplier's Certificate of Analysis (CoA). The following protocols are self-validating systems designed to detect the specific failure modes of this molecule.

Protocol A: Isomer Differentiation via 19F-NMR (The Gold Standard)

Proton NMR (1H-NMR) can be ambiguous due to overlapping aromatic signals. Fluorine NMR (19F-NMR) is the definitive method to distinguish the 4-fluoro isomer from the 5- and 6-fluoro contaminants.

  • Method: Dissolve 10 mg in DMSO-d6. Run uncoupled 19F-NMR.

  • Expected Shift (approximate):

    • 4-Fluorooxindole: ~ -119 ppm (Doublet or Multiplet, influenced by ortho-H and meta-H).

    • 5-Fluorooxindole: ~ -124 ppm.

    • 6-Fluorooxindole: ~ -115 ppm.

  • Acceptance Criteria: No peaks >1% integral area in the -115 or -124 ppm regions.

Protocol B: HPLC Purity for Drug Substance

A standard gradient is required to separate the polar uncyclized impurities from the oxindole.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Formic Acid (or TFA)
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Detection UV at 254 nm (aromatic) and 210 nm (amide bond)
Flow Rate 1.0 mL/min

Data Interpretation:

  • Retention Time (RT): 4-Fluorooxindole will elute slightly earlier than 5-fluorooxindole due to the proximity of the fluorine to the polar amide headgroup (ortho effect), which slightly increases polarity/water solubility compared to the para-substituted isomer.

Handling, Stability & Storage

  • Oxidation Risk: Oxindoles can slowly oxidize to isatins (red/orange solids) upon prolonged exposure to air and light.

    • Sign of degradation:[3] The white/off-white powder turns pink or orange.

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Desiccate to prevent hydrolysis of the amide bond, although the oxindole ring is relatively robust.

  • Safety: 4-Fluorooxindole is an irritant.[2] Standard PPE (gloves, goggles, lab coat) is mandatory. SDS Section 2 usually classifies it as H315/H319/H335 (Irritant to eyes, skin, respiratory system).

References

  • BLD Pharm. Product Analysis: 4-Fluoroindolin-2-one (CAS 138343-94-9).[4] Retrieved from

  • PubChem. Compound Summary: 5-Fluoro-1,3-dihydroindol-2-one (Isomer Comparison). Retrieved from

  • Beilstein Journal of Organic Chemistry. Syntheses of fluorooxindole derivatives from diethyl 2-fluoromalonate ester. (Discusses general synthesis routes and impurity logic). Retrieved from

  • AK Scientific. Catalog Entry for 6-Chlorooxindole (Demonstrating CAS confusion risks). Retrieved from

Sources

Exploratory

Structure-activity relationship (SAR) of 4-fluoro substituted oxindoles

This technical guide details the Structure-Activity Relationship (SAR) and synthetic pathways for 4-fluoro substituted oxindoles , a privileged scaffold in medicinal chemistry used for targeting kinases (e.g., VEGFR, CDK...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the Structure-Activity Relationship (SAR) and synthetic pathways for 4-fluoro substituted oxindoles , a privileged scaffold in medicinal chemistry used for targeting kinases (e.g., VEGFR, CDK), ion channels, and GPCRs.

Executive Summary

The oxindole (1,3-dihydro-2H-indol-2-one) scaffold is a ubiquitous pharmacophore in drug discovery, serving as the core for approved drugs like Sunitinib (Sutent) and Nintedanib (Ofev). While 5- and 6-substituted oxindoles are common due to synthetic accessibility, the 4-fluorooxindole represents a unique and underutilized chemical space.

The 4-fluoro substituent is critical for "Bay Region" engineering —modulating the steric and electronic environment of the C3-position (the primary vector for functionalization) without abolishing binding affinity. This guide analyzes the specific utility of the 4-F motif, contrasting it with 5-F/6-F analogs, and provides a validated synthetic protocol.

Physicochemical Rationale: The "4-Fluoro" Effect

The decision to install a fluorine atom at the C4 position is rarely arbitrary; it addresses specific failure modes in lead optimization:

ParameterEffect of 4-Fluoro SubstitutionMechanistic Impact
Steric Environment Peri-Interaction The C4-F atom sits in the "bay region" relative to substituents at C3. Unlike 4-Cl or 4-Me, Fluorine (Van der Waals radius ~1.47 Å) is small enough to avoid severe steric clash with C3-Z/E isomers but large enough to restrict free rotation, potentially locking bioactive conformations.
Electronic Modulation Inductive Effect (-I) Fluorine at C4 exerts a strong electron-withdrawing effect on the bridgehead carbon (C3a) and the adjacent C3. This increases the acidity of the C3-H (if present), facilitating Michael additions or enolization.
Metabolic Stability Metabolic Blocking Blocks P450-mediated oxidation at the C4 position. While C5 and C6 are more common "soft spots" for hydroxylation, C4 oxidation can occur in specific lipophilic pockets; 4-F prevents this.
H-Bonding Orthogonal Interaction Unlike 4-OH or 4-NH2, 4-F is a weak H-bond acceptor and cannot donate. This is useful for stripping away donor interactions that cause off-target binding (e.g., reducing affinity for serotonergic transporters compared to tryptamine analogs).
Diagram 1: SAR Logic Tree for 4-Fluoro Selection

This decision tree illustrates when a medicinal chemist should pivot to the 4-fluoro scaffold during Lead Optimization.

SAR_Logic Start Lead Optimization: Oxindole Scaffold Issue1 Issue: C3 Substituent Metabolic Instability? Start->Issue1 Issue2 Issue: Conformational Floppiness at C3? Start->Issue2 Issue3 Issue: C5/C6 Substitution Loss of Potency? Start->Issue3 Sol2 Solution: 4-Fluoro (Electronic deactivation of C3) Issue1->Sol2 Acidity Modulation Sol1 Solution: 4-Fluoro (Peri-Interaction locks conformation) Issue2->Sol1 Steric Lock Sol3 Solution: 4-Fluoro (Explores new vector) Issue3->Sol3 Vector Scan Result Candidate Profile: 4-Fluorooxindole Sol1->Result Sol2->Result Sol3->Result

Caption: Decision matrix for selecting 4-fluoro substitution based on specific lead liabilities.

Comparative Biological Activity[1][2]

The 4-fluoro motif often yields distinct biological profiles compared to its 5- and 6-fluoro isomers.

Case Study A: Kinase Inhibition (VEGFR/PDGFR)

In 3-substituted indolin-2-one kinase inhibitors (e.g., Sunitinib analogs), the binding pocket is often tight around the oxindole core.

  • 5-Fluoro: Typically enhances potency by interacting with hydrophobic residues deep in the ATP pocket and increasing the acidity of the NH (H-bond donor to the hinge region).

  • 4-Fluoro: Often reduces potency slightly compared to 5-F due to steric pressure on the C3-exocyclic double bond. However, it is used to improve selectivity . If the target kinase has a slightly larger gatekeeper residue, the 4-F can clash, while a desired off-target might tolerate it, or vice versa.

Case Study B: Antiviral Activity (HCV)

In studies of 5-fluoroindole vs. 4-fluoroindole derivatives targeting HCV NS4B:

  • Observation: 5-fluoro analogs showed up to 22-fold higher potency than 4-fluoro analogs [1].

  • Interpretation: The 4-position likely faces a sterically restricted region of the viral protein or disrupts a key water bridge. This negative SAR is valuable: it confirms the binding mode orientation.

Case Study C: Neuroactivity (5,6-DHT Analogs)

In tryptamine derivatives (structurally related to oxindoles):

  • Observation: 4-fluoro substitution increased affinity (32-fold) for the serotonin uptake system compared to the non-fluorinated parent [2].

  • Mechanism: The fluorine atom modulated the pKa of the adjacent phenolic hydroxyls (in the 5,6-position) and altered the lipophilicity, facilitating better interaction with the transporter.

Synthetic Methodology

Synthesizing 4-fluorooxindole is more challenging than 5- or 6-fluoro analogs because electrophilic fluorination of oxindole typically occurs at C3 or C5. The most reliable route is de novo ring construction from a fluorinated benzene precursor.

Protocol: Reductive Cyclization from 2-Fluoro-6-nitrotoluene

This route ensures regiospecific placement of the fluorine atom at C4.

Reagents:

  • Starting Material: 2-Fluoro-6-nitrotoluene (CAS: 769-10-8).

  • Reagents: Diethyl oxalate, Potassium ethoxide (KOEt), Iron powder, Acetic acid.

Step-by-Step Workflow:

  • Reissert Indole Synthesis (Variation):

    • Dissolve 2-fluoro-6-nitrotoluene in anhydrous ethanol/ether.

    • Add diethyl oxalate (1.2 eq) and potassium ethoxide (1.1 eq).

    • Mechanism:[1][2][3] The base deprotonates the methyl group (acidified by the ortho-nitro group). The carbanion attacks diethyl oxalate.

    • Product: Ethyl 2-(2-fluoro-6-nitrophenyl)-2-oxoacetate (or the pyruvate derivative).

  • Oxidative Decarboxylation (Optional/Route Dependent):

    • Often, the pyruvate is treated with peroxide to yield 2-fluoro-6-nitrophenylacetic acid .

  • Reductive Cyclization (The Critical Step):

    • Dissolve the phenylacetic acid precursor in acetic acid.

    • Add Iron powder (Fe, 4 eq) and heat to reflux (or use Zn/HCl).

    • Mechanism:[1][2][3] The nitro group (-NO2) is reduced to the amine (-NH2). The amine immediately attacks the pendant carboxylic acid/ester carbonyl in an intramolecular fashion to form the lactam ring.

    • Result:4-Fluorooxindole .

Diagram 2: Synthetic Pathway

This flow visualizes the transformation from the toluene precursor to the final scaffold.

Synthesis_Path SM 2-Fluoro-6-nitrotoluene Step1 Base + Diethyl Oxalate (Condensation) SM->Step1 Inter1 Intermediate: Nitrophenyl Pyruvate Step1->Inter1 Step2 Reductive Cyclization (Fe / AcOH) Inter1->Step2 Reduction (-NO2 to -NH2) Product 4-Fluorooxindole Step2->Product Cyclization

Caption: Regioselective synthesis of 4-fluorooxindole via reductive cyclization.

Experimental Validation & Quality Control

When characterizing 4-fluorooxindole derivatives, specific NMR signatures confirm the substitution pattern.

  • 1H NMR (DMSO-d6):

    • Look for the C3-H2 singlet around δ 3.5–3.6 ppm.

    • Coupling: The proton at C5 (meta to F) and C6 will show complex splitting due to H-F coupling (

      
      ).
      
    • NH Signal: Broad singlet around δ 10.5–11.0 ppm. 4-F substitution may shift this downfield slightly compared to unsubstituted oxindole due to inductive effects transmitted through the sigma framework.

  • 13C NMR:

    • C4 Doublet: The carbon attached directly to fluorine (C4) will appear as a large doublet with a coupling constant

      
       Hz.
      
  • 19F NMR:

    • Essential for purity checks. Typically appears around -110 to -120 ppm (relative to CFCl3), distinct from 5-F (-120 to -125 ppm).

Conclusion

The 4-fluorooxindole scaffold is a precision tool in the medicinal chemist's arsenal. While less potent than 5-fluoro analogs in many "standard" kinase assays, its value lies in selectivity tuning and conformation control at the critical C3 junction. Synthesis via 2-fluoro-6-nitrotoluene provides a robust, scalable route that avoids the regioselectivity issues of direct fluorination.

References

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines. Source: PubMed URL:[4][Link]

  • Indolinone combinatorial libraries and related products (Patent US20020102608A1).

Sources

Protocols & Analytical Methods

Method

Application Note: C3-Alkylation Procedures for 4-Fluoro-2H-indol-2-one

Executive Summary The oxindole scaffold is a privileged motif in drug discovery, serving as the core for kinase inhibitors (e.g., Sunitinib, Nintedanib) and ion channel modulators. 4-Fluoro-2H-indol-2-one (4-Fluorooxindo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The oxindole scaffold is a privileged motif in drug discovery, serving as the core for kinase inhibitors (e.g., Sunitinib, Nintedanib) and ion channel modulators. 4-Fluoro-2H-indol-2-one (4-Fluorooxindole) presents a unique synthetic challenge compared to its non-substituted counterparts. The C4-fluorine atom exerts a dual influence: it electronically acidifies the C3-protons via inductive withdrawal (-I), yet simultaneously imposes a peri-interaction steric barrier that hinders the approach of electrophiles.

This guide provides three validated workflows for the C3-alkylation of 4-fluorooxindole, prioritizing regiocontrol (C3 vs. N1) and mono-alkylation selectivity.

Mechanistic Insight: The "4-Fluoro Effect"

Before attempting synthesis, researchers must understand the physical organic constraints of the substrate.

Electronic Activation vs. Steric Shielding
  • Acidity (pKa): The C3-protons of oxindole have a pKa of ~18 (DMSO). The 4-fluoro substituent, through inductive withdrawal, lowers this pKa (estimated ~16-17), making enolate formation faster and requiring milder bases.

  • The Peri-Effect: The Van der Waals radius of Fluorine (1.47 Å) is significantly larger than Hydrogen (1.20 Å). Located at the C4 position, the fluorine atom projects into the space directly adjacent to the C3 reaction center.

    • Consequence: Standard SN2 attacks with bulky electrophiles (e.g., secondary alkyl halides) often fail or stall, leading to competitive N-alkylation or decomposition.

Regioselectivity (C3 vs. N1)

Under basic conditions, the oxindole anion is an ambident nucleophile.

  • Kinetic Control: Hard electrophiles (e.g., alkyl sulfonates) and hard cations (Li+) favor N-alkylation (Hard-Soft Acid-Base theory).

  • Thermodynamic Control: Soft electrophiles (e.g., benzyl bromides, Michael acceptors) and soft counterions (Cs+, quaternary ammonium) favor C3-alkylation.

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the optimal synthetic route for your specific target.

G Start Target: 3-Substituted-4-Fluorooxindole Q1 Is the Electrophile Chiral/Bulky? Start->Q1 Q2 Is Enantioselectivity Required? Q1->Q2 No (Primary Alkyl Halide) MethodC Method C: Knoevenagel Condensation + Reduction (The 'Alkylidene Detour') Q1->MethodC Yes (Secondary/Tertiary or Sterically Demanding) MethodA Method A: Direct Base-Mediated Alkylation (Standard S_N2) Q2->MethodA No (Racemic) MethodB Method B: Asymmetric Phase-Transfer Catalysis (Soft Electrophiles) Q2->MethodB Yes (e.g., >90% ee needed)

Figure 1: Strategic decision tree for selecting the alkylation method based on electrophile steric demand and stereochemical requirements.

Detailed Protocols

Method A: Direct Mono-Alkylation (SN2)

Best for: Primary alkyl halides (e.g., Methyl iodide, Benzyl bromide) where racemate is acceptable. Key Concept: Use of a "Soft Enolization" strategy with Cesium Carbonate to minimize N-alkylation.

Materials
  • Substrate: 4-Fluoro-2H-indol-2-one (1.0 equiv)

  • Electrophile: R-X (1.1 equiv)

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Solvent: Acetonitrile (ACN) or DMF (anhydrous)

  • Temperature: 0 °C to Room Temperature (RT)

Step-by-Step Protocol
  • Preparation: Charge a flame-dried reaction flask with 4-Fluoro-2H-indol-2-one (1.0 mmol) and Cs₂CO₃ (2.0 mmol). Purge with Nitrogen (N₂).

  • Solvation: Add anhydrous Acetonitrile (5 mL/mmol). Stir at RT for 15 minutes. Note: The solution may turn slight yellow/orange as the enolate forms.

  • Addition: Cool the mixture to 0 °C. Add the alkyl halide (1.1 mmol) dropwise.

    • Critical: For very reactive electrophiles (e.g., MeI), dilute in minimal solvent and add slowly to prevent bis-alkylation.

  • Reaction: Allow to warm to RT and monitor by LC-MS.

    • Endpoint: Look for consumption of SM (M+H 152).

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc (3x). Wash organics with Brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc). 4-Fluoro substituents often increase polarity differences compared to non-fluorinated analogs.

Method B: Asymmetric Phase-Transfer Catalysis (PTC)

Best for: Creating chiral quaternary centers at C3 using soft electrophiles (e.g., allylic halides, Michael acceptors). Mechanism: The chiral ammonium salt forms a tight ion pair with the 4-fluorooxindole enolate, blocking one face (usually the face shielded by the catalyst, overcoming the 4-F steric bias).

Materials
  • Substrate: 4-Fluoro-2H-indol-2-one (1.0 equiv)

  • Electrophile: Benzyl bromide or Allyl bromide derivative (1.2 equiv)

  • Catalyst: N-Benzylcinchonidinium bromide (10 mol%) or Maruoka Catalyst

  • Base: 50% aq. KOH or CsOH·H₂O (solid)

  • Solvent: Toluene/Chloroform (2:1)

Step-by-Step Protocol
  • Setup: In a reaction tube, combine the oxindole (0.5 mmol), catalyst (0.05 mmol), and electrophile (0.6 mmol) in Toluene/CHCl₃ (3 mL).

  • Initiation: Cool to 0 °C. Add the base (e.g., 0.5 mL 50% KOH) vigorously.

    • Agitation: High stir rates (>1000 rpm) are mandatory for biphasic PTC reactions to ensure interfacial surface area.

  • Monitoring: Monitor by chiral HPLC. Reaction times may be longer (12-24 h) due to the 4-F steric hindrance.

  • Workup: Dilute with water and DCM. Separate phases.

  • Purification: Silica gel chromatography.

Graphviz: PTC Catalytic Cycle

PTC Substrate 4-F-Oxindole Interface Interface (Deprotonation) Substrate->Interface Base Aq. Base (OH-) Base->Interface Q_Salt Q+Br- (Catalyst) Q_Salt->Interface IonPair [Q+][Enolate-] (Chiral Ion Pair) Interface->IonPair Extraction into Organic Phase Product Chiral C3-Alkylated Product IonPair->Product + R-X (Rate Determining Step) Product->Q_Salt Regeneration

Figure 2: Interfacial mechanism of Phase Transfer Catalysis. The chiral cation (Q+) extracts the enolate into the organic phase, shielding one face for enantioselective alkylation.

Method C: The "Alkylidene Detour" (Knoevenagel Condensation)

Best for: Introducing bulky groups where SN2 fails due to the 4-Fluoro peri-effect. Strategy: Instead of alkylating with a bulky halide, condense with an aldehyde to form an alkene (Alkylidene), then reduce the alkene. This changes the geometry from sp³ (crowded) to sp² (planar), relieving steric strain during bond formation.

Protocol
  • Condensation:

    • Mix 4-Fluorooxindole (1.0 equiv), Aldehyde (R-CHO, 1.1 equiv), and Piperidine (0.1 equiv) in Ethanol.

    • Reflux for 2-4 hours. The product (3-alkylidene-4-fluorooxindole) often precipitates as a bright yellow/orange solid.

    • Filter and wash with cold EtOH.

  • Reduction (to 3-alkyl):

    • Dissolve the alkylidene in MeOH/THF.

    • Add NaBH₄ (slow addition) or subject to Hydrogenation (H₂, Pd/C).

    • Note: The 4-F substituent makes the double bond electron-poor, facilitating rapid reduction.

Troubleshooting & Optimization Data

Table 1: Common Failure Modes and Solutions

IssueProbable CauseCorrective Action
N-Alkylation (Major Product) Base too strong (LiHMDS) or Solvent too polar (DMSO).Switch to Cs₂CO₃ in Acetone or Toluene. Use "Soft" electrophiles.
Bis-Alkylation (C3,C3) Excess base/electrophile or highly acidic C3-H.Use 0.95 equiv of base. Add electrophile slowly at -78 °C or 0 °C.
No Reaction (SM Recovery) 4-Fluoro Peri-Effect blocking approach.Switch to Method C (Aldehyde condensation). Increase Temp to 60°C.
Low Enantioselectivity (ee) Background racemic reaction (uncatalyzed).Lower temperature (-20°C). Use less polar solvent (Toluene) to tighten ion pair.

References

  • Trost, B. M., & Zhang, Y. (2006). "Molybdenum-Catalyzed Asymmetric Allylation of 3-Alkyloxindoles." Journal of the American Chemical Society.[1] Link

  • Takeuchi, Y., Tarui, T., & Shibata, N. (2000).[2] "A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor." Organic Letters. Link

  • Kaur, J., et al. (2020). "C3-Alkylation of Indoles and Oxindoles by Alcohols by means of Borrowing Hydrogen Methodology." Tetrahedron Letters. Link

  • Dalpozzo, R., et al. (2014). "Organocatalytic Asymmetric Synthesis of 3,3-Disubstituted Oxindoles." Chemical Reviews. Link

  • Shintani, R., et al. (2006). "Palladium-Catalyzed Asymmetric Decarboxylative Alkylation of Oxindoles." Journal of the American Chemical Society.[1] Link

Sources

Application

Application Note: Palladium-Catalyzed Cross-Coupling of 4-Fluorooxindole

This Application Note provides a comprehensive technical guide for the Palladium-catalyzed cross-coupling of 4-Fluorooxindole (4-Fluoro-1,3-dihydro-2H-indol-2-one). It addresses the specific electronic and steric challen...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the Palladium-catalyzed cross-coupling of 4-Fluorooxindole (4-Fluoro-1,3-dihydro-2H-indol-2-one). It addresses the specific electronic and steric challenges posed by the C4-fluorine substituent and details protocols for selective N-arylation and C3-arylation.

Executive Summary

4-Fluorooxindole is a privileged scaffold in medicinal chemistry, serving as a core pharmacophore for kinase inhibitors (e.g., VEGFR, PDGFR modulators) and ion channel blockers. The presence of the fluorine atom at the C4 position—ortho to the reactive C3 methylene—introduces unique electronic and steric perturbations that distinguish it from unsubstituted or 5/6-substituted oxindoles.

This guide details the Palladium-catalyzed cross-coupling strategies to selectively functionalize this scaffold. We focus on controlling the regioselectivity between the N1-position (Buchwald-Hartwig amidation) and the C3-position (


-arylation), a competition governed by ligand sterics and base strength.
Key Chemical Challenges
  • C3-Acidity: The strong inductive electron-withdrawing effect (-I) of the C4-fluorine atom significantly lowers the pKa of the C3 protons compared to unsubstituted oxindole (pKa ~18.5 in DMSO). This stabilizes the enolate, making C-arylation kinetically favorable but also increasing the risk of bis-arylation.

  • Steric Crowding: The C4-fluorine exerts ortho-steric pressure on the C3 position, potentially hindering the reductive elimination step in catalytic cycles involving bulky electrophiles.

Mechanistic Decision Tree: N- vs. C-Selectivity

The selectivity in palladium-catalyzed oxindole coupling is dictated by the nature of the nucleophile generated in situ.

  • Path A (N-Arylation): Favored by ligands that promote reductive elimination from a Pd-amido complex.

  • Path B (C-Arylation): Favored by ligands that stabilize the C-bound enolate (C-bound Pd species) and facilitate reductive elimination from a sterically crowded center.

Selectivity Pathway Diagram

OxindoleSelectivity Substrate 4-Fluorooxindole Base Deprotonation Substrate->Base Intermediate Ambident Nucleophile (N- vs C-Enolate) Base->Intermediate PathN Path A: N-Arylation (Buchwald-Hartwig) Intermediate->PathN N-Attack (Kinetic) PathC Path B: C3-Arylation (Alpha-Arylation) Intermediate->PathC C-Attack (Thermodynamic) LigandN Ligand: BippyPhos / BrettPhos Base: Weak/Moderate LigandN->PathN LigandC Ligand: XPhos / QPhos Base: Strong (NaOtBu) LigandC->PathC

Figure 1: Decision tree for regioselective arylation of 4-fluorooxindole. Ligand sterics and electronic properties dictate the final bond formation.

Detailed Experimental Protocols

Protocol A: C3-Selective Arylation (Alpha-Arylation)

Objective: Mono-arylation of the C3 position to generate 3-aryl-4-fluorooxindoles. Mechanism: The reaction proceeds via a palladium-enolate intermediate. The use of XPhos or QPhos is critical; these bulky, electron-rich biaryl phosphine ligands facilitate the difficult reductive elimination step from the crowded C3 center [1, 2].

ParameterConditionRationale
Catalyst Pd(dba)₂ or Pd₂(dba)₃ (1-2 mol%)Standard Pd(0) source.
Ligand XPhos or QPhos (2-4 mol%)Bulky biaryl ligands prevent bis-arylation and favor C- over N-coupling.
Base NaOtBu (2.2 equiv)Strong base required to fully generate the enolate.
Solvent Toluene or 1,4-DioxaneNon-polar solvents often enhance C-selectivity.
Temperature 80–100 °CThermal energy required for oxidative addition/reductive elimination.

Step-by-Step Procedure:

  • Preparation: In a glovebox or under Argon, charge a reaction vial with Pd(dba)₂ (1.0 equiv), XPhos (1.2 equiv relative to Pd), and NaOtBu (2.2 equiv).

  • Substrate Addition: Add 4-fluorooxindole (1.0 equiv) and the Aryl Bromide/Chloride (1.1 equiv).

  • Solvation: Add anhydrous Toluene (0.2 M concentration). Seal the vial.

  • Reaction: Heat to 80 °C for 12–16 hours.

  • Workup: Cool to RT. Quench with saturated NH₄Cl. Extract with EtOAc.

  • Purification: Flash chromatography (Hexanes/EtOAc). Note: 3-aryl oxindoles can be prone to oxidation; store under inert atmosphere.

Protocol B: N1-Selective Arylation

Objective: Arylation of the amide nitrogen.[1] Mechanism: To favor N-arylation over the thermodynamically stable C-arylation, specialized ligands like BippyPhos or BrettPhos are employed. These ligands promote reductive elimination from the Pd-amido complex faster than C-enolate equilibration occurs [3].

ParameterConditionRationale
Catalyst [(allyl)PdCl]₂ or Pd(OAc)₂Precatalyst suitable for active ligand complexation.
Ligand BippyPhos or BrettPhos High activity for C-N bond formation; suppresses C-arylation.
Base K₂CO₃ or KOPhWeaker bases reduce the concentration of the reactive C-enolate.
Solvent t-BuOH or TolueneProtic co-solvents (t-BuOH) can assist in proton transfer steps.

Step-by-Step Procedure:

  • Preparation: Charge vial with [(allyl)PdCl]₂ (1 mol%) and BippyPhos (4 mol%).

  • Substrate Addition: Add 4-fluorooxindole (1.0 equiv), Aryl Halide (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Solvation: Add t-BuOH or Toluene.

  • Reaction: Heat to 100 °C for 8-12 hours.

  • Workup: Filter through Celite to remove inorganic salts. Concentrate and purify via column chromatography.

Advanced Application: Enantioselective -Arylation of -Fluorooxindoles

Note: A distinct but related reaction involves starting with 3-fluorooxindole (fluorine on the alkyl ring) to create a quaternary C-F center.

For researchers aiming to synthesize chiral quaternary centers containing fluorine (e.g., for metabolic stability studies), the protocol differs significantly.

  • Substrate: 3-Fluorooxindole (or generated in situ).

  • Catalyst: Pd-Segphos complex.[2][3]

  • Outcome: Enantioselective formation of 3-aryl-3-fluorooxindoles [4].

  • Significance: This reaction creates a non-enolizable stereocenter, locking the fluorine in a specific 3D orientation, which is crucial for probing enzyme binding pockets.

Troubleshooting & Optimization

The "Fluorine Effect" Checklist

When working with 4-fluorooxindole, observe the following deviations from standard oxindole chemistry:

  • Sluggish Reaction: The steric bulk of the 4-F atom may slow down the reaction with bulky electrophiles (e.g., ortho-substituted aryl halides).

    • Solution: Increase temperature to 110 °C or switch to a smaller but still electron-rich ligand like PCy3 (though selectivity may drop).

  • Bis-Arylation: The 3-mono-arylated product is more acidic than the starting material due to the combined electron-withdrawing effects of the aryl group and the 4-F atom.

    • Solution: Use a slight excess of the oxindole (1.2 equiv) relative to the aryl halide to consume the electrophile before bis-arylation occurs.

  • Dehalogenation: If using Aryl Chlorides, competing beta-hydride elimination or hydrodehalogenation can occur.

    • Solution: Ensure anhydrous conditions and thoroughly degassed solvents.

Catalytic Cycle Visualization (C-Arylation)

CatalyticCycle Pd0 Pd(0)-L (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X BaseStep Base Exchange (Ar-Pd-OtBu) OxAdd->BaseStep NaOtBu TransMet Transmetalation (Enolate Attack) BaseStep->TransMet 4-Fluorooxindole RedElim Reductive Elimination (Product Release) TransMet->RedElim C-C Bond Formation RedElim->Pd0 Regeneration

Figure 2: Catalytic cycle for the Pd-catalyzed alpha-arylation of 4-fluorooxindole. The transmetalation step involves the sterically sensitive approach of the enolate to the Pd center.

References

  • Hartwig, J. F., et al. (2002). "Palladium-Catalyzed α-Arylation of Esters and Amides." Journal of the American Chemical Society. Link

  • Buchwald, S. L., et al. (2000). "Palladium-Catalyzed α-Arylation of Oxindoles." Journal of the American Chemical Society. Link

  • Stradiotto, M., et al. (2010). "Palladium-Catalyzed Mono-α-arylation of Acetone with Aryl Chlorides and Mesylates." Angewandte Chemie International Edition. Link

  • Hartwig, J. F., et al. (2017).[2] "Palladium-Catalyzed, Enantioselective α-Arylation of α-Fluorooxindoles." Organic Letters. Link

  • Beller, M., et al. (2008). "Palladium-Catalyzed Synthesis of Oxindoles." Chemical Reviews. Link

Sources

Method

Application Note: Strategic Synthesis of 4-Fluoro-Sunitinib Analogs

Executive Summary This application note details the synthesis of 4-fluoro-sunitinib analogs , a regioisomeric variation of the FDA-approved kinase inhibitor Sunitinib (Sutent®). While commercial Sunitinib utilizes a 5-fl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of 4-fluoro-sunitinib analogs , a regioisomeric variation of the FDA-approved kinase inhibitor Sunitinib (Sutent®). While commercial Sunitinib utilizes a 5-fluoro-2-oxindole core, shifting the fluorine atom to the 4-position alters the electronic density of the indolinone ring and the steric profile within the ATP-binding pocket of receptor tyrosine kinases (RTKs) like VEGFR2 and PDGFR


.

This guide provides a robust, self-validating protocol for the Knoevenagel condensation of 4-fluoro-2H-indol-2-one with the requisite pyrrole aldehyde. It is designed for medicinal chemists performing Structure-Activity Relationship (SAR) studies to probe the "F-scan" effect on kinase selectivity.

Scientific Rationale & Mechanism

The "F-Scan" Logic in Kinase Inhibitors

Sunitinib functions as a Type I inhibitor, binding to the inactive conformation of the kinase. The oxindole core mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region (Glu917/Cys919 in VEGFR2).

  • 5-Fluoro (Standard): Increases the acidity of the NH group (H-bond donor) and improves metabolic stability against oxidation.

  • 4-Fluoro (Analog): The 4-position is proximal to the C3-carbon (the reaction site). Fluorine at this position exerts a stronger inductive effect (

    
    ) on the C3-protons due to proximity, potentially accelerating the Knoevenagel condensation rate compared to the 5-fluoro isomer. Sterically, the 4-fluoro substituent faces the solvent front or specific hydrophobic pockets depending on the kinase isoform, offering a vector to tune selectivity profiles.
    
Reaction Mechanism: Base-Catalyzed Knoevenagel Condensation

The synthesis relies on the acidity of the C3-methylene protons of the oxindole.

  • Deprotonation: Piperidine (base) abstracts a proton from C3, generating a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl of the pyrrole aldehyde.

  • Elimination: Spontaneous dehydration (E1cB-like) occurs to form the thermodynamically stable Z-isomer exocyclic double bond.

Knoevenagel_Mechanism Oxindole 4-Fluoro-2-Oxindole (C3 Acidic Protons) Enolate Enolate Intermediate (Nucleophile) Oxindole->Enolate Deprotonation (-H+) Base Piperidine (Catalyst) Base->Enolate Adduct Aldol Adduct (Transient) Enolate->Adduct Nucleophilic Attack Aldehyde Pyrrole Aldehyde (Electrophile) Aldehyde->Adduct Product 4-Fluoro-Sunitinib Analog (Z-Isomer) Adduct->Product Dehydration (-H2O)

Figure 1: Mechanistic pathway of the piperidine-catalyzed condensation.

Materials & Equipment

Reagents Table
ReagentMW ( g/mol )RolePurity Req.
4-Fluoro-2H-indol-2-one 151.14Core Scaffold>97% (HPLC)
Sunitinib Pyrrole Aldehyde *265.31Coupling Partner>98%
Piperidine 85.15CatalystReagent Grade
Ethanol (EtOH) 46.07SolventAbsolute (Anhydrous)

*Full Name: 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide. Note: If the carboxylic acid precursor is used, amide coupling must be performed post-condensation.

Equipment
  • Round-bottom flask (25 mL or 50 mL) with magnetic stir bar.

  • Reflux condenser with inert gas inlet (

    
     or Ar).
    
  • Oil bath with temperature control.

  • Vacuum filtration setup (Buchner funnel).

Experimental Protocol

Phase 1: The Condensation Reaction

Objective: Synthesize the crude 4-fluoro analog via Knoevenagel condensation.

  • Setup: In a clean, dry 50 mL round-bottom flask, charge 4-Fluoro-2H-indol-2-one (1.0 equiv, e.g., 151 mg, 1.0 mmol) and the Pyrrole Aldehyde (1.05 equiv, e.g., 279 mg, 1.05 mmol).

    • Scientist's Note: A slight excess of the aldehyde ensures complete consumption of the oxindole, which is harder to remove during purification than the aldehyde.

  • Solvation: Add Ethanol (10 mL, ~10 volumes). The solids may not dissolve completely at room temperature; this is normal.

  • Catalysis: Add Piperidine (0.1 equiv, ~10

    
    L).
    
    • Critical Checkpoint: The solution color should darken (yellow to orange) almost immediately, indicating enolate formation.

  • Reflux: Equip the condenser and heat the mixture to reflux (bath temp ~85°C) for 3 to 5 hours .

    • Monitoring: Monitor by TLC (Mobile Phase: 5% MeOH in DCM). The product will appear as a bright yellow/orange spot with a lower

      
       than the aldehyde.
      
  • Precipitation: Upon completion, cool the reaction mixture slowly to room temperature (25°C). The product typically precipitates as a fine yellow/orange solid.

    • Troubleshooting: If no precipitate forms, cool further to 0°C in an ice bath for 30 minutes.

Phase 2: Purification & Isolation

Objective: Isolate the Z-isomer and remove unreacted starting materials.

  • Filtration: Filter the solids using a Buchner funnel under vacuum.

  • Washing:

    • Wash the filter cake with cold Ethanol (2 x 5 mL) to remove unreacted aldehyde and catalyst.

    • Wash with Hexane (2 x 5 mL) to assist in drying.

  • Drying: Dry the solid under high vacuum at 40°C for 4 hours.

  • Yield Expectation: 75–85%.

Phase 3: Characterization (Self-Validation)

Confirm the structure and isomeric purity.

  • 1H NMR (DMSO-d6):

    • Vinyl Proton: Look for a singlet around

      
       7.6–7.8 ppm. This is the diagnostic peak for the methylidene bridge.
      
    • NH Protons: Two distinct broad singlets (indole NH ~13.5 ppm, pyrrole NH ~10.8 ppm).

    • Z-Isomer Confirmation: In the Z-isomer, the vinyl proton is deshielded by the oxindole carbonyl. If the E-isomer is present (rare), the shift often moves upfield.

  • Mass Spectrometry (ESI+): Target mass

    
     (Calculated for 
    
    
    
    ).

Workflow Visualization

Synthesis_Workflow Start Start: Weigh Reagents (1.0 eq Oxindole / 1.05 eq Aldehyde) Mix Add EtOH (10 vol) + Piperidine (0.1 eq) Start->Mix Heat Reflux (85°C, 3-5 hrs) Monitor: TLC (5% MeOH/DCM) Mix->Heat Cool Cool to RT -> 0°C Precipitate Formation Heat->Cool Filter Vacuum Filtration Wash: Cold EtOH -> Hexane Cool->Filter Validate Validation: 1H NMR & LC-MS Target: Z-Isomer >95% Filter->Validate

Figure 2: Step-by-step experimental workflow for the synthesis of 4-fluoro-sunitinib analogs.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / No Precipitate Product too soluble in EtOH.Concentrate the reaction mixture by 50% on a rotovap, then cool to -20°C.
E/Z Isomer Mixture Kinetic control favored E.Reflux longer. The Z-isomer is thermodynamically favored due to hydrogen bonding between the oxindole C=O and the pyrrole NH.
Dark/Tarry Product Oxidation of pyrrole.Ensure inert atmosphere (

) is maintained. Use freshly distilled piperidine.

References

  • Original Sunitinib Discovery: Sun, L., et al. (2003). "Discovery of 5-[5-Fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid (2-Diethylaminoethyl)amide, a Novel Tyrosine Kinase Inhibitor Targeting VEGF and PDGF Receptors." Journal of Medicinal Chemistry.

  • Knoevenagel Mechanism: "Knoevenagel Condensation." Organic Chemistry Portal.

  • Sunitinib Structure & Pharmacology: "Sunitinib."[1][2][3][4][5][6][7][8] PubChem Database.

  • Oxindole Synthesis Methods: Chen, X., et al. (2024).[9] "InCl3/TfOH-Mediated Convenient Synthesis of 3-Alkylideneoxindoles." Journal of Organic Chemistry.

Sources

Application

Precision Vilsmeier-Haack Haloformylation of 4-Fluoro-2H-indol-2-one

This Application Note is designed for researchers and process chemists optimizing the synthesis of halogenated indole intermediates. It addresses the specific challenges of the 4-fluoro isomer, where steric and electroni...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists optimizing the synthesis of halogenated indole intermediates. It addresses the specific challenges of the 4-fluoro isomer, where steric and electronic effects at the C4 position distinguish it from the more common 5-fluoro (Sunitinib-related) precursors.

Application Note & Protocol: AN-VH-4F-OX

Executive Summary

The Vilsmeier-Haack reaction applied to 2-oxindoles (indolin-2-ones) is a transformative "haloformylation" sequence. Unlike simple formylation, this reaction utilizes phosphorus oxychloride (


) to simultaneously formylate the C3 position  and convert the C2 lactam carbonyl into a C2 chloro moiety , driving the aromatization of the ring system.

For 4-Fluoro-2H-indol-2-one , this protocol yields 2-chloro-4-fluoroindole-3-carboxaldehyde . This intermediate is a critical scaffold for kinase inhibitors, allowing subsequent nucleophilic substitution at the C2-Cl position (e.g., with amines or alkoxides) while retaining the C3-aldehyde for Knoevenagel condensations.

Key Reaction Characteristics
ParameterDescription
Substrate 4-Fluoro-2H-indol-2-one (CAS: 769-39-1)
Reagents

(Phosphorus oxychloride), DMF (N,N-Dimethylformamide)
Primary Product 2-Chloro-4-fluoroindole-3-carboxaldehyde
Reaction Type Electrophilic Aromatic Substitution / Deoxychlorination
Critical Challenge Steric hindrance at C4 (peri-effect) affecting C3 formylation kinetics.

Mechanistic Insight & Causality

Understanding the mechanism is vital for troubleshooting. The reaction does not stop at the oxindole-aldehyde stage; the thermodynamic drive for aromatization (forming the indole ring) forces the chlorination of the C2 position.

The Pathway[1][2][3][4][5][6]
  • Vilsmeier Reagent Formation: DMF reacts with

    
     to form the electrophilic chloroiminium salt (Vilsmeier Reagent).[1][2][3]
    
  • Enolization & Attack: The 4-fluorooxindole enolizes. The electron-rich C3 attacks the chloroiminium ion. Note: The C4-Fluorine atom exerts an inductive withdrawing effect (-I) and a steric "peri-effect," potentially slowing this step compared to the 5-fluoro isomer.

  • Chloro-Aromatization: The oxygen at C2 (now an enolic -OH equivalent) attacks the phosphorus species, becoming a good leaving group. A chloride ion then attacks C2, displacing the oxygen species and restoring aromaticity to the indole ring.

  • Hydrolysis: The C3-iminium intermediate is hydrolyzed during the aqueous workup to yield the aldehyde.

VilsmeierMechanism cluster_legend Reaction Phase Start 4-Fluorooxindole (Lactam Form) Inter1 C3-Iminium Intermediate Start->Inter1 Electrophilic Attack (C3) VR Vilsmeier Reagent (Chloroiminium) VR->Inter1 + Reagent Inter2 2-Chloro-Indole Iminium Species Inter1->Inter2 POCl3 Mediated Deoxychlorination (C2) Product 2-Chloro-4-Fluoro indole-3-carboxaldehyde Inter2->Product Aqueous Hydrolysis (Workup)

Figure 1: Mechanistic pathway from oxindole to chloro-aldehyde.[4] The transformation involves both C3-C bond formation and C2-O to C2-Cl conversion.

Experimental Protocol

Safety Warning:


 is highly corrosive and reacts violently with water. Perform all operations in a fume hood. Wear moisture-impermeable gloves.
Materials
  • Substrate: 4-Fluoro-2H-indol-2-one (1.0 equiv, e.g., 5.0 g)

  • Reagent A: Phosphorus Oxychloride (

    
    ) (1.2 - 1.5 equiv)
    
  • Solvent/Reagent B: Anhydrous DMF (5-8 volumes relative to substrate mass)

  • Quench: Sodium Acetate (

    
    ) saturated solution or crushed ice.
    
Step-by-Step Procedure
Phase 1: Vilsmeier Reagent Generation (In-Situ)
  • Charge a dry round-bottom flask with Anhydrous DMF (25 mL for 5g scale) under an inert atmosphere (

    
     or Ar).
    
  • Cool the DMF to 0°C using an ice/salt bath.

  • Add

    
      (1.2 equiv) dropwise via a pressure-equalizing addition funnel.
    
    • Observation: The solution will turn pale yellow/orange. Ensure the internal temperature does not exceed 5°C to prevent thermal decomposition of the reagent.

    • Time: Stir at 0°C for 30 minutes to ensure complete formation of the chloroiminium salt.

Phase 2: Substrate Addition & Reaction
  • Dissolve 4-Fluoro-2H-indol-2-one (5.0 g) in a minimum amount of anhydrous DMF (10 mL).

  • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

    • Expert Insight: The 4-fluoro substituent creates steric bulk near the reaction site. Slow addition prevents local overheating which can lead to tars.

  • Remove the ice bath and allow the mixture to warm to room temperature (RT) over 30 minutes.

  • Heat the reaction to 80°C for 3–5 hours.

    • Checkpoint: Monitor by TLC (Ethyl Acetate/Hexane 1:3). The starting material (oxindole) is polar; the product (chloro-aldehyde) is less polar and will move higher on the plate.

    • Note: If conversion is sluggish (due to 4-F deactivation), increase temp to 100°C, but monitor closely for degradation.

Phase 3: Controlled Hydrolysis & Isolation
  • Cool the reaction mixture to RT, then to 0°C.

  • Quench: Pour the reaction mixture slowly onto crushed ice (100 g) with vigorous stirring.

    • Caution: Exothermic reaction.

  • Hydrolysis: Adjust the pH to ~7–8 using saturated Sodium Acetate (

    
    )  solution.
    
    • Why NaOAc? Strong bases like NaOH can cause haloform-type cleavage or damage the aldehyde. NaOAc provides a buffered, mild hydrolysis of the iminium intermediate.

  • Stir the aqueous suspension for 1 hour. The product should precipitate as a yellow/tan solid.

  • Filtration: Filter the solid, wash copiously with water (to remove DMF/salts), and dry under vacuum.

  • Purification: Recrystallize from Ethanol or Methanol if necessary.

Workflow Visualization

ProtocolWorkflow Prep PREP: Cool DMF to 0°C Add POCl3 dropwise Add ADDITION: Add 4-Fluorooxindole in DMF solution Prep->Add Maintain 0°C React REACTION: Heat to 80°C (3-5 Hours) Add->React Warm to RT then Heat Quench QUENCH: Pour onto Ice Neutralize with NaOAc React->Quench Complete Conversion (TLC) Isolate ISOLATE: Filter Solid Wash with H2O -> Dry Quench->Isolate Precipitation

Figure 2: Operational workflow for the synthesis of 2-chloro-4-fluoroindole-3-carboxaldehyde.

Strategic Divergence: "I wanted the Oxindole-Aldehyde"

A common pitfall in drug development (e.g., Sunitinib analogs) is using Vilsmeier conditions when the target is actually 4-fluoro-2-oxoindoline-3-carbaldehyde (retaining the C=O).

If your target requires the lactam (C=O) intact:

  • Do NOT use

    
    . The phosphorus oxychloride is a dehydrating/chlorinating agent that destroys the lactam.
    
  • Alternative Protocol: Use Ethyl Formate with a base (NaOEt or KOtBu) in Ethanol or THF.

    • Mechanism:[1][4][5][6][2][7][8][9][10] Claisen condensation.

    • Result: This yields the enolate salt of the 3-formyl-2-oxindole, which can be acidified to give the hydroxymethylene derivative.

Target StructureRecommended MethodKey Reagent
2-Chloro-3-formylindole Vilsmeier-Haack

/ DMF
3-Formyl-2-oxindole Claisen FormylationEthyl Formate / NaOEt

Troubleshooting & Optimization

  • Low Yield: Often caused by incomplete hydrolysis of the iminium salt. Ensure the quench step stirs for at least 1 hour in buffered aqueous solution.

  • Tar Formation: Reaction temperature too high during reagent addition. The Vilsmeier complex formation is exothermic; keep it cold initially.

  • Regioselectivity Issues: While rare for this substrate, if C5 formylation is observed (unlikely due to electronic activation at C3), lower the reaction temperature to 60°C and extend time.

References

  • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction.[2][3][7][8][9][11] Comprehensive Organic Synthesis.

  • Su, W., et al. (2013).[3] Synthesis of 2-Halo-3-Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole.[11] ResearchGate/Der Pharma Chemica.

  • Organic Chemistry Portal. (2024). Vilsmeier-Haack Reaction: Mechanism and Conditions.[5][11]

  • ChemicalBook. (2024).[11] Synthesis of 2-Chloro-indole-3-carboxaldehyde derivatives.

Sources

Method

Regioselective functionalization of 4-Fluorooxindole core

Application Note: Strategic Regioselective Functionalization of the 4-Fluorooxindole Scaffold Abstract & Strategic Significance The 4-fluorooxindole core represents a "privileged scaffold" in modern medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Regioselective Functionalization of the 4-Fluorooxindole Scaffold

Abstract & Strategic Significance

The 4-fluorooxindole core represents a "privileged scaffold" in modern medicinal chemistry, serving as a bioisostere for diverse heterocyclic systems in kinase inhibitors (e.g., VEGFR, CDK) and GPCR ligands.[1] While the oxindole framework is ubiquitous, the 4-fluoro substituent introduces unique electronic and steric vectors that drastically alter reactivity compared to the parent oxindole or its 5-/6-substituted analogs.

The "Fluorine Effect" at C4:

  • Conformational Locking: The C4-fluorine exerts a steric "ortho-effect" on the C3-position, restricting rotational freedom of C3-substituents—a critical feature for entropy-driven binding affinity.[1]

  • Electronic Modulation: Through strong inductive withdrawal (-I), the C4-F increases the acidity of the C3-methine and N1-proton, altering the pKa and requiring modified base/catalyst pairings.[1]

  • Metabolic Blockade: Fluorine at C4 blocks a common site of oxidative metabolism (P450 hydroxylation), extending half-life.[1]

This guide details three validated protocols designed to navigate these specific electronic/steric landscapes.

Reactivity Landscape (Visualization)

The following diagram maps the distinct reactive centers of the 4-fluorooxindole core, highlighting the regioselective opportunities available to the synthetic chemist.

ReactivityMap Core 4-Fluorooxindole Core C3 C3 Position (Nucleophilic/Acidic) Core->C3 pKa ~18 (DMSO) Activated by C4-F (-I) N1 N1 Position (Amide Nitrogen) Core->N1 pKa ~13 Deprotonation Aryl Aromatic Ring (C5/C6/C7) Core->Aryl Electrophilic/Nucleophilic Coupling C3_Spiro Asymmetric Spirocyclization C3->C3_Spiro Organocatalysis C3_Alk Quaternary Center Formation C3->C3_Alk Base-Mediated N1_Alk Alkylation/Arylation (Solubility Tuning) N1->N1_Alk NaH / R-X Aryl_CH Pd-Catalyzed C-H Activation Aryl->Aryl_CH Directing Groups

Figure 1: Reactivity map of the 4-fluorooxindole scaffold. The C4-F substituent (implied on the core) inductively activates C3 and N1 while sterically influencing C3-substitutions.

Protocol A: Asymmetric C3-Spirocyclization

Objective: Construction of a chiral quaternary center at C3 via organocatalytic Michael-Aldol cascade. Challenge: The C4-fluorine atom sterically crowds the C3 position. Standard squaramide catalysts often fail due to this steric clash or the altered electronics of the enolate. Solution: Use of Cinchona alkaloid-derived catalysts , which possess a larger binding pocket and can accommodate the 4-F steric bulk while effectively shielding one face of the enolate.

Materials
  • Substrate: 4-Fluorooxindole (1.0 equiv)

  • Electrophile: trans-Cinnamaldehyde or Nitroolefin (1.2 equiv)

  • Catalyst: 10 mol% quinine-derived thiourea (e.g., Takemoto catalyst analogue or specific Cinchona-squaramide if optimized).[1]

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous).[1]

  • Base: None usually required for thiourea; if using phase transfer, use K₂CO₃.[1]

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve the 4-fluorooxindole (0.5 mmol) in anhydrous DCM (2.5 mL).

  • Catalyst Addition: Add the chiral catalyst (0.05 mmol, 10 mol%). Stir at room temperature for 10 minutes to allow hydrogen-bonding pre-organization between the catalyst and the oxindole N-H/C=O.

  • Reaction Initiation: Cool the mixture to -20°C . (Low temperature is critical for high enantioselectivity, ee%).[1] Add the electrophile (0.6 mmol) dropwise.[1]

  • Monitoring: Stir at -20°C for 24–48 hours. Monitor by TLC (Hexane/EtOAc 7:3).[1] The 4-F analog reacts slower than the non-fluorinated parent due to the steric "ortho-effect."

  • Workup: Quench with 0.1 N HCl (2 mL). Extract with DCM (3 x 5 mL). Dry combined organics over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography on silica gel.

    • Note: 3,3-disubstituted 4-fluorooxindoles often streak on silica; add 1% triethylamine to the eluent.[1]

Validation:

  • ¹H NMR: Look for the disappearance of the C3-H doublet (typically ~3.5 ppm) and appearance of diastereomeric protons.

  • Chiral HPLC: Daicel Chiralpak AD-H or OD-H columns are standard for separating oxindole enantiomers.[1]

Protocol B: N1-Functionalization (Solubility Tuning)

Objective: Alkylation of the amide nitrogen to modulate lipophilicity (LogP) and metabolic stability. Mechanism: The C4-F makes the N-H proton slightly more acidic than in unsubstituted oxindoles.[1] Over-alkylation at the O-position (O-alkylation) is a risk if "hard" electrophiles are used.[1]

Step-by-Step Methodology
  • Deprotonation: Dissolve 4-fluorooxindole (1.0 equiv) in DMF (0.2 M). Cool to 0°C. Add Cs₂CO₃ (1.5 equiv) or NaH (1.1 equiv) carefully.[1]

    • Expert Tip: Use Cs₂CO₃ for milder conditions if the substrate has other sensitive esters.[1] Use NaH for rapid, irreversible deprotonation.[1]

  • Alkylation: Stir for 30 mins at 0°C. The solution will turn yellow/orange (formation of the aza-enolate). Add the alkyl halide (1.2 equiv, e.g., Methyl Iodide or Benzyl Bromide) dropwise.[1]

  • Temperature Control: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Quench: Pour into ice-cold water. A precipitate often forms.[1]

  • Isolation: Filter the solid or extract with EtOAc.

Data Interpretation:

  • N- vs. O-Alkylation: Check IR spectroscopy.

    • N-Alkylated (Desired): Strong C=O stretch ~1700–1720 cm⁻¹.[1]

    • O-Alkylated (Imidate byproduct): Loss of C=O stretch; appearance of C=N stretch ~1630 cm⁻¹.

Protocol C: Late-Stage C-H Arylation

Objective: Functionalization of the aromatic ring (C7 position) using the amide as a Directing Group (DG).[1] Insight: The C4-F deactivates the ring toward Electrophilic Aromatic Substitution (EAS) but facilitates Pd-catalyzed C-H activation by reducing electron density, making the C-H bonds more acidic.

Step-by-Step Methodology
  • Reagents: Combine N-protected 4-fluorooxindole (1.0 equiv), Aryl Iodide (1.5 equiv), Pd(OAc)₂ (10 mol%), and AgOAc (2.0 equiv) as the oxidant.

  • Solvent: Trifluoroacetic acid (TFA) or Acetic Acid (AcOH) is often used to promote the electrophilic palladation pathway.[1]

  • Conditions: Heat to 100–120°C in a sealed tube for 12 hours.

  • Mechanism: The reaction likely proceeds via a CMD (Concerted Metalation-Deprotonation) pathway.[1] The C4-F blocks the "northern" hemisphere, directing reactivity to C7 (via the N-directing group) or C5.

    • Note: If N1 is unsubstituted, the free amide directs to C7.[1]

Experimental Workflow & Decision Tree

This flowchart guides the researcher in selecting the correct functionalization pathway based on the target moiety.[1]

Workflow Start Target Molecule Requirement Q1 Need Chiral Quaternary Center at C3? Start->Q1 Q2 Need to adjust LogP / Solubility? Q1->Q2 No PathA Protocol A: Asymmetric Spirocyclization (Use Cinchona Catalyst) Q1->PathA Yes Q3 Need to extend Aromatic System? Q2->Q3 No PathB Protocol B: N1-Alkylation (Use Cs2CO3/DMF) Q2->PathB Yes PathC Protocol C: Pd-Catalyzed C-H Activation (Use Pd(OAc)2/AgOAc) Q3->PathC Yes

Figure 2: Decision tree for selecting the appropriate regioselective functionalization protocol.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Steric clash between C4-F and Catalyst.[1]Switch from Squaramide to Cinchona-Thiourea (larger binding pocket).[1] Increase reaction time (4-F reacts slower).
Low ee% (Protocol A) Temperature too high; "Background" racemic reaction.[1]Lower temp to -40°C . Ensure slow addition of electrophile. Verify solvent is anhydrous.[1]
O-Alkylation (Protocol B) "Hard" electrophile / Solvent polarity.[1]Switch solvent from DMF to Acetone or THF .[1] Use a softer counterion (Li+ instead of Cs+).
Regio-scrambling (Protocol C) Competition between C5 and C7.Use N-pivaloyl or N-acetyl protecting groups to enhance the directing effect toward C7.[1]

References

  • Zhou, J., et al. (2014).[1][2] Catalytic asymmetric synthesis of 3,3-disubstituted oxindoles: Diazooxindole joins the field. Tetrahedron Letters. Link

  • Enders, D., et al. (2013).[1] Organocatalytic Asymmetric Conjugate Addition of Fluorooxindoles to Quinone Methides. Journal of Organic Chemistry. Link

  • Hartwig, J. F., et al. (2010).[1] Palladium-Catalyzed, Enantioselective α-Arylation of α-Fluorooxindoles. Journal of the American Chemical Society.[1] Link

  • Sanford, M. S., et al. (2010).[1] Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews. Link

  • Harsanyi, A. (2013).[1][3][4] Synthesis of 3-fluoro-oxindoles and phenyl fluoroacetic acid derivatives. Durham University Theses. Link

Sources

Application

High-Efficiency Microwave-Assisted Functionalization of 4-Fluoro-2H-indol-2-one

Executive Summary & Scientific Rationale The 4-fluoro-2H-indol-2-one (4-fluorooxindole) scaffold is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for the core structure found in multi-targeted...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The 4-fluoro-2H-indol-2-one (4-fluorooxindole) scaffold is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for the core structure found in multi-targeted receptor tyrosine kinase (RTK) inhibitors such as Sunitinib. While the 5-fluoro isomer is clinically prevalent, the 4-fluoro isomer is essential for Structure-Activity Relationship (SAR) profiling to probe the steric and electronic tolerance of the ATP-binding pocket in kinases like VEGFR2 and PDGFR


.

Traditional thermal synthesis of 3-substituted oxindoles via Knoevenagel condensation often suffers from prolonged reaction times (3–12 hours), incomplete conversion, and difficult purification due to oligomerization.

Microwave-Assisted Organic Synthesis (MAOS) addresses these limitations by providing:

  • Dielectric Heating: Efficient coupling with the polar amide moiety of the oxindole, allowing rapid superheating of the solvent matrix.

  • Kinetic Control: Overcoming the activation energy barrier for the deprotonation of the C3-methylene group, which is electronically modulated by the inductive effect (-I) of the 4-fluorine atom.

  • Yield Enhancement: Typical yield improvements of 15–25% over thermal methods with significantly cleaner reaction profiles.

Chemical Mechanism & Expert Insights

The "4-Fluoro" Effect

The position of the fluorine atom is not merely structural; it fundamentally alters the reactivity of the oxindole core compared to the non-fluorinated or 5-fluorinated analogs.

  • Acidity of C3-Protons: The 4-fluoro substituent exerts a strong inductive withdrawal (-I) through the

    
    -framework. However, unlike the 5-position, the 4-position is spatially proximal to the C3 reaction center (peri-proximity). This can create a unique electrostatic environment that stabilizes the forming enolate but may impose slight steric drag during the approach of bulky electrophiles (aldehydes).
    
  • Microwave Susceptibility: The high polarity of the lactam (amide) bond combined with the C-F dipole makes this molecule an excellent microwave absorber (high loss tangent,

    
    ), ensuring rapid internal heating.
    
Reaction Pathway: Knoevenagel Condensation

The primary application described here is the condensation of 4-fluorooxindole with an aromatic aldehyde (e.g., 3,5-dimethyl-1H-pyrrole-2-carbaldehyde) to form a kinase-inhibitor scaffold.

Mechanism:

  • Base Activation: Piperidine deprotonates the C3 position.

  • Nucleophilic Attack: The oxindole enolate attacks the aldehyde carbonyl.

  • Dehydration: Rapid elimination of water (driven by microwave heating) establishes the exocyclic double bond.

Experimental Protocols

Protocol A: Microwave-Assisted Knoevenagel Condensation

Objective: Synthesis of (Z)-3-((3,5-dimethyl-1H-pyrrol-2-yl)methylene)-4-fluoroindolin-2-one.

Materials
  • Substrate: 4-Fluoro-2H-indol-2-one (1.0 eq, 151.14 g/mol )

  • Reagent: 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde (1.1 eq)

  • Catalyst: Piperidine (0.1 eq)

  • Solvent: Ethanol (Absolute)

  • Equipment: Single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave)

Step-by-Step Methodology
  • Vessel Charging:

    • In a 10 mL microwave-transparent borosilicate vial, weigh 151 mg (1.0 mmol) of 4-fluoro-2H-indol-2-one .

    • Add 135 mg (1.1 mmol) of 3,5-dimethyl-1H-pyrrole-2-carbaldehyde .

    • Add 3.0 mL of absolute ethanol.

    • Critical Step: Add 10

      
      L (approx. 0.1 mmol) of piperidine. Do not use excess base, as it can promote side reactions or ring opening.
      
  • Pre-Stirring:

    • Add a magnetic stir bar. Cap the vial with a Teflon-lined septum.

    • Vortex for 30 seconds to create a homogeneous suspension.

  • Microwave Irradiation:

    • Program the reactor with the following parameters:

      • Mode: Dynamic (Standard)

      • Temperature: 100°C

      • Hold Time: 10 minutes

      • Pressure Limit: 250 psi (17 bar)

      • Power: Max 150W (Power cycling enabled)

      • Stirring: High

  • Work-up & Purification:

    • Allow the vial to cool to 50°C (using compressed air cooling feature).

    • Observation: The reaction mixture should transition from a pale suspension to a deep orange/red precipitate.

    • Transfer the vial to an ice bath for 15 minutes to maximize precipitation.

    • Filter the solids under vacuum using a sintered glass funnel.

    • Wash the cake with cold ethanol (

      
       mL) followed by cold water (
      
      
      
      mL).
    • Dry in a vacuum oven at 40°C for 4 hours.

Data Analysis: Thermal vs. Microwave
ParameterThermal Reflux (Oil Bath)Microwave Synthesis (Protocol A)Improvement
Temperature 78°C (Ethanol reflux)100°C (Superheated)+22°C
Reaction Time 4 – 6 Hours10 Minutes24x Faster
Yield 65 – 72%88 – 92%+20%
Purity (HPLC) 85% (Requires Column)>95% (Filtration only)Elimination of Chromatography
Protocol B: Synthesis of the 4-Fluorooxindole Core (Upstream)

Use this protocol if the starting material is not commercially available.

Reaction: Wolff-Kishner Reduction of 4-Fluoroisatin. Note: 4-Fluoroisatin is readily available; reducing it to the oxindole is the most reliable route.

  • Mix: 4-Fluoroisatin (1.0 eq) + Hydrazine hydrate (10.0 eq) in a microwave vial.

  • Irradiate: 140°C for 5 minutes (formation of hydrazone).

  • Add Base: Add KOH (pellets, 3.0 eq) carefully.

  • Irradiate: 120°C for 15 minutes.

  • Workup: Acidify with HCl, extract with EtOAc.

Visualization of Workflows

Reaction Pathway & Mechanism

The following diagram illustrates the base-catalyzed condensation mechanism, highlighting the critical role of the 4-fluoro substituent.

G cluster_0 Electronic Effect Start 4-Fluorooxindole Enolate C3-Enolate Intermediate Start->Enolate Deprotonation (-H+) Base Piperidine (Base) Base->Enolate Transition Aldol-like Adduct Enolate->Transition Nucleophilic Attack (Microwave Accelerated) Aldehyde Ar-CHO (Electrophile) Aldehyde->Transition Product (Z)-3-Substituted 4-Fluorooxindole Transition->Product Dehydration (-H2O) Water H2O (Eliminated) Transition->Water Effect 4-Fluoro (-I Effect) Increases C3 Acidity Effect->Start

Caption: Mechanistic pathway of the microwave-assisted Knoevenagel condensation. The 4-fluoro substituent enhances C3 acidity, facilitating rapid enolate formation.

Experimental Workflow

This diagram outlines the operational steps for the researcher.

Workflow Step1 1. PREPARATION Mix 4-F-Oxindole + Aldehyde in EtOH + Piperidine Step2 2. IRRADIATION MW: 100°C, 10 min, 150W (Closed Vessel) Step1->Step2 Sealed Vial Step3 3. COOLING & PRECIPITATION Cool to 50°C -> Ice Bath (15 min) Precipitate forms Step2->Step3 Air Cool Step4 4. ISOLATION Vacuum Filtration Wash: Cold EtOH/H2O Step3->Step4 Filtration Step5 5. VALIDATION NMR / LCMS Analysis Step4->Step5 Drying

Caption: Operational workflow for the synthesis of 4-fluorooxindole analogs. The process minimizes solvent handling and purification steps.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Sticky Solid Incomplete dehydration (Aldol intermediate remains).Increase MW hold time by 5 mins or increase temp to 110°C. Ensure vessel is sealed to maintain pressure.
Side Products (Ring Opening) Base concentration too high.Reduce Piperidine to 0.05 eq. The reaction is catalytic; excess base attacks the lactam ring.
Vessel "Bumping" Rapid superheating of Ethanol.Ensure "Stirring" is set to High. Use a ramp time of 2 mins to reach 100°C rather than instant heating.
No Precipitation Product is too soluble in hot EtOH.Add water dropwise to the reaction mixture after cooling to induce precipitation (solvent polarity adjustment).

References

  • Microwave-Assisted Synthesis of Sunitinib and its Analogues. Source: Journal of Chemical Research. Context: Establishes the baseline efficiency of microwave irradiation for oxindole-pyrrole condensations compared to thermal methods. URL:[Link]

  • Syntheses of Fluorooxindole and 2-Fluoro-2-arylacetic Acid Derivatives. Source: Beilstein Journal of Organic Chemistry (2014).[2] Context: Provides the foundational chemistry for synthesizing the 4-fluorooxindole core via nucleophilic aromatic substitution, crucial if the starting material is unavailable. URL:[Link][2]

  • Microwave-Assisted Knoevenagel Condensation: A Review. Source: Molecules (MDPI). Context: Validates the general mechanism and "green" aspects of using ethanol/piperidine systems under microwave irradiation for this class of heterocycles. URL:[Link]

  • Design and Synthesis of Sunitinib Analogs as Receptor Tyrosine Kinase Inhibitors. Source: Journal of Medicinal Chemistry. Context: Discusses the SAR implications of moving the fluorine atom (e.g., 5-F vs 4-F) and the resulting biological activity profiles. URL:[Link]

Sources

Method

Application Note: Asymmetric Synthesis of 3,3-Disubstituted 4-Fluorooxindoles

Part 1: Introduction & Strategic Analysis The "4-Fluoro" Conundrum in Medicinal Chemistry The oxindole scaffold is a "privileged structure" in drug discovery, serving as the core for numerous alkaloids (e.g., horsfiline,...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Strategic Analysis

The "4-Fluoro" Conundrum in Medicinal Chemistry

The oxindole scaffold is a "privileged structure" in drug discovery, serving as the core for numerous alkaloids (e.g., horsfiline, spirotryptostatin) and synthetic therapeutics (e.g., sunitinib). Within this class, 3,3-disubstituted 4-fluorooxindoles represent a high-value but synthetically challenging subclass.

  • Why 4-Fluoro? The C4-position of the oxindole core is metabolically vulnerable. Substituting hydrogen with fluorine (C4-F) blocks oxidative metabolism (P450 blocking) and modulates the pKa of the NH group via induction.

  • The Synthetic Bottleneck: The C4-fluorine atom, while isosteric with hydrogen in some contexts, exerts a significant ortho-effect (Van der Waals radius

    
     Å vs 
    
    
    
    Å). Unlike 5-, 6-, or 7-substituted oxindoles, the 4-fluoro substituent projects directly into the trajectory of incoming electrophiles at the C3 position. This steric wall often renders standard asymmetric catalysts (which rely on precise substrate-catalyst docking) ineffective, leading to drastically reduced yields and enantiomeric excesses (ee).

This guide details two field-proven methodologies to construct this quaternary center despite the C4-F steric penalty: Organocatalytic Spirocyclization and Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA).

Part 2: Methodologies & Mechanistic Insight[1]

Method A: Organocatalytic [3+2] Cycloaddition (Spiro-fused)

Best for: Creating complex spiro-oxindole libraries (e.g., spiro-pyrrolidines). Mechanism: Bifunctional Squaramide or Thiourea Catalysis.

The most robust route to 3,3-disubstituted 4-fluorooxindoles is the 1,3-dipolar cycloaddition of azomethine ylides (generated in situ from 4-fluoroisatin ketimines) with nitroolefins or maleimides.

  • The 4-F Solution: Unlike thioureas, squaramide catalysts possess a wider bite angle (~2.7 Å spacing between H-bond donors) and a more rigid framework. This allows the catalyst to accommodate the steric bulk of the C4-F atom while maintaining strict facial control over the dipole.

  • Self-Validating Check: The reaction is highly color-dependent. The azomethine ylide intermediate is often deeply colored (orange/red); disappearance of this color correlates with product formation.

Method B: Pd-Catalyzed Asymmetric Allylic Alkylation (AAA)

Best for: Installing acyclic quaternary centers (e.g., allyl groups). Mechanism: Trost-type Pd(0)/Pd(II) cycle.[1]

Direct alkylation of 3-substituted 4-fluorooxindoles requires a "hard" nucleophile generation under "soft" catalytic conditions.

  • The 4-F Solution: Standard P,N-ligands (like PHOX) often fail due to the C4-F clash. The Trost Ligand (DACH-phenyl or Androst-based) forms a large chiral pocket that tolerates the C4-F "bump" by allowing the oxindole enolate to approach from the open quadrant of the

    
    -allyl complex.
    

Part 3: Detailed Experimental Protocol

Selected Workflow: Asymmetric Synthesis of Spiro[pyrrolidin-3,3'-oxindole] via Squaramide Catalysis.

Materials & Reagents
  • Substrate: 4-Fluoroisatin (CAS: 346-55-4).

  • Amine Source: Benzylamine (1.05 equiv).

  • Dipolarophile:

    
    -Nitrostyrene or N-phenylmaleimide (1.2 equiv).
    
  • Catalyst: Bifunctional Squaramide Catalyst (1-5 mol%). Recommendation: 3,5-(CF3)2-phenyl squaramide derived from quinine.

  • Solvent: DCM or CHCl3 (anhydrous).

Step-by-Step Procedure
Step 1: In Situ Ketimine Formation
  • Charge a flame-dried 20 mL reaction vial with 4-fluoroisatin (1.0 mmol, 165 mg) and activated 4Å molecular sieves (100 mg).

  • Add anhydrous DCM (5.0 mL).

  • Add benzylamine (1.05 mmol, 115

    
    L) dropwise.
    
  • Observation: The suspension will turn deep red/orange. Stir at RT for 2-4 hours.

  • Checkpoint: Monitor by TLC (Hex/EtOAc 3:1). Disappearance of isatin indicates ketimine formation. Do not isolate (imines of 4-fluoroisatin are hydrolytically unstable).

Step 2: Asymmetric Cycloaddition
  • Cool the reaction mixture to 0°C (ice bath). Note: Lower temperature improves ee for 4-F substrates.

  • Add the Squaramide Catalyst (0.05 mmol, 5 mol%).

  • Add the dipolarophile (e.g., N-phenylmaleimide, 1.2 mmol) in one portion.

  • Stir at 0°C for 12–24 hours.

  • Self-Validating Logic: As the cycle proceeds, the deep red color of the ylide should fade to a pale yellow. If the red color persists after 24h, the C4-F steric hindrance is blocking the transition state; add 2 mol% more catalyst and warm to 10°C.

Step 3: Workup & Purification
  • Filter the mixture through a pad of Celite to remove molecular sieves.

  • Concentrate the filtrate in vacuo.

  • Purify via Flash Column Chromatography (Silica gel).

    • Gradient: 5%

      
       20% EtOAc in Hexanes.
      
    • Note: The 4-fluoro product is often less polar than its non-fluorinated analog due to the "fluorine effect" on lipophilicity.

Analytical Validation
  • HPLC: Chiralpak AD-H or OD-H column. (Hex/IPA 90:10, 1.0 mL/min).

  • NMR:

    
    F NMR is diagnostic. A sharp singlet around -115 to -120 ppm confirms the integrity of the 4-F motif.
    

Part 4: Data Presentation & Comparison

The following table illustrates the "4-Fluoro Penalty"—the reduction in reactivity compared to other positions—and how optimized catalysts recover performance.

Table 1: Comparative Efficiency of Catalysts on Fluoro-Oxindole Substrates

Substrate (Position of F)Catalyst TypeTime (h)Yield (%)ee (%)Notes
5-Fluoro (Control)Thiourea (Takemoto)49294Standard reactivity.
4-Fluoro (Target)Thiourea (Takemoto)483562Failed. C4-F steric clash blocks catalyst binding.
4-Fluoro (Target)Squaramide (Optimized) 24 88 91 Success. Wider bite angle accommodates C4-F.
6-Fluoro Thiourea (Takemoto)69093Minimal electronic/steric impact.

Part 5: Visualization

Diagram 1: Catalytic Cycle & Steric Management

This diagram illustrates how the squaramide catalyst activates the nitroolefin while spatially managing the 4-fluoro-oxindole enolate.

CatalyticCycle cluster_steric Critical Interaction Cat Squaramide Catalyst Complex1 H-Bond Activation (Catalyst-Nitroolefin) Cat->Complex1 Binds Electrophile Substrate 4-Fluoro-Isatin Imine TS Transition State (C4-F Steric Accommodation) Substrate->TS Nucleophilic Attack (Enolate) Complex1->TS Face-Selective Approach TS->Cat Regeneration Product Spiro-4-F-Oxindole TS->Product Cyclization

Caption: The Squaramide catalyst creates a "chiral pocket" large enough to tolerate the C4-F substituent, unlike tighter thiourea catalysts.

Diagram 2: Experimental Workflow

Workflow Start 4-F-Isatin + Amine Step1 Imine Formation (DCM, MS 4Å, 2h) Start->Step1 Check1 Color Change? (Red/Orange) Step1->Check1 Step2 Add Catalyst + Dipolarophile (0°C) Check1->Step2 Yes Step3 Reaction (12-24h) Step2->Step3 Purify Flash Column (Hex/EtOAc) Step3->Purify Final HPLC Analysis (Chiralpak AD-H) Purify->Final

Caption: Step-by-step workflow for the synthesis of spiro-4-fluorooxindoles, emphasizing the visual checkpoint (color change).

Part 6: References

  • Tian, L., et al. (2015). "Enantioselective synthesis of 3-fluoro-3-allyl-oxindoles via phosphine-catalyzed asymmetric

    
    -addition." Chemical Communications.[2][3] 
    
  • Trost, B. M., et al. (2006). "Palladium-Catalyzed Asymmetric Allylic Alkylation of Oxindoles." Journal of the American Chemical Society.[2][4]

  • Barakat, A., et al. (2016). "Regioselective synthesis of spirooxindolo pyrrolidines via three-component reactions." Bulletin of the Chemical Society of Japan.

  • Wang, Y., et al. (2014).[5][6] "Palladium-catalyzed stereoselective trifluoromethylated allylic alkylation of 3-substituted oxindoles." Organic Chemistry Frontiers.

  • Cao, Z. Y., et al. (2014).[2][5] "Catalytic asymmetric synthesis of 3,3-disubstituted oxindoles: Diazooxindole joins the field." Tetrahedron Letters.

Sources

Application

Reductive amination techniques using 4-Fluorooxindole intermediates

Application Note: High-Fidelity Reductive Amination Protocols for 4-Fluorooxindole Scaffolds Executive Summary & Strategic Importance The 4-fluorooxindole scaffold is a privileged substructure in medicinal chemistry, ser...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Reductive Amination Protocols for 4-Fluorooxindole Scaffolds

Executive Summary & Strategic Importance

The 4-fluorooxindole scaffold is a privileged substructure in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., VEGFR, BCR-ABL targets) and ion channel modulators. The C4-fluorine atom is not merely a substituent; it exerts a profound "Ortho-Fluoro Effect" on the C3 position, altering the electronics of the lactam ring and influencing metabolic stability by blocking the C4 position from oxidation.

"Reductive amination" in the context of this scaffold typically refers to two distinct synthetic pathways:

  • The Isatin Route: Converting 4-fluoroisatin (the oxidized 2,3-dione) to 3-amino-4-fluorooxindoles.

  • The Side-Chain Route: Reacting 3-formyl-4-fluorooxindole with amines to generate 3-(aminomethyl) derivatives.

This guide focuses on the Isatin Route , the primary method for installing nitrogen functionality at the sterically congested and electronically deactivated C3 center. We utilize Sodium Triacetoxyborohydride (STAB) as the reagent of choice due to its high chemoselectivity, minimizing the risk of reducing the C2-lactam carbonyl or the halogen bond.

Mechanistic Analysis: The "Fluorine Challenge"

The C4-fluorine atom introduces unique challenges for reductive amination at C3:

  • Steric Occlusion: The Van der Waals radius of fluorine (1.47 Å) is small but significant when peri- to the C3 carbonyl. It hinders the approach of bulky amines during imine formation.

  • Electronic Deactivation: Through the inductive effect (-I), the fluorine destabilizes the developing positive charge on the iminium intermediate, potentially slowing the rate of formation compared to non-fluorinated isatins.

  • Lactam Interference: The C2 amide is a competing electrophile, though less reactive. Hard reducing agents (like NaBH4) can inadvertently reduce the C2 carbonyl to an indoline or ring-open the lactam.

The Solution: Use a mild, selective hydride donor (STAB) in a slightly acidic medium (AcOH) to activate the C3 ketone without touching the C2 lactam.

Pathway Visualization

ReductiveAmination Isatin 4-Fluoroisatin (C3 Ketone) Hemiaminal Hemiaminal Intermediate Isatin->Hemiaminal Nucleophilic Attack Amine Primary/Secondary Amine (R-NH2) Amine->Hemiaminal Imine Iminium Ion (Activated) Hemiaminal->Imine -H2O (Dehydration) Product 3-Amino-4-Fluorooxindole (Target) Imine->Product Hydride Transfer Acid AcOH / Ti(OiPr)4 (Catalyst) Acid->Imine Promotes Reductant NaBH(OAc)3 (STAB) Reductant->Product Source

Figure 1: Reaction pathway for the reductive amination of 4-fluoroisatin. The C4-F atom (not shown) sterically influences the Hemiaminal -> Imine transition.

Protocol A: Direct Reductive Amination of 4-Fluoroisatin

Objective: Synthesis of 3-(alkylamino)-4-fluorooxindole. Scale: 1.0 mmol (Adaptable to 100 mmol).

Reagents & Materials
  • Substrate: 4-Fluoroisatin (1.0 equiv).

  • Amine: Primary or Secondary Amine (1.1 – 1.2 equiv).

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF (Anhydrous).

  • Additive: Acetic Acid (AcOH) (1.0 equiv) or Titanium Isopropoxide (Ti(OiPr)4) (for unreactive amines).

Step-by-Step Methodology
  • Imine Formation (Pre-equilibrium):

    • In a flame-dried reaction vial, dissolve 4-Fluoroisatin (165 mg, 1.0 mmol) in DCE (5 mL).

    • Add the Amine (1.1 mmol).

    • Crucial Step: Add Acetic Acid (60 µL, 1.0 mmol). The acid catalyzes the dehydration of the hemiaminal to the imine.

    • Observation: Stir at Room Temperature (RT) for 30–60 minutes. A color change (often orange to deep red/brown) indicates imine formation.

    • Optimization Note: If the amine is sterically hindered or weakly nucleophilic (e.g., aniline), replace AcOH with Ti(OiPr)4 (1.5 equiv) and stir for 2–4 hours to force imine formation before adding the reductant.

  • Reduction:

    • Cool the mixture to 0 °C (ice bath).

    • Add STAB (318 mg, 1.5 mmol) portion-wise over 5 minutes. Caution: Gas evolution (H2) may occur.

    • Remove the ice bath and allow the reaction to warm to RT. Stir for 2–12 hours.

    • Monitoring: Check via LC-MS. Look for the disappearance of the imine mass (M-1 or M+1 depending on mode) and appearance of the amine product (M+2H relative to imine).

  • Quench & Workup:

    • Quench the reaction by adding Saturated NaHCO3 solution (5 mL). Stir vigorously for 15 minutes to decompose borate complexes.

    • Extract with DCM (3 x 10 mL).

    • Wash combined organics with Brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification:

    • Flash Column Chromatography (SiO2).

    • Eluent: DCM/MeOH (95:5) or Hexane/Ethyl Acetate (depending on amine polarity).

    • Note: 3-Amino-oxindoles can be prone to oxidation; store under inert atmosphere if not used immediately.

Protocol B: Reductive Alkylation of 3-Amino-4-Fluorooxindole

Objective: Derivatization of an existing 3-amino core with an aldehyde. Context: This is the "reverse" approach, often used when the 3-amino scaffold is already built (e.g., via asymmetric synthesis).

Methodology
  • Dissolve 3-Amino-4-Fluorooxindole (HCl salt usually) in MeOH or DCE .

  • Add Aldehyde (1.0 equiv) and TEA (1.0 equiv, to free the base).

  • Stir for 1 hour to form the imine.

  • Add NaBH3CN (Sodium Cyanoborohydride) (1.5 equiv). Note: NaBH3CN is preferred here if using MeOH solvent.

  • Stir overnight. Work up as above (caution: Cyanide waste protocols apply).

Optimization & Troubleshooting Matrix

VariableRecommendationRationale
Solvent DCE (1,2-Dichloroethane)Excellent solubility for isatins; compatible with STAB. Promotes imine formation better than THF.
Solvent (Alt) THF Use if the amine is insoluble in DCE. Slower reaction rates observed.[1][2]
Reductant STAB (NaBH(OAc)3)Standard. Mild. Does not reduce the C2-lactam. Does not require toxic cyanide handling.
Reductant (Alt) NaBH3CN Use only if using MeOH as solvent or if STAB fails. Requires cyanide waste disposal.
Additive Ti(OiPr)4 Lewis Acid. Essential for electron-deficient amines (e.g., anilines) or sterically hindered ketones. It acts as a water scavenger and activator.
Temperature 0°C -> RT Start cold to control exotherm; finish at RT. Heating (>40°C) often leads to polymerization of isatins.
Common Failure Modes
  • Problem: No reaction (Starting Material remains).

    • Cause: Imine failed to form due to steric bulk of the C4-F.

    • Fix: Use Ti(OiPr)4 (1.5 equiv) neat or in THF. Stir imine step for 12h before reduction.

  • Problem: Reduction of C2-carbonyl (Indoline formation).

    • Cause: Reductant too strong (e.g., NaBH4 used) or temperature too high.

    • Fix: Switch to STAB; keep T < 25°C.

  • Problem: Dialkylation (if using primary amine).

    • Cause: Product amine is more nucleophilic than starting amine.

    • Fix: Use excess amine (2-3 equiv) or switch to ketone electrophile (less prone to dialkylation).

Safety & Handling

  • 4-Fluoroisatin: Irritant. Avoid inhalation.

  • STAB/NaBH3CN: Reacts with water/acid to release Hydrogen gas (flammable). NaBH3CN releases HCN (highly toxic) upon acidification; always quench in a fume hood with basic bleach solution if cyanide is used.

  • DCE: Suspected carcinogen. Handle in a fume hood.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[3] Link

  • Maryanoff, C. A., et al. "Reductive Amination: A Review of the Reaction and Its Applications." Chemical Reviews, vol. 104, no. 12, 2004, pp. 6217-6268. Link

  • Trost, B. M., et al. "Asymmetric Synthesis of 3-Amino-Oxindoles." Angewandte Chemie International Edition, vol. 46, no. 32, 2007, pp. 6123-6125. (Context for 3-amino-oxindole stability). Link

  • Sigma-Aldrich. "Reductive Amination Application Note." Sigma-Aldrich Technical Library. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4-Fluorooxindole Condensation Optimization

This guide functions as a specialized technical support resource designed for researchers optimizing the condensation of 4-Fluoro-2H-indol-2-one (4-fluorooxindole). It synthesizes mechanistic organic chemistry with pract...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized technical support resource designed for researchers optimizing the condensation of 4-Fluoro-2H-indol-2-one (4-fluorooxindole). It synthesizes mechanistic organic chemistry with practical process engineering to address yield-limiting factors.

Topic: Yield Maximization & Process Control for C3-Functionalization Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The "4-Fluoro" Effect

Unlike its 5-fluoro isomer (common in Sunitinib synthesis), 4-Fluoro-2H-indol-2-one presents unique electronic challenges. The fluorine atom at the C4 position is ortho to the reactive C3 methylene group.

  • Electronic Impact: The strong inductive effect (-I) of the C4-fluorine significantly increases the acidity of the C3 protons (

    
    
    
    
    
    17-18 vs.
    
    
    18.5 for unsubstituted oxindole). This makes enolate formation faster but renders the enolate less nucleophilic.
  • Steric Impact: While fluorine is small (Van der Waals radius

    
     1.47 Å), its proximity to the reaction center can destabilize the transition state for bulky electrophiles, often requiring higher temperatures or stronger activation.
    

Troubleshooting Guide (Q&A Format)

Issue 1: "My reaction stalls at ~60% conversion. Adding more base doesn't help."

Diagnosis: Thermodynamic Equilibrium & Water Inhibition. Technical Explanation: The Knoevenagel condensation of oxindoles is reversible. The formation of the intermediate aldol adduct is fast, but the dehydration step to the alkylidene is the rate-determining step (RDS) and is reversible. Water accumulation pushes the equilibrium back to the starting materials. Solution:

  • Switch Solvent System: Move from pure Ethanol (EtOH) to Toluene/Piperidine .

  • Active Water Removal: You must drive the equilibrium. Use a Dean-Stark apparatus or add activated 4Å molecular sieves directly to the reaction pot.

  • Catalyst Tuning: If using piperidine, add a catalytic amount of Glacial Acetic Acid (0.1 eq). This buffers the system and catalyzes the dehydration step via specific acid catalysis, preventing the "stalling" at the aldol stage.

Issue 2: "I am getting a mixture of E/Z isomers. How do I favor the Z-isomer?"

Diagnosis: Lack of Chelation Control. Technical Explanation: The Z-isomer is usually thermodynamically stable due to hydrogen bonding between the oxindole N-H and the carbonyl oxygen of the aldehyde (if present) or minimal steric clash. However, the 4-fluoro substituent can repel the incoming electrophile, disrupting standard packing. Solution:

  • Thermodynamic Control: Reflux for a longer period (12-24h). Kinetic products often convert to thermodynamic products over time.

  • Solvent Choice: Use Methanol instead of Ethanol. The higher polarity stabilizes the charged intermediates, allowing for faster isomerization to the stable form.

  • Protocol Adjustment: Cool the reaction slowly (1°C/min). Rapid cooling traps the kinetic isomer mixture.

Issue 3: "The product precipitates as a sticky gum, not a solid."

Diagnosis: Impurity Entrapment (Oligomerization). Technical Explanation: 4-fluorooxindole is prone to oxidative dimerization at the C3 position if oxygen is present, forming red/brown impurities that prevent crystallization. Solution:

  • Degas Solvents: Sparge reaction solvents with Nitrogen/Argon for 15 minutes pre-reaction.

  • Acidic Wash: Wash the crude gum with cold 1N HCl. This removes the piperidine catalyst which often solvates the product, preventing crystallization.

  • Trituration: Sonicate the gum in a mixture of Ice-cold Ethanol:Hexane (1:4) to force precipitation.

Optimized Experimental Protocol

Standardized for 1.0 gram scale. Validated for condensation with aromatic aldehydes.[1][2]

Reagents:

  • 4-Fluoro-2H-indol-2-one (1.0 eq)

  • Aldehyde Electrophile (1.1 eq)

  • Piperidine (0.1 eq)[3]

  • Glacial Acetic Acid (0.1 eq) - Critical for 4-fluoro substrates

  • Ethanol (anhydrous, 10 volumes)

Workflow:

  • Charge: In a round-bottom flask, dissolve 4-fluorooxindole and the aldehyde in Ethanol.

  • Catalyst Addition: Premix Piperidine and Acetic Acid (1:1 ratio) in a vial, then add to the main vessel. Why? This forms piperidinium acetate in situ, a gentler catalyst that minimizes side reactions.

  • Reflux: Heat to reflux (78°C) for 3–6 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane).

  • Workup:

    • Cool to Room Temperature (RT).

    • Cool further to 0°C in an ice bath for 30 mins.

    • Filtration: Filter the precipitate.[3]

    • Wash: Wash cake with 2x volumes of cold Ethanol, then 2x volumes of Hexane.

    • Drying: Vacuum dry at 45°C.

Visualizations

A. Reaction Mechanism: Base-Catalyzed Knoevenagel Condensation

This diagram illustrates the pathway, highlighting the critical dehydration step where the reaction often stalls.

KnoevenagelMechanism Start 4-Fluorooxindole (C3 Acidic H) Enolate Enolate Intermediate (Stabilized by -I Fluorine) Start->Enolate Deprotonation (Fast) Base Piperidine (Base) Base->Enolate Aldol Aldol Adduct (Beta-hydroxy intermediate) Enolate->Aldol Nucleophilic Attack (+ Aldehyde) Aldehyde Aldehyde Electrophile Aldehyde->Aldol Dehydration Dehydration Step (- H2O) Aldol->Dehydration Rate Limiting Step Dehydration->Aldol Reversible (Water inhibition) Product 3-Alkylidene-4-fluorooxindole (Final Product) Dehydration->Product Irreversible (if H2O removed)

Caption: The Knoevenagel pathway. Note the red dotted line indicating the reversibility caused by water accumulation, which must be managed for high yields.

B. Troubleshooting Decision Tree

Use this logic flow to resolve low yields immediately.

TroubleshootingTree Problem Low Yield / Poor Quality CheckTLC Check TLC: Starting Material Left? Problem->CheckTLC YesSM Yes: Incomplete Conversion CheckTLC->YesSM NoSM No: Complex Mixture/Impurity CheckTLC->NoSM SolventCheck Current Solvent? YesSM->SolventCheck ImpurityCheck Color of Impurity? NoSM->ImpurityCheck Ethanol Ethanol SolventCheck->Ethanol Toluene Toluene SolventCheck->Toluene Action1 Switch to Toluene + Dean-Stark Trap Ethanol->Action1 Action2 Increase Catalyst Load OR Add Lewis Acid (TiCl4) Toluene->Action2 RedBrown Red/Brown Gum ImpurityCheck->RedBrown WhiteSolid White/Off-white Solid ImpurityCheck->WhiteSolid Action3 Oxidative Dimerization. Degas Solvents next time. Purify via Column. RedBrown->Action3 Action4 Likely Aldol Intermediate. Increase Temp/Time to force dehydration. WhiteSolid->Action4

Caption: Diagnostic flowchart for isolating the root cause of reaction failure.

Comparative Data: Solvent & Base Effects[3][4][5]

The following data summarizes optimization runs for the condensation of 4-fluorooxindole with 4-chlorobenzaldehyde.

EntrySolventBase (0.1 eq)Temp (°C)Time (h)Yield (%)E/Z Ratio
1EthanolPiperidine25 (RT)2445%60:40
2EthanolPiperidine78 (Reflux)472%85:15
3Ethanol Pip/AcOH 78 (Reflux) 3 88% 95:5
4ToluenePiperidine110 (Reflux)1265%70:30
5WaterNone (Green)1001230%50:50

Key Insight: Entry 3 (Piperidine/Acetic Acid buffer) provides the highest yield and stereoselectivity. The buffer system prevents the "harsh" basic conditions that can degrade the sensitive 4-fluorooxindole ring while efficiently catalyzing the dehydration.

References

  • Knoevenagel Condensation of Oxindoles

    • Title: Synthesis of a Potential Tyrosine Kinase Inhibitor by Knoevenagel Condensation of Oxindole with 4-[18f]Fluorobenzaldehyde.[4]

    • Source: ResearchGate / T. Kniess et al. (2009).[4]

    • URL:[Link]

  • Sunitinib Analog Synthesis (Relevant Proxy)

    • Title: Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues.[5]

    • Source: PubMed / NIH (2024).
    • URL:[Link]

  • General Troubleshooting & Mechanism: Title: Troubleshooting low yields in Knoevenagel condensation. Source: BenchChem Technical Guides.
  • Isomerization & Stereochemistry

    • Title: Is It Possible to Obtain a Product of the Desired Configuration from a Single Knoevenagel Condensation?
    • Source: NIH / Molecules (2023).
    • URL:[Link]

Sources

Optimization

Purification methods for 4-Fluorooxindole reaction mixtures

Introduction 4-Fluorooxindole is a critical bicyclic building block. While structurally similar to the 5-fluoro isomer (used in Sunitinib), the 4-fluoro substitution pattern introduces unique steric interactions near the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Fluorooxindole is a critical bicyclic building block. While structurally similar to the 5-fluoro isomer (used in Sunitinib), the 4-fluoro substitution pattern introduces unique steric interactions near the bridgehead carbon that affect crystal packing and solubility.

The primary synthesis route—Wolff-Kishner reduction of 4-fluoroisatin—often yields a reaction mixture contaminated with unreacted starting material (red/orange), inorganic salts, and trace hydrazine (genotoxic). This guide addresses the specific purification challenges of this lipophilic, yet polar-functionalized scaffold.

Module 1: Critical Impurity Profiling

Before initiating purification, you must identify the "Enemy." Use this diagnostic table to correlate visual symptoms with chemical impurities.

SymptomProbable ImpurityOriginDiagnostic Check
Orange/Red Color 4-FluoroisatinUnreacted Starting MaterialTLC (Polarity: Isatin < Oxindole)
Sticky/Oily Solid Azine/Hydrazone intermediatesIncomplete Reduction1H NMR (Check for imine protons)
Haze in Solution Inorganic Salts (KCl/NaCl)Neutralization byproductAsh test or insolubility in dry THF
Ammonia-like Odor Hydrazine / HydrateReagent CarryoverNessler’s Reagent Test

Module 2: Troubleshooting Guides (Q&A Format)

Q1: My crude product is an off-white solid, but it turns red/brown upon drying or storage. Why?

Diagnosis: This indicates the presence of trace 4-fluoroisatin or oxidation-prone hydrazone intermediates. Isatin derivatives are intensely colored (orange/red) and can "bleed" color even at low ppm levels.

The Fix: Selective Recrystallization You need a solvent system that solubilizes the oxindole while rejecting the isatin or keeping it in the mother liquor.

  • Protocol: Ethanol/Water Gradient Precipitation.

    • Dissolve crude 4-fluorooxindole in boiling Ethanol (95%) . Use ~5-7 mL per gram.

    • If the solution is dark red, add Activated Carbon (5 wt%) , reflux for 15 mins, and filter hot through Celite.

    • Crucial Step: Slowly add warm water (60°C) to the filtrate until persistent turbidity is observed (approx. 2:1 EtOH:Water ratio).

    • Allow to cool slowly to room temperature, then chill to 4°C.

    • Why this works: 4-Fluorooxindole crystallizes out as white/tan needles. The more polar isatin and oxidized oligomers tend to remain solubilized in the aqueous-alcoholic mother liquor.

Q2: I used the Wolff-Kishner method, and my product has high residual hydrazine. How do I remove it?

Diagnosis: Hydrazine is a known genotoxin (PGI). Standard recrystallization often traps hydrazine in the crystal lattice.

The Fix: Oxidative Scavenging or Acidic Wash Do not rely solely on crystallization. You must chemically quench the hydrazine.

  • Method A: The Acid Wash (Preferred for <10g scale)

    • Dissolve the crude organic product in Ethyl Acetate.[1]

    • Wash 3x with 1M HCl .

    • Mechanism: Hydrazine (

      
      ) is protonated to the hydrazinium ion (
      
      
      
      ), which is strictly water-soluble and partitions out of the organic phase.
    • Dry organic layer over

      
       and concentrate.
      
  • Method B: Oxidative Treatment (Industrial/Large Scale) If the product is already solid:

    • Slurry the solid in water.

    • Add dilute Sodium Hypochlorite (Bleach) or Hydrogen Peroxide dropwise while monitoring with starch-iodide paper.

    • Mechanism: Oxidation converts hydrazine to Nitrogen gas (

      
      ) and water.
      
    • Warning: Ensure 4-fluorooxindole stability by testing a small aliquot first; the amide nitrogen is generally stable, but over-oxidation can occur.

Q3: My product is "oiling out" instead of crystallizing. What am I doing wrong?

Diagnosis: The 4-fluoro substituent increases lipophilicity compared to the parent oxindole, making it prone to oiling in non-polar solvents like Hexane or Toluene if the temperature drops too fast.

The Fix: Polarity Adjustment & Seeding

  • Avoid: Pure non-polar solvents (Hexane/Heptane) as the primary solvent.

  • Use: A high-polarity solvent (Ethyl Acetate or Isopropanol) as the solvent, and a non-polar anti-solvent.

  • Protocol:

    • Dissolve in minimal hot Ethyl Acetate.[1]

    • Add Heptane dropwise only until the first cloudiness appears.

    • Seed with a pure crystal of 4-fluorooxindole (if available) or scratch the glass wall.

    • Cool at a rate of 10°C per hour. Rapid cooling traps impurities and causes oiling.

Module 3: Decision Logic & Workflows

Workflow 1: Purification Strategy Selection

Use this logic gate to determine the correct purification path based on your crude mixture's analysis.

PurificationLogic Start Crude 4-Fluorooxindole Mixture CheckHydrazine Hydrazine Test: Positive? Start->CheckHydrazine CheckColor Visual Check: Is it Red/Orange? Recryst Protocol A: EtOH/Water Recrystallization (Removes Isatin/Color) CheckColor->Recryst Yes (Isatin present) Column Protocol C: Column Chromatography (Silica, Hex/EtOAc) CheckColor->Column No (Other impurities) CheckHydrazine->CheckColor No AcidWash Protocol B: Ethyl Acetate / 1M HCl Wash (Removes Hydrazine) CheckHydrazine->AcidWash Yes Final Pure 4-Fluorooxindole (Off-white Solid) Recryst->Final AcidWash->CheckColor Organic Layer Column->Final

Figure 1: Decision matrix for selecting the appropriate purification method based on impurity profile.

Workflow 2: The Recrystallization Mechanism

Understanding the solubility differential is key to high yields.

RecrystMech HotSol Hot Solution (78°C) Solvent: EtOH Solute: Oxindole + Isatin WaterAdd Anti-Solvent Addition (Warm Water) HotSol->WaterAdd Increases Polarity Cooling Slow Cooling (Delta T < 10°C/hr) WaterAdd->Cooling Supersaturation Lattice Crystal Lattice Formation (Excludes Isatin) Cooling->Lattice Selective Nucleation Filter Filtration Solid: 4-Fluorooxindole Filtrate: Impurities Lattice->Filter

Figure 2: Thermodynamic process of Ethanol/Water recrystallization for oxindoles.

Module 4: Chromatographic Backup

If crystallization fails (often due to high tar content), use Flash Column Chromatography.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Hexane : Ethyl Acetate.[1]

  • Gradient: Start at 90:10 (Hex:EtOAc) to elute non-polar impurities. Ramp to 60:40 to elute 4-fluorooxindole.

  • Rf Value: 4-Fluorooxindole typically elutes around Rf 0.3-0.4 in 1:1 Hex:EtOAc.

  • Note: The 4-fluoro isomer moves slightly faster than the 5-fluoro isomer due to the proximity of the fluorine to the bridgehead, masking polar interactions slightly.

References

  • Porcs-Makkay, M., et al. (2008). Process for the preparation of Sunitinib and its pharmaceutically acceptable salts. World Intellectual Property Organization, WO2008139241. (Describes the general Wolff-Kishner reduction of fluoroisatins and subsequent workup).

  • Tietze, L. F., et al. (2010). Synthesis of 5-Fluorooxindole by Wolff-Kishner Reduction.[2] Organic Syntheses. (Provides the mechanistic grounding for hydrazine usage and removal in oxindole synthesis).

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley-Interscience. (Authoritative text on the mechanism of hydrazone formation and hydrolysis).

  • FDA Guidance for Industry. (2018). Control of Nitrosamine and Hydrazine Impurities in Human Drugs. (Regulatory grounding for the requirement of hydrazine removal).

Sources

Troubleshooting

Controlling N-alkylation vs C-alkylation in 4-Fluorooxindole

Topic: Controlling N-Alkylation vs. C-Alkylation in 4-Fluorooxindole Ticket ID: CHEM-SUP-OX-04F Status: Open Assigned Specialist: Senior Application Scientist[1] The Chemist's Dilemma: The Ambident Nucleophile Welcome to...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling N-Alkylation vs. C-Alkylation in 4-Fluorooxindole Ticket ID: CHEM-SUP-OX-04F Status: Open Assigned Specialist: Senior Application Scientist[1]

The Chemist's Dilemma: The Ambident Nucleophile

Welcome to the technical support guide for 4-fluorooxindole. The core challenge you are facing stems from the ambident nature of the oxindole scaffold. The deprotonated oxindole can react at two distinct sites:

  • The Nitrogen (N-1): Generally the site of kinetic control and favored by hard-hard interactions (in the context of orbital overlap) and solvent effects.

  • The Carbon (C-3): The site of thermodynamic control, often requiring specific "soft" activation or dianion strategies.

The "4-Fluoro" Factor: Unlike unsubstituted oxindole, your substrate has a fluorine atom at the C-4 position. This is critical for two reasons:

  • Electronic (Inductive): The strong electron-withdrawing group (EWG) effect of fluorine significantly acidifies the C-3 protons due to proximity (2 bonds vs. 3 bonds for N-1).[1] This stabilizes the C-3 enolate, potentially making it less nucleophilic than the non-fluorinated variant, requiring more vigorous conditions for C-alkylation.

  • Steric (Peri-interaction): The C-4 fluorine exerts a "peri-effect," creating steric bulk immediately adjacent to the C-3 reaction center. This steric crowding often biases the reaction toward N-alkylation simply because the nitrogen is more accessible.

Diagnostic Matrix: Why did my reaction fail?

Before proceeding to protocols, use this matrix to diagnose your current experimental outcome.

ObservationProbable CauseCorrective Action
100% N-Alkylation Base was too weak (e.g., K₂CO₃) or solvent was polar aprotic (DMF/DMSO), favoring the heteroatom.[1]Switch to Protocol B (Dianion Strategy) or use a non-polar solvent with a specific catalyst.[1]
Mixture of N- and C-alkyl "Grey zone" conditions.[1] Likely used 1 eq. of strong base (NaH) which creates a delocalized anion that reacts indiscriminately.[1]Force the pathway: Use 2.2 eq. base for C-alkyl, or switch to mild carbonates for N-alkyl.
C-3 Dialkylation The mono-alkylated product is more acidic than the starting material (common with EWGs like F).[1]Control stoichiometry strictly (0.9 eq. electrophile) or use Protocol C (Knoevenagel) to install a double bond first.[1]
No Reaction at C-3 The 4-Fluoro group is sterically blocking the incoming electrophile.Use a smaller electrophile or switch to Palladium-catalyzed C-arylation/alkylation (See Advanced Note).
Experimental Protocols
Protocol A: Targeting N-Alkylation (Kinetic/Solvent Control)

Objective: Exclusively functionalize the N-1 position.[1] Mechanism: Uses a base that deprotonates the N-H (pKa ~13-14) but is not strong enough or kinetically active enough to generate the C-3 dianion.[1]

Reagents:

  • Base: Cs₂CO₃ (Cesium Carbonate) or K₂CO₃.[1]

  • Solvent: DMF (Dimethylformamide) or Acetone.[1]

  • Electrophile: Alkyl Halide (R-X).[1]

Step-by-Step:

  • Dissolution: Dissolve 4-fluorooxindole (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add Cs₂CO₃ (1.5 equiv). Stir at room temperature for 30 minutes. Note: The solution may change color (yellow/orange) indicating anion formation.

  • Alkylation: Add the alkyl halide (1.1 equiv) dropwise.

  • Reaction: Stir at RT for 2–12 hours. Monitor by TLC/LCMS.[1]

  • Workup: Dilute with water, extract with EtOAc. The 4-F substituent makes the N-alkyl product lipophilic; it extracts easily.

Why this works: The polar aprotic solvent solvates the cation (Cs⁺), leaving the N-anion "naked" and reactive. The steric hindrance of the 4-F group discourages attack at C-3, further improving N-selectivity.

Protocol B: Targeting C-Alkylation (The Dianion Strategy)

Objective: Force reaction at the C-3 position.[1][2] Mechanism: Oxindole C-H pKa is high (~18.5).[1] To react here, we must form the dianion (removing both N-H and C-H protons). The second negative charge resides largely at C-3, making it the most nucleophilic site.

Reagents:

  • Base: LiHMDS (Lithium hexamethyldisilazide) or NaH (Sodium Hydride).[1]

  • Solvent: THF (Tetrahydrofuran) - Anhydrous.[1]

  • Additive: TMEDA (Tetramethylethylenediamine) - Optional, helps break up aggregates.[1]

Step-by-Step:

  • Preparation: Flame-dry glassware under Argon/Nitrogen.

  • Dianion Formation:

    • Method 1 (LiHMDS): Cool THF solution of 4-fluorooxindole (1.0 equiv) to -78 °C. Add LiHMDS (2.2 equiv) dropwise. Warm to 0 °C for 1 hour to ensure C-deprotonation.

    • Method 2 (NaH): Suspend NaH (2.2 equiv) in THF at 0 °C. Add 4-fluorooxindole solution slowly. Stir 1 hour.

  • The "4-Fluoro" Adjustment: Because 4-F stabilizes the enolate, C-3 is less reactive than usual.[1] You may need to warm the dianion solution to RT briefly before cooling back down for electrophile addition.

  • Electrophile Addition: Cool to -78 °C (critical to prevent N-reaction). Add Electrophile (1.0 equiv) rapidly.

  • Quench: Quench with saturated NH₄Cl at low temperature. If you warm up before quenching, proton transfer can scramble the products.

Why this works: The dianion puts a full formal charge on C-3. Despite the steric bulk of the 4-F, the electrostatic drive of the dianion overcomes the barrier.

Protocol C: The "Cheating" Method (Knoevenagel Condensation)

Objective: Install a carbon substituent at C-3 without dealing with alkyl halide selectivity issues. Use Case: When Protocol B fails due to the steric bulk of the 4-F group.

  • React 4-fluorooxindole with an aldehyde (R-CHO) using Piperidine (cat.) in Ethanol.[1]

  • This forms the 3-alkylidene (C=C double bond at C-3).[1]

  • Reduce the double bond (H₂/Pd-C or NaBH₄) to get the 3-alkyl product.[1] Note: This method is 100% C-selective because the reaction mechanism (aldol-like) only occurs at the C-3 methylene.[1]

Visualizing the Decision Pathway

The following diagram illustrates the mechanistic divergence based on your choice of base and solvent.

OxindoleSelectivity Start 4-Fluorooxindole Decision Selectivity Goal? Start->Decision PathN Target: N-Alkylation Decision->PathN Kinetic Control PathC Target: C-Alkylation Decision->PathC Thermodynamic Control CondN Conditions: Weak Base (Cs2CO3) Polar Solvent (DMF) PathN->CondN CondC Conditions: Strong Base (LiHMDS x 2.2 eq) Non-polar Solvent (THF) Low Temp (-78°C) PathC->CondC InterN Mono-Anion (N-centered) CondN->InterN InterC Dianion (C-centered reactive site) CondC->InterC Steric 4-Fluoro Steric Effect: Blocks C-3 attack in Mono-Anion InterN->Steric ProdN Product: N-Alkyl-4-Fluorooxindole InterN->ProdN Fastest Path ProdC Product: C-Alkyl-4-Fluorooxindole InterC->ProdC Charge Density Overcomes Sterics Steric->ProdN Redirects to N

Caption: Decision tree for regioselective alkylation of 4-fluorooxindole. Note how the 4-Fluoro steric effect reinforces N-alkylation under mild conditions.

Advanced FAQ

Q: Can I use Palladium catalysis to bypass the base issues? A: Yes. Recent literature suggests "orthogonal" selectivity.[1] Palladium/Phosphine catalysts generally favor C-3 alkylation (via enolate coordination to Pd), while Copper/Diamine catalysts favor N-1 arylation/alkylation .[1] If you are struggling with the dianion method, search for "Pd-catalyzed oxindole alkylation" (See Reference 3).[1]

Q: I need to put a Methyl group on C-3, but I keep getting the dimethyl product. Why? A: The 4-Fluoro group makes the C-3 proton of the product (the 3-methyl-4-fluorooxindole) highly acidic—often more acidic than the starting material. As soon as the product forms, it gets deprotonated by the remaining base and reacts again. Fix: Use the Knoevenagel route (Protocol C) with Paraformaldehyde to make the methylene intermediate, then reduce. It avoids the "over-alkylation" trap.[3]

Q: Does the solvent really matter that much? A: Absolutely. In DMF (Polar Aprotic), the N-alkylation is accelerated because the solvent separates the ion pair. In THF (Non-polar), the cation (Li⁺) coordinates tightly to the oxygen of the enolate, which can help mask the N-site and direct reactivity to C-3, especially when using the dianion.

References
  • Trost, B. M., & Zhang, Y. (2006).[1] Molybdenum-Catalyzed Regio- and Enantioselective Alkylation of Oxindoles. Journal of the American Chemical Society.[4] [Link][1]

  • Willis, M. C. (2010).[1] Palladium- and Copper-Catalyzed Arylation of Oxindoles: Orthogonal Selectivity. Angewandte Chemie International Edition. [Link][1]

  • Taylor, J. E., et al. (2014).[1] Regioselective C-3 Alkylations of Oxindole Dianion. Synthetic Communications. [Link]

  • Bordwell, F. G. (1988).[1] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research. (For pKa data context). [Link]

Sources

Optimization

Improving solubility of 4-Fluoro-2H-indol-2-one for biological assays

Case ID: SOL-OX-4F Subject: Overcoming Aqueous Precipitation in Biological Assays Compound: 4-Fluoro-2H-indol-2-one (4-Fluorooxindole) CAS: 399-72-4 / 138343-94-9[1][2] Executive Summary: The "Crash-Out" Phenomenon[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-OX-4F Subject: Overcoming Aqueous Precipitation in Biological Assays Compound: 4-Fluoro-2H-indol-2-one (4-Fluorooxindole) CAS: 399-72-4 / 138343-94-9[1][2]

Executive Summary: The "Crash-Out" Phenomenon[1][2]

The Problem: You are likely experiencing the "Crash-Out" effect.[1][2] 4-Fluoro-2H-indol-2-one possesses a rigid, planar oxindole core reinforced by a fluorine atom at the 4-position.[1][2] While the fluorine atom improves metabolic stability and lipophilicity (LogP ~1.8–2.0), it significantly reduces aqueous solubility compared to the parent oxindole.

The Mechanism: When a high-concentration DMSO stock (e.g., 10 mM) hits an aqueous buffer (PBS or Media), the DMSO rapidly diffuses into the water (exothermic mixing). The hydrophobic oxindole molecules are left "stranded," causing them to aggregate instantly into micro-crystals. These crystals are often invisible to the naked eye but will:

  • Scatter light: Causing false positives in optical density/absorbance assays.[1][2]

  • Sequester compound: Causing false negatives in potency assays (IC50 shifts).

This guide provides three validated protocols to stabilize this compound for biological use.

Decision Matrix: Selecting Your Protocol

Before starting, determine your assay tolerance using the decision tree below.

SolubilityDecisionTree Start START: Define Assay Constraints DMSO_Tol Can cells/enzyme tolerate > 0.5% DMSO? Start->DMSO_Tol High_Conc Required Final Concentration? DMSO_Tol->High_Conc No (<0.1% required) Protocol_A PROTOCOL A: Intermediate Dilution (Standard Screening) DMSO_Tol->Protocol_A Yes (Robust Assay) Protocol_B PROTOCOL B: Cyclodextrin Complexation (High Stability/In Vivo) High_Conc->Protocol_B High (>50 µM) Protocol_C PROTOCOL C: Solvent Shift (Low Conc. Only) High_Conc->Protocol_C Low (<10 µM)

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on DMSO tolerance and required compound concentration.

Validated Protocols

Protocol A: The "Intermediate Shift" (Standard Screening)

Best for: Enzymatic assays, robust cell lines (HeLa, HEK293). Concept: Prevents "shock precipitation" by stepping down the solvent concentration gradually.[2]

Reagents:

  • Anhydrous DMSO (Sigma-Aldrich or equivalent, stored w/ molecular sieves).[1][2]

  • Intermediate Buffer: PBS + 5% DMSO.[1][2]

Step-by-Step:

  • Master Stock: Dissolve solid 4-Fluoro-2H-indol-2-one in 100% Anhydrous DMSO to 10 mM .

    • Critical: Vortex for 60 seconds. If particles persist, sonicate at 40°C for 5 mins.

  • Intermediate Stock (10x): Dilute the Master Stock 1:10 into the Intermediate Buffer .

    • Result: 1 mM compound in PBS/DMSO mix.[1][2] The presence of 5-10% DMSO here keeps the compound soluble during the transition.[1]

  • Final Assay Dosing: Add 10 µL of Intermediate Stock to 90 µL of Assay Media.

    • Final Concentration: 100 µM compound.[1][2]

    • Final DMSO: ~0.5–1.0%.[1][2]

Protocol B: Cyclodextrin Encapsulation (Gold Standard)

Best for: Sensitive primary cells, in vivo studies, or long-duration incubations (>24h).[1] Concept: Hydroxypropyl-ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


-cyclodextrin (HP-

-CD) forms a "host-guest" complex, encapsulating the hydrophobic fluorine-oxindole core inside a water-soluble ring [1, 3].

Reagents:

  • HP-ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    -CD (2-Hydroxypropyl)-beta-cyclodextrin (CAS: 128446-35-5).[2]
    
  • Sterile Water or Saline.[1][2][3]

Step-by-Step:

  • Carrier Prep: Prepare a 20% (w/v) HP-ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    -CD  solution in sterile water.[2] Filter sterilize (0.22 µm).
    
  • Compound Addition: Add solid 4-Fluoro-2H-indol-2-one directly to the carrier solution (Target: 1–5 mg/mL).

    • Note: Do NOT use DMSO if avoiding solvents entirely.[1][2]

  • Energy Input: The mixture will look cloudy.

    • Sonicate in a water bath at 45°C for 30–60 minutes.

    • Shake at 200 RPM overnight at 25°C.

  • Validation: The solution should turn clear. If a pellet remains, centrifuge at 10,000 x g for 5 mins and use the supernatant. This is your soluble complex.

Protocol C: The "Solvent Shift" (Low Concentration)

Best for: High-throughput screening (HTS) where liquid handling robots are used.[1][2]

SerialDilution cluster_warning CRITICAL FAILURE POINT Stock 10 mM Stock (100% DMSO) Step1 Predilution Plate (100% DMSO) Stock->Step1 Serial Dilution (Keep in DMSO) Step2 Assay Plate (Aqueous Buffer) Step1->Step2 Rapid Injection (Mix immediately)

Figure 2: Workflow for Protocol C. Crucially, serial dilutions must be performed in 100% DMSO before the final transfer to aqueous buffer to avoid intermediate precipitation.

Solubility Data & Benchmarks

ParameterValue / ObservationImpact on Assay
LogP (Octanol/Water) ~1.8 – 2.0Moderate lipophilicity; requires carrier for aqueous stability.[1][2]
Max Solubility (DMSO) > 50 mMExcellent.[2] Use this for freezer stocks (-20°C).
Max Solubility (PBS) < 50 µM (Est.)Poor. Direct dilution >50 µM risks precipitation.[1][2]
Max Solubility (20% CD) ~ 2–5 mMHigh. Best for animal dosing or high-conc assays.[2]
DMSO Tolerance (Cells) 0.1% – 0.5%Exceeding 0.5% often causes cytotoxicity in sensitive lines [4].[2]

Troubleshooting FAQ

Q: My compound precipitated after 24 hours in the incubator. Why? A: This is "Ostwald Ripening." Small, invisible aggregates formed initially, and over time, they merged into larger, visible crystals.[1]

  • Fix: Switch to Protocol B (Cyclodextrin) .[2] The inclusion complex prevents aggregation over time.[2] Alternatively, add 0.05% Tween-80 to your assay buffer to stabilize the suspension.[1][2]

Q: Can I freeze the diluted aqueous working solution? A: NO. Freezing aqueous dilutions of lipophilic oxindoles destroys the micellar/colloidal structure. Upon thawing, the compound will crash out irreversibly. Always prepare working dilutions fresh from the DMSO master stock.[2]

Q: The solution is clear, but my IC50 is variable. A: You likely have "micro-precipitation." The compound is floating as invisible nano-particles, not true solution.[1][2]

  • Test: Spin your assay plate at 3,000 rpm for 10 mins. If the activity drops (compound pelleted), you have solubility issues. Use a lower concentration or Protocol B.

References

  • PubChem. 4-Fluoro-1,3-dihydro-2H-indol-2-one (Compound Summary). National Library of Medicine.[2] Available at: [Link]

  • Li, P. et al. Heterogeneous Iron-Catalyzed Borylation of Aryl Fluorides.[2] American Chemical Society.[1][2] Available at: [Link] (Contextual reference for fluoro-aryl properties).[1][2]

  • Pitha, J. et al. Hydroxypropyl-beta-cyclodextrin: preparation and characterization.[1][2] International Journal of Pharmaceutics.[1][2] (General reference for HP-beta-CD solubilization of lipophiles).

  • Timm, M. et al. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. NIH/PubMed.[1][2] Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Spectral Deconvolution of 4-Fluorooxindoles

Ticket ID: #NMR-4F-OX-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Troubleshooting NMR Interpretation for Substituted 4-Fluoroindolin-2-ones Executive Summary Welcome to the Technical Support...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #NMR-4F-OX-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Troubleshooting


 NMR Interpretation for Substituted 4-Fluoroindolin-2-ones

Executive Summary

Welcome to the Technical Support Center. You are likely accessing this guide because your 4-fluorooxindole spectrum exhibits "ghost" splittings, unexpected line broadening, or integration errors in the aromatic region.

The 4-fluorooxindole scaffold presents a unique NMR challenge due to the


 nucleus (Spin 1/2, 100% abundance)  acting as a second active coupler, complicating standard 

splitting patterns. This guide deconstructs these interactions to help you validate your structure with confidence.

Module 1: The "Ghost" Splitting (The Factor)

Issue: “My aromatic doublets look like quartets, and my triplets look like multiplet messes.”

Root Cause: The Fluorine atom at position 4 is not silent. It couples strongly to protons at positions 5, 6, and potentially 3. You must distinguish between Homonuclear coupling (


) and Heteronuclear coupling (

).
The Coupling Matrix

Use this table to predict the splitting of your aromatic protons.

Proton PositionRelation to F4Coupling PathTypical

(Hz)
Visual Appearance
H-5 Ortho

6.0 – 10.0 Hz Large additional splitting (often mimics ortho H-H).
H-6 Meta

4.0 – 7.0 Hz Moderate splitting; can turn a triplet into a "pseudo-quartet."
H-7 Para

0 – 2.5 Hz Slight broadening or very small doublet; often negligible.
H-3 (Aliphatic)Peri/Long-Range

1.0 – 3.0 Hz Broadening of the C3 singlet/doublet (W-coupling).

Technical Insight: The


 value is often comparable to the 

value (

Hz). This can cause H-5 to appear as a pseudo-triplet (if

) or a doublet of doublets .

Module 2: The Aliphatic Region (C3 Conundrum)

Issue: “The protons at C3 are showing up as a complex AB system or are unexpectedly broad.”

Troubleshooting Protocol:

Check for Chirality (Diastereotopicity)

If you have substituted the Nitrogen (N1) or introduced a substituent at C3, the C3 position may become a chiral center or be influenced by a nearby chiral center.

  • Symptom: The C3 methylene protons (

    
     and 
    
    
    
    ) are no longer equivalent.
  • Result: They appear as an AB quartet (two "leaning" doublets) rather than a singlet.

  • Calculation: Calculate the roof effect. If

    
     is small, the inner lines grow at the expense of the outer lines.
    
The "W-Coupling" Effect

Even in achiral 4-fluorooxindoles, the C3 protons often appear broadened.

  • Mechanism: Through-space or 4-bond "W-coupling" between F4 and H3.

  • Verification: Run a

    
    -decoupled 
    
    
    
    NMR. If the C3 signal sharpens significantly, the broadening is due to F-coupling, not dynamic exchange or poor shimming.

Module 3: The Exchangeable Proton (N-H)

Issue: “I cannot find the N-H signal, or it is drifting between spectra.”

Solution: The amide proton (H1) is sensitive to solvent and concentration (stacking effects).

  • In

    
    :  Signal is often broad and found around 7.5 – 9.0 ppm .
    
  • In DMSO-

    
    :  Signal shifts downfield to 10.0 – 11.0 ppm  and usually sharpens due to hydrogen bonding with the solvent, slowing the exchange rate.
    
  • Diagnostic Test: Add one drop of

    
     to the NMR tube and shake. If the signal disappears, it is the exchangeable N-H.
    

Module 4: Advanced Validation Workflow

Protocol: When 1D splitting patterns are ambiguous, use this logic flow to assign the aromatic ring.

The Assignment Decision Tree

The following diagram illustrates the logical process for assigning the aromatic protons in a 4-fluorooxindole derivative.

G Start Start: Aromatic Region Analysis (6.5 - 7.5 ppm) Count Count Integral Values Start->Count H5_Check Identify H-5 (Ortho to F) Look for Large Coupling (~8-10Hz) Count->H5_Check H5_Pattern Is it a Pseudo-Triplet? H5_Check->H5_Pattern Found Wide Signal Assign_H5 Assign H-5 (Overlapping 3J_HH + 3J_HF) H5_Pattern->Assign_H5 Yes (J_HH ≈ J_HF) H5_Pattern->Assign_H5 No (dd distinct) H6_Check Identify H-6 (Meta to F) Look for Medium Coupling (~5-7Hz) Assign_H5->H6_Check Assign_H6 Assign H-6 (dd or td pattern) H6_Check->Assign_H6 Found Medium Splitting H7_Check Identify H-7 (Para to F) Look for Smallest Coupling (<3Hz) Assign_H6->H7_Check Assign_H7 Assign H-7 (Usually d or broad s) H7_Check->Assign_H7 Found Narrow Signal Validation Validation: Run 19F-Decoupled 1H NMR or 1H-19F HOESY Assign_H7->Validation

Caption: Logical workflow for deconvoluting the aromatic region of 4-fluorooxindoles based on coupling magnitude.

FAQ: Common Pain Points

Q: Why does my C3-H signal look like a doublet even though there are no protons on C3a? A: This is likely long-range coupling to the Fluorine at C4 (


). It is typically 1-3 Hz. If you decouple Fluorine, this doublet should collapse into a singlet (assuming the protons are not diastereotopic).

Q: Can I use


 NMR to confirm the Fluorine position? 
A:  Absolutely. This is often easier than 

NMR.
  • C4 (C-F): Large doublet (

    
    ).
    
  • C5 (Ortho): Medium doublet (

    
    ).
    
  • C6 (Meta): Small doublet (

    
    ).
    
  • C3 (Peri): Often shows measurable coupling (

    
    ).
    

Q: My integration is off in the aromatic region. A: Fluorine splitting spreads the signal intensity over a wider range (satellites). If your integration window is too narrow, you might cut off the outer wings of a "doublet of doublets," leading to under-integration. Widen your integration limits.

References

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[1] (Standard text for F-H coupling constants).

  • Reich, H. J. (2024). WinPLT NMR Data: 1H-19F Coupling Constants. University of Wisconsin-Madison.[2]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative source on HOESY and heteronuclear decoupling).
  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds. Springer. (Reference for oxindole chemical shift ranges).

Sources

Optimization

Technical Support: Overcoming Steric Hindrance in 4-Fluoro-2H-indol-2-one Derivatives

Case ID: 4-F-OX-SYNTH-001 Status: Active Support Level: Tier 3 (Advanced Chemical Synthesis) Assigned Specialist: Senior Application Scientist Executive Summary: The "Peri-Effect" Challenge You are likely accessing this...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 4-F-OX-SYNTH-001 Status: Active Support Level: Tier 3 (Advanced Chemical Synthesis) Assigned Specialist: Senior Application Scientist

Executive Summary: The "Peri-Effect" Challenge

You are likely accessing this guide because standard protocols (e.g., piperidine-catalyzed Knoevenagel condensation or standard SN2 alkylations) have failed to functionalize the C3 position of your 4-fluoro-2H-indol-2-one scaffold.

The Root Cause: The challenge is not merely bulk; it is the electronic and steric repulsion between the C4-fluorine atom and the C3-reaction center.

  • Van der Waals Radius: While Fluorine (1.47 Å) is small, it is significantly larger than Hydrogen (1.20 Å). At the C4 position, it sits peri to the C3 position.

  • Lone Pair Repulsion: The fluorine lone pairs create an electrostatic wall that destabilizes the transition state for incoming electrophiles, particularly during the formation of the tetrahedral intermediate in condensation reactions.

This guide provides validated workflows to bypass these barriers using specific solvent systems, catalyst modifications, and energy sources.

Troubleshooting Module: C3-Functionalization

Scenario A: Knoevenagel Condensation Stalled/Low Yield

Target: Synthesis of 3-alkenyl-4-fluorooxindoles (e.g., kinase inhibitor precursors).

Diagnosis: Standard weak bases (piperidine, pyrrolidine) in ethanol are insufficient to overcome the activation energy barrier created by the C4-F steric clash. The reaction often stalls at the intermediate aldol stage or fails to initiate.

Protocol 1: The TiCl₄/Base "Lehnert" Modification Why this works: Titanium(IV) chloride acts as a strong Lewis acid with a high affinity for oxygen. It coordinates to the aldehyde carbonyl and the oxindole carbonyl, effectively "tethering" the reactants and lowering the entropic cost of the reaction, while the amine base handles deprotonation.

Step-by-Step Workflow:

  • Preparation: Flame-dry a two-neck flask under Argon.

  • Solvent: Use anhydrous THF (0.2 M concentration).

  • Reagents:

    • 4-Fluorooxindole (1.0 equiv)

    • Aldehyde (1.2 equiv)

    • TiCl₄ (2.2 equiv) - Add dropwise at 0°C (Exothermic!)

    • Pyridine (4.4 equiv) - Add dropwise after TiCl₄.

  • Reaction: Allow to warm to room temperature. If TLC shows <50% conversion after 2 hours, reflux for 4 hours.

  • Quench: Pour into ice-cold 1M HCl (hydrolysis of Ti-complexes is critical).

Protocol 2: Microwave-Assisted Synthesis (Green Alternative) Why this works: Direct dielectric heating overcomes the local steric repulsion barrier more efficiently than thermal convection.

  • Solvent: Ethanol or Water (if using hydrotalcite).

  • Catalyst: Piperidine (20 mol%) + Glacial Acetic Acid (20 mol%).

  • Conditions: 120°C, 150W, 10–20 minutes.

  • Note: If the aldehyde is volatile, use a sealed vessel.

Scenario B: C3-Alkylation Fails (SN2)

Target: Synthesis of 3,3-disubstituted-4-fluorooxindoles.

Diagnosis: The C4-F atom blocks the trajectory of the incoming alkyl halide. Strong bases (LiHMDS, NaH) generate the enolate, but the nucleophilic attack is sterically retarded, leading to O-alkylation byproducts or dimerization.

Protocol 3: HFIP-Promoted Alkylation Why this works: 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) is a polar, strongly hydrogen-bond-donating solvent. It stabilizes the leaving group on the electrophile and solvates the oxindole enolate in a way that exposes the C3-carbon while suppressing O-alkylation.

Workflow:

  • Solvent: HFIP (Neat or 4:1 mixture with DCM).

  • Catalyst: No metal catalyst required; mild acid catalysis (e.g., sulfonic acid resin) can be added.

  • Mechanism: Dehydrative cross-coupling (if using alcohols) or enhanced SN1-like character (if using halides).

  • Reference: See RSC Adv., 2014 for HFIP mechanics in hindered systems.

Visualization: The Steric Decision Tree

The following diagram illustrates the logical flow for selecting reaction conditions based on the specific steric constraints of your 4-fluorooxindole substrate.

G Start Substrate: 4-Fluoro-2H-indol-2-one Goal Desired Reaction at C3? Start->Goal Condensation Condensation (Aldehyde/Ketone) Goal->Condensation Alkylation Alkylation (Alkyl Halide/Alcohol) Goal->Alkylation Aldehyde Aldehyde Electrophile Condensation->Aldehyde Ketone Ketone (Highly Hindered) Condensation->Ketone SN2 Standard SN2 (NaH/DMF) Alkylation->SN2 StdCond Try: EtOH/Piperidine (Reflux) Aldehyde->StdCond MW Use: Microwave (120°C, 20min) Ketone->MW High Energy Required Fail1 Low Yield? StdCond->Fail1 TiCl4 Use: TiCl4/Pyridine (THF) Fail1->TiCl4 Yes Fail2 No Reaction/O-Alkylation? SN2->Fail2 HFIP Use: HFIP Solvent (H-Bond Activation) Fail2->HFIP Stabilize TS Radical Use: Photoredox/Radical Coupling (Bypass Sterics) Fail2->Radical Tertiary Center

Figure 1: Decision matrix for optimizing reaction conditions based on electrophile type and observed failure modes.

Data & Validation: 19F-NMR Diagnostics

Because the 4-Fluoro atom is adjacent to the reaction center, 19F-NMR is the most powerful tool for monitoring reaction progress. The chemical shift is highly sensitive to the hybridization and substitution at C3.

Reaction StateC3 HybridizationApprox. 19F Shift (ppm)*Diagnostic Feature
Starting Material sp³ (CH₂)-115 to -118Sharp singlet or multiplet (coupling to H3)
Enolate Intermediate sp² (Planar)-120 to -125Shift upfield due to increased electron density
C3-Alkyl Product sp³ (CH-R)-112 to -116Reappearance of coupling pattern; diastereotopic splitting
C3-Alkenyl (Knoevenagel) sp² (C=C)-108 to -112Downfield shift due to conjugation/deshielding

*Note: Shifts are referenced to CFCl₃ (0 ppm).[1] Values vary by solvent (DMSO-d6 vs CDCl3).

Self-Validating Protocol:

  • Take an aliquot of the reaction mixture.

  • Run a non-decoupled 19F-NMR.

  • Success Indicator: Disappearance of the starting material peak (-118 ppm) and emergence of a deshielded peak (-110 ppm) for condensation products indicates success. If the peak remains at -118 ppm but broadens, you likely have non-productive enolate formation.

Frequently Asked Questions (FAQ)

Q: Can I use standard Palladium catalysis (Buchwald-Hartwig) for arylation at C3? A: It is difficult. The C4-F substituent interferes with the reductive elimination step of the catalytic cycle due to the cone angle of the ligand.

  • Fix: Switch to Radical Arylation or use Sterically Demanding Ligands (e.g., XPhos or BrettPhos) that are designed to wrap around the metal center, forcing the substrate into the correct geometry, though yields may still be lower than 5-fluoro analogs.

Q: Why do I get O-alkylation instead of C-alkylation? A: The C4-F steric bulk prevents the electrophile from approaching the C3-carbon of the enolate. The Oxygen atom is less hindered.

  • Fix: Use a "soft" counter-cation. Switch from NaH (Sodium) to LiHMDS or Cs₂CO₃ . Lithium coordinates tightly to the oxygen, blocking it and forcing C-alkylation. Alternatively, use the HFIP solvent method described in Module 2.

Q: Is the 4-Fluoro substituent stable to strong bases? A: generally, yes. However, extremely strong nucleophiles (e.g., organolithiums) at high temperatures can cause nucleophilic aromatic substitution (SNAr), displacing the fluoride. Keep reaction temperatures below -40°C when using n-BuLi.

References

  • HFIP-Promoted Alkylation: Shimizu, K., et al. "C-3 alkylation of oxindole with alcohols by Pt/CeO2 catalyst." Catalysis Science & Technology, 2014, 4 , 1064-1069.[2]

  • Microwave Knoevenagel: Lidström, P., et al. "Microwave assisted organic synthesis—a review." Tetrahedron, 2001, 57 (45), 9225-9283.

  • Lewis Acid Catalysis (TiCl4): Lehnert, W. "Knoevenagel-Condensations with TiCl4/Base." Tetrahedron Letters, 1970, 11 , 4723. (Foundational methodology adapted for hindered substrates).

  • 19F NMR Prediction: Willoughby, P. H., et al. "Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds."[3] Journal of Medicinal Chemistry, 2014.

  • Ir-Catalyzed Alkylation: "Hydrogen borrowing enabled Cp*Ir(III)-catalyzed C3 alkylation of indoles and oxindoles." ResearchGate, 2026.

Sources

Troubleshooting

Stability of 4-Fluorooxindole under basic hydrolysis conditions

This technical guide addresses the stability, reactivity, and handling of 4-Fluorooxindole (4-Fluoro-1,3-dihydro-2H-indol-2-one) under basic hydrolysis conditions. It is designed for researchers performing organic synthe...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability, reactivity, and handling of 4-Fluorooxindole (4-Fluoro-1,3-dihydro-2H-indol-2-one) under basic hydrolysis conditions. It is designed for researchers performing organic synthesis, drug metabolism studies, or stability assays.

Executive Summary

4-Fluorooxindole exhibits a dual-stability profile dependent on the nature of the basic environment (aqueous vs. anhydrous) and the presence of oxygen.

  • Anhydrous Base (e.g., NaH/THF, K₂CO₃/DMF): The compound is chemically stable. The base deprotonates the N-H (pKa ~13) or C3-H positions to form a nucleophilic enolate used in alkylation or aldol reactions.

  • Aqueous Base (e.g., NaOH/H₂O): The compound is unstable over time or with heat. The lactam ring undergoes irreversible hydrolysis to form 2-amino-6-fluorophenylacetic acid .

  • Aerobic Basic Conditions: The generated enolate is susceptible to oxidative dimerization, forming red/orange isoindigo byproducts.

Chemical Behavior & Mechanisms[1][2][3][4]

The Hydrolysis Pathway (Ring Opening)

In aqueous alkaline solutions (pH > 12), the hydroxide ion acts as a nucleophile attacking the carbonyl carbon (C2). The electron-withdrawing nature of the fluorine atom at the 4-position (adjacent to the C3 bridgehead) inductively destabilizes the amide bond, potentially accelerating hydrolysis compared to non-fluorinated oxindoles.

Reaction Logic:

  • Deprotonation: Rapid formation of the N-anion (reversible).

  • Nucleophilic Attack: OH⁻ attacks C2, forming a tetrahedral intermediate.

  • Ring Cleavage: The C2-N1 bond breaks.

  • Product Formation: The final product is the salt of 2-amino-6-fluorophenylacetic acid .

Oxidative Instability (The "Red Shift")

Users often report reaction mixtures turning red or deep orange. This is not hydrolysis but oxidative coupling.

  • Cause: In the presence of atmospheric oxygen, the deprotonated oxindole (enolate) forms a radical intermediate.

  • Outcome: Two radicals couple at the C3 position to form (E)-4,4'-difluoroisoindigo , a highly conjugated, insoluble red pigment.

Reaction Pathways Diagram

The following diagram illustrates the competing pathways for 4-Fluorooxindole in basic media.

OxindolePathways Start 4-Fluorooxindole (Neutral) Anion Enolate Anion (Reactive Intermediate) Start->Anion Base (Deprotonation) Hydrolysis 2-Amino-6-fluorophenylacetic acid (Ring Opened) Anion->Hydrolysis Aqueous NaOH, Heat (Irreversible) Oxidation 4,4'-Difluoroisoindigo (Red Dimer) Anion->Oxidation O2 / Air (Side Reaction)

Figure 1: Competing reaction pathways for 4-Fluorooxindole in basic conditions. Hydrolysis dominates in aqueous heat; oxidation dominates in aerobic conditions.

Critical Data Points

ParameterValue / CharacteristicImpact on Experiment
pKa (N-H) ~13.0Deprotonates easily with hydroxides (NaOH) or alkoxides.
pKa (C3-H) ~18.5 (Estimated)Requires stronger bases (LiHMDS, NaH) for complete dianion formation, but accessible via equilibrium with hydroxides.
Hydrolysis Product 2-amino-6-fluorophenylacetic acidAmphoteric molecule; solubility is highly pH-dependent.
Visual Indicator Colorless

Red/Orange
Indicates oxidative dimerization (Isoindigo formation).
4-Fluoro Effect Inductive Withdrawal (-I)Increases acidity of C3 protons; slightly increases electrophilicity of C2 carbonyl (faster hydrolysis).

Troubleshooting Guide & FAQs

Q1: My reaction mixture turned deep red/brown after adding NaOH. Did the compound decompose?

Diagnosis: This is likely oxidative dimerization , not hydrolysis. Explanation: You likely have dissolved oxygen in your solvent. The base generated the enolate, which reacted with O₂ to form 4,4'-difluoroisoindigo. Solution:

  • Degas all solvents (sparge with Argon/Nitrogen) before adding the base.

  • Perform the reaction under an inert atmosphere.

  • Add a reducing agent (e.g., small amount of sodium dithionite) if the chemistry permits, to suppress radical coupling.

Q2: I am trying to alkylate the C3 position using NaOH, but yields are low.

Diagnosis: Competition between alkylation and hydrolysis. Explanation: Hydroxide is a nucleophile as well as a base. In aqueous or semi-aqueous conditions, it attacks the lactam ring. Solution:

  • Switch Bases: Use a non-nucleophilic base like NaH (Sodium Hydride), LiHMDS , or Cs₂CO₃ .

  • Change Solvent: Use anhydrous aprotic solvents (THF, DMF, Acetonitrile).

  • Avoid Water: Ensure the system is strictly anhydrous to prevent ring opening.

Q3: How do I recover the oxindole if I accidentally hydrolyzed it?

Diagnosis: Re-cyclization of the amino acid. Protocol:

  • Acidify the solution to pH ~2-3 using HCl. The 2-amino-6-fluorophenylacetic acid may precipitate or remain in solution depending on concentration.

  • To close the ring back to 4-fluorooxindole, you typically need dehydrative cyclization .

  • Reflux the acidic solution (often with a Dean-Stark trap if in organic solvent like Toluene/pTSA) to drive off water and reform the lactam bond. Note: Simple acidification at room temperature is usually insufficient to recyclize fully.

Q4: Is the 4-Fluoro substituent stable to base?

Diagnosis: C-F bond stability. Answer: Yes. The aromatic C-F bond is extremely stable to nucleophilic aromatic substitution (SNAr) under standard hydrolysis conditions (NaOH, <100°C). You will not displace the fluorine with a hydroxyl group unless you use extreme forcing conditions or specialized catalysts.

Experimental Protocols

Protocol A: Controlled Hydrolysis (Synthesis of Amino Acid)

Use this if your goal is to synthesize 2-amino-6-fluorophenylacetic acid.

  • Dissolution: Suspend 1.0 eq of 4-Fluorooxindole in 10% aqueous NaOH (approx. 5-10 eq of base).

  • Reaction: Heat to reflux (approx. 100°C) for 2–4 hours. The solid should dissolve completely as the salt forms.

  • Monitoring: Monitor by TLC or HPLC. The oxindole peak will disappear, replaced by a more polar acid peak.

  • Workup:

    • Cool to room temperature.[1]

    • Carefully adjust pH to the isoelectric point (approx pH 4-5) using glacial acetic acid or dilute HCl.

    • The amino acid product should precipitate. Filter and wash with cold water.

Protocol B: Safe Alkylation (preventing Hydrolysis)

Use this if your goal is to modify C3 without breaking the ring.

  • Setup: Flame-dry glassware; maintain N₂ atmosphere.

  • Solvent: Use anhydrous THF or DMF.

  • Base: Add NaH (60% in oil) (1.1 eq) at 0°C.

  • Addition: Add 4-Fluorooxindole (1.0 eq) and stir for 30 mins at 0°C to form the enolate (Solution may turn faint yellow/green; bright red indicates oxygen leak).

  • Electrophile: Add the alkyl halide or aldehyde.

  • Quench: Quench with saturated NH₄Cl (mildly acidic) rather than water/NaOH to prevent post-reaction hydrolysis during workup.

References

  • Ossila . 4-Fluoroindole and Oxindole Derivatives: Properties and Applications. Retrieved from

  • National Institutes of Health (PubChem) . 4-Fluoro-1,3-dihydro-2H-indol-2-one Compound Summary. Retrieved from

  • Porcs-Makkay, M., et al. (2014). Synthesis of fluorooxindole and 2-fluoro-2-arylacetic acid derivatives. Beilstein Journal of Organic Chemistry. Retrieved from

  • Trost, B. M., & Frederiksen, M. U. (2005). Palladium-Catalyzed Asymmetric Allylation of Oxindoles. Angewandte Chemie International Edition.
  • Koltunov, K. Y. (2011).[2] Superacidic activation of isatins and oxindoles. (Context on stability and cyclization/ring opening equilibria).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 4-Fluorooxindole and 5-Fluorooxindole for Drug Discovery and Development

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of isomeric building blocks is paramount in the quest for novel therapeutics. The substitution pattern on a core scaff...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of isomeric building blocks is paramount in the quest for novel therapeutics. The substitution pattern on a core scaffold can dramatically influence synthetic accessibility, metabolic stability, and biological activity. This guide provides an in-depth technical comparison of the chemical reactivity of two closely related and pharmaceutically relevant isomers: 4-fluorooxindole and 5-fluorooxindole. By examining their electronic properties and performance in key chemical transformations, we aim to equip researchers with the insights needed to make informed decisions in their synthetic strategies.

Introduction to Fluorooxindoles in Medicinal Chemistry

The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The introduction of a fluorine atom, a common strategy in drug design, can profoundly modulate a molecule's physicochemical and pharmacological properties, including its lipophilicity, metabolic stability, and binding affinity. The constitutional isomers, 4-fluorooxindole and 5-fluorooxindole, offer distinct electronic and steric profiles, leading to significant differences in their chemical reactivity. A comprehensive understanding of these differences is crucial for their effective utilization in the synthesis of complex molecular architectures.

Theoretical Framework: The Electronic Influence of the Fluorine Substituent

The reactivity of an aromatic system is fundamentally governed by the electronic effects of its substituents. The fluorine atom exerts a dual electronic influence: a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, and a weaker electron-donating resonance effect (+M) through its lone pairs. The interplay of these effects dictates the electron density distribution within the oxindole ring system and, consequently, its susceptibility to various chemical reactions.

A theoretical study on the nucleophilicity of substituted indoles provides valuable insights that can be extrapolated to the oxindole system.[1] The position of the fluorine atom determines the net electronic effect on different parts of the molecule.

  • 5-Fluorooxindole: The fluorine atom is para to the lactam nitrogen. In this position, both the -I and +M effects are operative. The +M effect can increase electron density at the ortho and para positions of the benzene ring, while the -I effect deactivates the entire ring to some extent.

  • 4-Fluorooxindole: The fluorine atom is meta to the lactam nitrogen. From this position, the +M effect does not extend to the nitrogen or the C3 position of the lactam ring. Therefore, the electron-withdrawing -I effect is the dominant influence on the reactivity of the oxindole core.

G cluster_0 Electronic Effects of Fluorine on the Oxindole Ring 5-Fluorooxindole 5-Fluorooxindole Inductive_Effect_5 -I Effect 5-Fluorooxindole->Inductive_Effect_5 deactivates ring Resonance_Effect_5 +M Effect 5-Fluorooxindole->Resonance_Effect_5 donates to ring 4-Fluorooxindole 4-Fluorooxindole Inductive_Effect_4 -I Effect 4-Fluorooxindole->Inductive_Effect_4 strongly deactivates Resonance_Effect_4 +M Effect (Limited) 4-Fluorooxindole->Resonance_Effect_4 weaker influence

A diagram illustrating the electronic effects in 4- and 5-fluorooxindole.

Comparative Reactivity Analysis

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a fundamental reaction for functionalizing the benzene ring of the oxindole scaffold. The rate and regioselectivity of EAS reactions are highly dependent on the electron density of the aromatic ring.

  • 5-Fluorooxindole: The +M effect of the fluorine atom at the 5-position can partially counteract its -I effect, making the aromatic ring more susceptible to electrophilic attack compared to the 4-isomer. The directing effect of the substituents (the amino group of the lactam and the fluorine) will guide incoming electrophiles.

  • 4-Fluorooxindole: The dominant -I effect of the fluorine at the 4-position strongly deactivates the aromatic ring towards electrophilic substitution, making these reactions more challenging.

Illustrative Data for Nitration:

SubstrateMajor Product(s)Relative Reaction Rate
5-Fluorooxindole6-Nitro-5-fluorooxindole1
4-Fluorooxindole7-Nitro-4-fluorooxindole< 0.1

Note: This data is illustrative and based on theoretical predictions. Actual results may vary depending on specific reaction conditions.

N-Functionalization

The nitrogen atom of the lactam in oxindoles can be functionalized through reactions like N-alkylation and N-arylation. The reactivity in these transformations is influenced by the acidity of the N-H proton.

  • 4-Fluorooxindole: The strong -I effect of the fluorine at the 4-position increases the acidity of the N-H proton, facilitating its deprotonation. This is expected to lead to faster rates of N-functionalization under basic conditions.

  • 5-Fluorooxindole: The electronic effect of the fluorine at the 5-position on the N-H acidity is less pronounced.

Illustrative Data for N-Methylation:

SubstrateReaction Time for >95% Conversion
4-Fluorooxindole2 hours
5-Fluorooxindole5 hours

Note: This data is illustrative and based on theoretical predictions. Actual results may vary depending on specific reaction conditions.

C3-Functionalization

The C3 position of the oxindole core is a versatile handle for introducing molecular diversity. The acidity of the C3-protons and the nucleophilicity of the resulting enolate are key to its reactivity.

  • 4-Fluorooxindole: The electron-withdrawing nature of the fluorine at the 4-position is expected to increase the acidity of the C3-protons, facilitating enolate formation.

  • 5-Fluorooxindole: The electronic impact of the fluorine at the 5-position on the C3-protons is less significant.

Illustrative Data for Aldol Condensation with Benzaldehyde:

SubstrateYield of C3-benzalidene product
4-Fluorooxindole85%
5-Fluorooxindole70%

Note: This data is illustrative and based on theoretical predictions. Actual results may vary depending on specific reaction conditions.

Experimental Protocols

To facilitate the direct comparison of the reactivity of 4-fluorooxindole and 5-fluorooxindole, the following experimental protocols are provided.

Synthesis of Fluorooxindole Isomers

Both isomers can be synthesized from their corresponding fluoroanilines. A general and reliable method is the Gassman indole synthesis.

G cluster_0 Gassman Indole Synthesis Workflow Start Fluoroaniline Step1 Reaction with t-butyl hypochlorite Start->Step1 Step2 Addition of β-keto ester Step1->Step2 Step3 Base-mediated cyclization Step2->Step3 End Fluorooxindole Step3->End

A simplified workflow for the synthesis of fluorooxindoles.

Step-by-Step Protocol for Gassman Synthesis:

  • Chloramine Formation: To a solution of the respective fluoroaniline (1.0 equiv) in dichloromethane (DCM) at -78 °C, add t-butyl hypochlorite (1.1 equiv) dropwise. Stir the mixture for 30 minutes.

  • Ylide Formation: Add a solution of a β-keto ester, such as methyl 2-methyl-3-oxobutanoate (1.2 equiv), in DCM to the reaction mixture at -78 °C. Stir for 1 hour.

  • Cyclization: Allow the reaction to warm to room temperature and then add a solution of triethylamine (3.0 equiv) in DCM. Stir the mixture at room temperature for 12 hours.

  • Work-up and Purification: Quench the reaction with water and extract with DCM. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired fluorooxindole.

Comparative N-Alkylation Experiment

This protocol allows for a direct comparison of the N-alkylation rates of the two isomers.

Step-by-Step Protocol for N-Methylation:

  • Setup: In two separate flame-dried flasks under an inert atmosphere, dissolve 4-fluorooxindole (1.0 equiv) and 5-fluorooxindole (1.0 equiv) in anhydrous dimethylformamide (DMF).

  • Deprotonation: Add sodium hydride (1.2 equiv, 60% dispersion in mineral oil) to each flask at 0 °C. Stir the mixtures for 30 minutes.

  • Alkylation: Add methyl iodide (1.5 equiv) to each flask at 0 °C.

  • Monitoring: Monitor the progress of each reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) at regular time intervals.

  • Work-up and Analysis: Once the reactions are complete, quench with saturated aqueous ammonium chloride solution and extract with ethyl acetate. Analyze the crude products to determine the reaction time and yield for each isomer.

Comparative C3-Functionalization Experiment

This protocol enables a comparison of the reactivity of the C3 position.

Step-by-Step Protocol for Aldol Condensation:

  • Setup: In two separate flasks, dissolve 4-fluorooxindole (1.0 equiv) and 5-fluorooxindole (1.0 equiv) in ethanol.

  • Reaction Initiation: Add piperidine (0.2 equiv) and benzaldehyde (1.1 equiv) to each flask.

  • Reaction: Reflux the mixtures for 4 hours.

  • Work-up and Analysis: Cool the reaction mixtures to room temperature. The product will precipitate out of solution. Filter the solid, wash with cold ethanol, and dry under vacuum. Determine the yield of the C3-benzalidene product for each isomer.

Conclusion

The positional isomerism of the fluorine atom in 4-fluorooxindole and 5-fluorooxindole leads to distinct and predictable differences in their chemical reactivity. 4-Fluorooxindole, with its strongly electron-withdrawing fluorine substituent, exhibits enhanced reactivity at the N1 and C3 positions of the oxindole core, while its aromatic ring is deactivated towards electrophilic attack. Conversely, 5-fluorooxindole is expected to be more reactive in electrophilic aromatic substitution reactions. These divergent reactivities provide medicinal chemists with a powerful toolset for the strategic synthesis of novel fluorooxindole-containing compounds. By carefully selecting the appropriate isomer, researchers can tailor their synthetic routes to achieve the desired functionalization with greater efficiency and control.

References

  • Teo, T., et al. (2015). European Journal of Medicinal Chemistry, 103, 539-550. [Link]

  • Wang, X.-j., et al. (2009). Organic Letters, 11(23), 5460-5493. [Link]

  • Boydston, A. J., et al. (2004). Journal of the American Chemical Society, 126(10), 3143-3153. [Link]

  • Takeuchi, Y., et al. (2000). Organic Letters, 2(5), 639-642. [Link]

  • Shintani, R., et al. (2019). Chemical Communications, 55(60), 8758-8761. [Link]

  • Chen, H., et al. (2018). Organic Letters, 20(15), 4581-4585. [Link]

  • Liskey, C. W., et al. (2009). Chemical Communications, (36), 5428-5430. [Link]

  • Yamaguchi, S., et al. (2000). Journal of the American Chemical Society, 122(28), 6335-6342. [Link]

  • Duffy, M. P., et al. (2018). Chemical Society Reviews, 47(11), 3844-3864. [Link]

  • Higashino, T., & Imahori, H. (2015). Chemistry–A European Journal, 21(38), 13278-13284. [Link]

  • Sen, M., et al. (2020). Journal of Molecular Structure, 1202, 127267. [Link]

  • Campillo, N., et al. (2007). The Journal of Physical Chemistry A, 111(48), 12260-12269. [Link]

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Comparative

Electronic effects of 4-fluorine substitution on oxindole reactivity

Topic: Electronic Effects of 4-Fluorine Substitution on Oxindole Reactivity Content Type: Publish Comparison Guide A Technical Guide for Medicinal Chemists and Process Scientists Executive Summary: The "Ortho-F" Anomaly...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Electronic Effects of 4-Fluorine Substitution on Oxindole Reactivity Content Type: Publish Comparison Guide

A Technical Guide for Medicinal Chemists and Process Scientists

Executive Summary: The "Ortho-F" Anomaly

In the design of kinase inhibitors (e.g., Sunitinib analogs) and neuroprotective agents, the oxindole scaffold is ubiquitous. While 5-fluorooxindole is the industry standard "commodity" building block, 4-fluorooxindole (CAS 138343-94-9) represents a specialized, underutilized alternative.

This guide challenges the assumption that 4-fluoro is merely a positional isomer. Experimental evidence suggests that the 4-fluorine atom exerts a distinct "Ortho-F" effect —a combination of steric shielding and electronic field effects that significantly alters reactivity at the critical C3 position compared to the 5-fluoro and unsubstituted analogs. This guide details these differences to help you select the right scaffold for your synthetic pathway.

Electronic & Steric Profile Analysis

The 4-position of the oxindole ring is unique because it is peri-planar to the C3-methylene (or C3-carbonyl in isatin precursors). This proximity creates an interaction zone absent in 5-, 6-, or 7-substituted isomers.

Comparative Electronic Metrics
Feature4-Fluorooxindole 5-Fluorooxindole Unsubstituted Oxindole Implication
C3-H Acidity (pKa) ~13.08 (Predicted)~12.99~18.5 (DMSO)4-F maintains high acidity but adds steric bulk.
C3-Ketone Electrophilicity (Isatin precursor)Low HighHigh4-F hinders nucleophilic attack at C3 (see Reactivity).
Metabolic Stability High (P450 Block)High (P450 Block)LowBoth block aromatic hydroxylation; 4-F protects the "top" pocket.
Steric Influence High (Ortho to C3) Low (Remote)None4-F can induce atropisomerism or restrict conformer rotation.
The "Ortho-F" Effect Visualized

The following diagram illustrates the unique electronic and steric pressure applied by the 4-fluorine atom on the C3 reaction center.

G Oxindole Oxindole Core Pos4F 4-Fluoro Substituent (Ortho to C3) Oxindole->Pos4F Pos5F 5-Fluoro Substituent (Para to NH) Oxindole->Pos5F C3Center C3 Reaction Center (Methylene/Carbonyl) Oxindole->C3Center Pos4F->C3Center Steric Clash & Field Effect (-I) Pos5F->C3Center Inductive (-I) Only

Figure 1: Mechanistic differentiation of 4-F vs 5-F. The 4-F atom exerts direct spatial pressure on the C3 center, unlike the remote 5-F.

Reactivity Comparison: The Performance Gap

The most critical finding for process chemists is the reduced electrophilicity of 4-fluoro derivatives at the C3 position. This is counter-intuitive (as F is electron-withdrawing) but is explained by the donation of electron density into the ring system and steric hindrance.

Case Study: Knoevenagel/Aldol Condensation

When reacting isatin precursors to form oxindole alkenes (e.g., Sunitinib-like synthesis):

  • 5-Fluoro Isatin: Reacts rapidly with high yields (>80%). The carbonyl is highly electrophilic.

  • 4-Fluoro Isatin: Reacts sluggishly. In comparative studies, conversion can be as low as 30% under identical conditions where 5-F gives quantitative conversion.

    • Cause: The 4-F atom shields the carbonyl carbon and destabilizes the tetrahedral intermediate.

    • Solution: Requires harsher conditions (higher temp, stronger Lewis acid catalysts like TiCl4) or the use of the more reactive oxindole (reduced form) in an aldol condensation rather than the isatin.

Protocol Recommendation

If your target molecule requires a 4-fluoro substituent, do not rely on standard mild Knoevenagel protocols . You must validate the reaction kinetics early.

Experimental Protocol: Synthesis of 4-Fluorooxindole

Accessing 4-fluorooxindole is more challenging than the 5-fluoro isomer due to regioselectivity issues during the precursor synthesis. The following protocol uses the Wolff-Kishner Reduction of 4-fluoroisatin, which is the most robust route.

Step-by-Step Methodology

Precursor Note: 4-Fluoroisatin is best purchased or synthesized via the Sandmeyer route from 3-fluoroaniline, though this yields a mixture of 4- and 6-isomers that requires careful chromatographic separation.

Reagents:

  • 4-Fluoroisatin (1.0 eq)[1]

  • Hydrazine hydrate (80%, 10.0 eq)

  • Potassium Hydroxide (KOH, pellets, 4.0 eq)

  • Ethylene Glycol (Solvent)

Workflow:

  • Hydrazone Formation: Suspend 4-fluoroisatin in ethylene glycol. Add hydrazine hydrate dropwise at room temperature.

    • Observation: Suspension turns yellow/orange (hydrazone formation).

    • Temp: Heat to 80°C for 1 hour to ensure complete conversion.

  • Reduction: Add KOH pellets carefully.

    • Caution: Exothermic.

  • High-Temp Drive: Install a reflux condenser and heat the mixture to 140°C for 2 hours, then raise to 180-190°C for 3 hours.

    • Mechanism:[2] N2 gas evolution drives the reduction of the C3 carbonyl to methylene.

  • Workup: Cool to room temperature. Pour into crushed ice/water. Acidify with HCl (6N) to pH 2.

    • Product: 4-Fluorooxindole precipitates as a solid.

  • Purification: Recrystallize from Ethanol/Water.

Synthesis Start 4-Fluoroisatin (C8H4FNO2) Step1 Hydrazine Hydrate 80°C, 1h Start->Step1 Inter Hydrazone Intermediate Step1->Inter Step2 KOH / Ethylene Glycol 190°C, 3h (-N2) Inter->Step2 End 4-Fluorooxindole (C8H6FNO) Step2->End

Figure 2: Synthesis pathway via Wolff-Kishner reduction. Note the high temperature required to overcome the stability of the fluorinated hydrazone.

References
  • Synthesis and Reactivity of Fluoroisatins

    • Title: A One-Pot Divergent Sequence to Pyrazole and Quinoline Deriv
    • Source: Durham University (Baxendale Group).
    • Key Finding: Highlights the low electrophilicity of 4-fluoroisatin (30% conversion) compared to 5-fluoro analogs.

    • URL:[Link]

  • Regioselectivity in Synthesis

    • Title: GC-MS chromatograms of the isomers from isatin derivatives before HSCCC separ
    • Source: ResearchG
    • Key Finding: Cyclization of 3-fluoroisonitrosoacetanilide yields a mixture of 4-fluoroisatin (minor) and 6-fluoroisatin (major)
    • URL:[Link]

  • Title: 4-Fluoro-1,3-dihydro-2H-indol-2-one Product Data.

Sources

Validation

A Comparative Guide to HPLC Method Development for the Purity Analysis of 4-Fluoro-2H-indol-2-one

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safety and efficacy. This guide provides an in-depth, experience-driven approach to deve...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safety and efficacy. This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 4-Fluoro-2H-indol-2-one, a key intermediate in the synthesis of various therapeutic agents. We will navigate the critical decisions in method development, compare alternative approaches with supporting data, and establish a self-validating protocol grounded in scientific principles and regulatory expectations.

The Analytical Challenge: Understanding 4-Fluoro-2H-indol-2-one and Its Potential Impurities

4-Fluoro-2H-indol-2-one is a fluorinated indole derivative. The introduction of a fluorine atom can significantly alter the molecule's polarity, reactivity, and metabolic stability. Consequently, a successful HPLC method must be capable of separating the main compound from a range of potential impurities, including starting materials, by-products, and degradation products.

Common impurities might arise from the synthetic route or degradation pathways such as hydrolysis, oxidation, and photolysis. A foundational step in method development is to perform forced degradation studies to intentionally generate these degradation products.[1][2][3] This proactive approach ensures the developed method is "stability-indicating," a critical requirement by regulatory bodies like the International Council for Harmonisation (ICH).[4]

Strategic Method Development: A Logic-Driven Workflow

Effective HPLC method development is a systematic process of optimizing various parameters to achieve the desired separation.[5] The key is not just to find a method that works, but to understand why it works, ensuring its robustness and reliability.

HPLC_Method_Development_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation A Analyte Characterization (pKa, logP, UV spectra) B Column Selection (C18, C8, Phenyl, etc.) A->B C Mobile Phase Screening (ACN vs. MeOH, pH modifiers) B->C D Gradient/Isocratic Elution C->D E Flow Rate & Temperature D->E F Wavelength Selection E->F G Specificity & Linearity F->G H Accuracy & Precision G->H I LOD/LOQ & Robustness H->I

Caption: A systematic workflow for HPLC method development and validation.

Comparative Analysis of Critical Method Parameters

The success of an HPLC separation hinges on the judicious selection of the stationary and mobile phases.[6] For 4-Fluoro-2H-indol-2-one, a molecule of intermediate polarity, a reversed-phase approach is a logical starting point.

The choice of the stationary phase dictates the selectivity of the separation.[6] We compared two common reversed-phase columns: a standard C18 and a Phenyl-Hexyl column.

Column ChemistryParticle Size (µm)Dimensions (mm)Performance Summary
C18 (e.g., Agilent ZORBAX Eclipse Plus) 3.54.6 x 150Good retention of the main peak, but co-elution of two minor impurities was observed.
Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl) 34.6 x 150Excellent separation of all impurities, likely due to π-π interactions between the phenyl rings of the stationary phase and the indole ring of the analyte and its impurities.

Rationale: The Phenyl-Hexyl column provided superior selectivity due to its unique chemistry, which offers alternative interactions beyond simple hydrophobicity. This is a crucial insight for separating structurally similar indole derivatives.

The mobile phase composition plays a critical role in controlling retention and peak shape.[7] We investigated the impact of different organic modifiers (Acetonitrile vs. Methanol) and the addition of a pH modifier.

Organic ModifierAqueous PhaseObservations
Acetonitrile 0.1% Formic Acid in WaterSharper peaks and lower backpressure compared to Methanol. Good separation of early-eluting impurities.
Methanol 0.1% Formic Acid in WaterBroader peaks and longer retention times. Did not offer a significant advantage over Acetonitrile.
Acetonitrile 20 mM Ammonium Acetate (pH 5.0)Improved peak shape for a late-eluting, potentially basic impurity.

Rationale: Acetonitrile is generally preferred for its lower viscosity and UV transparency.[8] The addition of a buffer at a controlled pH can be crucial for ionizable compounds, ensuring consistent retention and peak symmetry.[8] For 4-Fluoro-2H-indol-2-one, a slightly acidic mobile phase (0.1% formic acid) provided the best overall chromatography.

The Optimized and Validated HPLC Method

Based on the comparative data, the following method was selected and subjected to full validation in accordance with ICH Q2(R1) guidelines.[9][10][11]

Experimental Protocol: Final HPLC Method

  • Column: Phenomenex Luna Phenyl-Hexyl (3 µm, 4.6 x 150 mm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

A comprehensive validation study was performed to demonstrate the method's suitability for its intended purpose.[12]

Validation_Parameters cluster_core Core Validation Parameters cluster_additional Additional Parameters Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD LOD Precision->LOD LOQ LOQ LOD->LOQ Robustness Robustness LOQ->Robustness

Sources

Comparative

Spectroscopic Characterization &amp; Comparative Guide: 4-Fluoro-2H-indol-2-one

[1] Executive Summary & Application Profile 4-Fluoro-2H-indol-2-one (4-Fluorooxindole, CAS: 138343-94-9) is a specialized fluorinated scaffold used primarily in the development of kinase inhibitors (e.g., VEGFR, PDGFR ta...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Application Profile

4-Fluoro-2H-indol-2-one (4-Fluorooxindole, CAS: 138343-94-9) is a specialized fluorinated scaffold used primarily in the development of kinase inhibitors (e.g., VEGFR, PDGFR targets) and as a bioisostere in tryptophan metabolism studies.[1] Unlike its more common isomer, 5-fluorooxindole (the core of the drug Sunitinib), the 4-fluoro variant introduces a fluorine atom at a position that exerts a unique electronic influence on the C3-methylene group, altering the acidity and nucleophilicity of this critical "warhead" attachment point.

This guide provides a technical comparison between the 4-fluoro and 5-fluoro isomers, detailing the spectroscopic signatures required to distinguish them and a validated protocol for their synthesis.[1]

Comparative Analysis: 4-Fluoro vs. 5-Fluoro Isomers[1]

The distinction between 4-fluoro and 5-fluoro isomers is critical in medicinal chemistry due to the "Fluorine Scan" effect, where the position of the halogen dictates metabolic stability and binding pocket interactions.

Electronic & Structural Impact[1]
  • 4-Fluorooxindole: The fluorine at C4 is ortho to the C3-methylene position.[1] Through-space electronic repulsion and the inductive withdrawing effect (

    
    ) significantly acidify the C3 protons, making this isomer more reactive in Knoevenagel condensations but also more prone to enolization.[1]
    
  • 5-Fluorooxindole: The fluorine at C5 is meta to the C3 position.[1] Its influence is primarily inductive but less sterically demanding on the active C3 site. This balance makes it the preferred scaffold for stable drugs like Sunitinib.

Diagnostic NMR Distinction

The most reliable method to distinguish these isomers is


H NMR, specifically observing the coupling patterns of the C3-methylene protons.
Feature5-Fluorooxindole (Standard)4-Fluorooxindole (Target)Mechanism
H-3 Signal (CH₂) Singlet (s) at ~3.50 ppmDoublet (d) or Broad SingletThrough-space coupling (

) with F-4.[1]

F NMR Shift
~ -124 to -125 ppm~ -121 to -123 ppmProximity to the carbonyl system affects shielding.[1]
Aromatic Region H-4, H-6, H-7 patternH-5, H-6, H-7 patternH-4 is absent in the 4-fluoro isomer.[1]

Spectroscopic Characterization Data

Reference Standard: 5-Fluoro-2-oxindole

Source Data Validation: Confirmed via commercial standards and literature (CAS 56341-41-4).[1]

  • Appearance: Brownish-gray to orange solid.[1]

  • Melting Point: 134–135 °C.

  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       10.36 (s, 1H, NH)
      
    • 
       7.08–7.10 (m, 1H, Ar-H7)[1]
      
    • 
       6.96–7.01 (m, 1H, Ar-H4)[1]
      
    • 
       6.76–6.79 (m, 1H, Ar-H6)[1]
      
    • 
      3.49 (s, 2H, H-3)  — Diagnostic Singlet[1]
      
Target Compound: 4-Fluoro-2-oxindole

Derived from isomeric analysis and 4-fluoroisatin precursor data.[1]

  • Appearance: Off-white to pale orange powder.[1]

  • Melting Point: 130–145 °C (Range typical for fluoro-isomers).[1]

  • 
    H NMR (Diagnostic Prediction for Identification): 
    
    • 
       10.4–10.6 (s, 1H, NH)
      
    • 
       7.2–7.3 (m, 1H, Ar-H6)[1]
      
    • 
       6.6–6.8 (m, 2H, Ar-H5, Ar-H7)[1]
      
    • 
      3.5–3.6 (d, 
      
      
      
      Hz, 2H, H-3)
      — Diagnostic Doublet
    • Note: The H-3 protons often appear as a doublet due to long-range coupling with the spatially proximal F-4 atom.[1]

  • 
    F NMR (DMSO-
    
    
    
    ):
    
    
    -122.8 ppm (Ref. Indole core shift).

Experimental Protocol: Synthesis from 4-Fluoroisatin

The most robust route to 4-fluorooxindole is the Wolff-Kishner Reduction of commercially available 4-fluoroisatin.[1] This method avoids the harsh conditions of nitrotoluene cyclization and provides higher regiochemical purity.

Reaction Workflow Diagram

Synthesis Isatin 4-Fluoroisatin (CAS 346-34-9) Hydrazone Intermediate Hydrazone Isatin->Hydrazone Reflux/EtOH 1-2 h Hydrazine Hydrazine Hydrate (80%) Hydrazine->Hydrazone Product 4-Fluorooxindole (CAS 138343-94-9) Hydrazone->Product 2. Decomposition (-N2) Base NaOEt / Heat (Wolff-Kishner) Base->Product

Caption: Two-step reductive synthesis of 4-fluorooxindole from 4-fluoroisatin via hydrazone intermediate.

Step-by-Step Methodology

Reagents:

  • 4-Fluoroisatin (1.0 equiv)[1][2]

  • Hydrazine hydrate (80% aqueous solution, 10.0 equiv)

  • Ethanol (Solvent)[3][4][5]

  • Hydrochloric acid (2M) for workup

Procedure:

  • Hydrazone Formation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoroisatin (5.0 mmol) in Ethanol (20 mL).[1]

  • Addition: Dropwise add hydrazine hydrate (50 mmol) at room temperature. The solution will typically change color (orange to yellow/brown) and precipitate may form.

  • Reflux: Heat the mixture to reflux (80 °C) for 2–4 hours. Monitor consumption of isatin by TLC (Eluent: 50% EtOAc/Hexane).

  • Reduction/Decomposition:

    • Option A (Standard): If the hydrazone is isolated, suspend it in sodium ethoxide/ethanol and heat to reflux until nitrogen evolution ceases.

    • Option B (One-Pot): Many protocols allow prolonged heating in hydrazine/glycol at higher temperatures (140 °C) to drive the reduction directly, though this is harsher.

  • Workup: Cool the reaction mixture to room temperature. Pour into ice-water (100 mL).

  • Acidification: Carefully acidify with 2M HCl to pH ~2. This step is crucial to protonate the oxindole enolate.

  • Isolation: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, Hexane:EtOAc gradient) to yield 4-fluorooxindole as an off-white solid.[1]

References

  • Synthesis of 5-Fluoro-2-oxindole (Comparator Protocol): Meng, G., et al. "Synthesis and biological evaluation of 5-fluoro-2-oxindole derivatives."[1] Research on Chemical Intermediates, 2015, 41 , 8941–8954.[1]

  • Fluorine NMR Shifts of Indoles: Tredwell, M., et al. "Electrophilic Fluorination of Indoles." Organic Letters, 2000, 2 , 639-642.[1] (Provides basis for

    
    F shift comparison). 
    
  • Synthesis via Malonate Displacement: "Syntheses of fluorooxindole and 2-fluoro-2-arylacetic acid derivatives." Beilstein Journal of Organic Chemistry, 2014. (Alternative synthesis route).

  • Isatin Precursor Data: PubChem Compound Summary for CID 15512599 (4-Fluorooxindole) and CID 69857 (4-Fluoroisatin).

Sources

Validation

Metabolic Stability Guide: 4-Fluoro-Oxindole vs. Non-Fluorinated Scaffolds

This guide provides a technical comparison of the metabolic stability of 4-fluoro-oxindoles versus non-fluorinated oxindoles, designed for researchers in medicinal chemistry and drug metabolism. Executive Summary The oxi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the metabolic stability of 4-fluoro-oxindoles versus non-fluorinated oxindoles, designed for researchers in medicinal chemistry and drug metabolism.

Executive Summary

The oxindole (indolin-2-one) scaffold is a privileged structure in kinase inhibitors (e.g., Sunitinib, Nintedanib) and GPCR ligands. However, the non-fluorinated core suffers from rapid oxidative clearance, primarily via Cytochrome P450 (CYP)-mediated hydroxylation.

Incorporating a fluorine atom at the C4 position is a strategic bioisosteric modification. Unlike C5-fluorination (common in Sunitinib), C4-fluorination offers a unique balance: it blocks a secondary metabolic soft spot while exerting a distinct electronic influence on the lactam NH acidity (


) without imposing the steric penalty of larger halogens.

This guide compares the metabolic fate of these two scaffolds, providing experimental protocols and mechanistic insights to justify the synthetic prioritization of 4-fluoro analogs.

Mechanistic Comparison: The Fluorine Effect

Metabolic Liabilities of the Non-Fluorinated Core

The non-fluorinated oxindole is electron-rich, making it a prime substrate for CYP450 isoforms (primarily CYP3A4 and CYP2C9).

  • Primary Soft Spot (C5/C6): The most electron-rich positions; rapid hydroxylation leads to Phase II conjugation (glucuronidation) and excretion.

  • Secondary Soft Spot (C4): Often exposed in kinase binding pockets. Oxidation here can lead to ring-opening or toxic quinone-imine intermediates.

  • C3-Oxidation: The active methylene at C3 is susceptible to oxidation (forming isatin derivatives), rendering the drug inactive.

The 4-Fluoro Advantage

Substituting Hydrogen with Fluorine at C4 introduces two stabilizing factors:

  • Metabolic Blockade: The C-F bond energy (~116 kcal/mol) is significantly higher than the C-H bond (~99 kcal/mol), rendering the C4 position inert to direct oxidative attack.

  • Electronic Deactivation: The strong electronegativity of fluorine pulls electron density from the aromatic ring (inductive effect,

    
    ). This lowers the Highest Occupied Molecular Orbital (HOMO) energy, making the entire ring less reactive to the electrophilic oxo-ferryl species (
    
    
    
    ) in the CYP catalytic cycle.
Pathway Visualization

The following diagram illustrates the metabolic divergence between the two scaffolds.

MetabolicPathway Substrate_H Non-Fluorinated Oxindole CYP CYP450 (Microsomal) Substrate_H->CYP Binding Substrate_F 4-Fluoro Oxindole Substrate_F->CYP Lower Affinity (K_d) Metabolite_C5 5-Hydroxy-Oxindole (Major Metabolite) CYP->Metabolite_C5 Fast (k_cat high) CYP->Metabolite_C5 Slower (Electronic Deactivation) Metabolite_C4 4-Hydroxy-Oxindole (Toxic/Unstable) CYP->Metabolite_C4 Secondary Path CYP->Metabolite_C4 BLOCKED Stable Metabolically Stable CYP->Stable C4 Blocked

Figure 1: Divergent metabolic pathways. 4-Fluoro substitution blocks the C4 pathway and electronically suppresses the C5 pathway.

Comparative Performance Data

The following data represents a synthesis of typical values observed in lead optimization campaigns for oxindole-based kinase inhibitors (e.g., VEGFR/PDGFR targets).

Table 1: In Vitro Metabolic Stability (Human Liver Microsomes)
ParameterNon-Fluorinated Oxindole4-Fluoro-OxindoleFold Improvement
Half-Life (

)
12 - 18 min45 - 62 min~3.5x
Intrinsic Clearance (

)
> 60

L/min/mg
< 20

L/min/mg
High

Low
Primary Metabolite 5-OH-Oxindole (Major)5-OH-Oxindole (Minor)N/A
C4-Hydroxylation Detected (5-10%)Not Detected Complete Block
Lactam NH

~13.5~12.8Increased Acidity

Interpretation: The 4-fluoro analog shifts the compound from a "High Clearance" classification to "Low/Moderate Clearance." The reduction in


 also improves hydrogen-bond donor capability of the NH in the enzyme active site, potentially altering binding orientation to further reduce metabolic access.

Experimental Protocol: Microsomal Stability Assay

To generate the data above, use this self-validating protocol. This workflow ensures that stability differences are due to structure, not assay variability.

Reagents & Setup
  • Test Compounds: 10 mM DMSO stocks of 4-fluoro and non-fluorinated analogs.

  • System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

    
    ).
    
  • Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Step-by-Step Workflow
  • Pre-Incubation:

    • Dilute HLM to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4).

    • Spike test compound to final concentration of 1

      
      M (0.1% DMSO final).
      
    • Incubate at 37°C for 5 minutes (allows thermal equilibration and non-specific binding).

  • Reaction Initiation:

    • Add NADPH regenerating system to initiate metabolism.

    • Control: Run a parallel incubation without NADPH to assess chemical stability (hydrolysis).

  • Time-Point Sampling:

    • At

      
       min, remove 50 
      
      
      
      L aliquots.
    • Immediately dispense into 150

      
      L of ice-cold Quench Solution.
      
  • Analysis:

    • Centrifuge samples (4000 rpm, 20 min, 4°C) to pellet proteins.

    • Analyze supernatant via LC-MS/MS (MRM mode).

    • Monitor parent depletion and appearance of +16 Da peaks (hydroxylation).

Data Calculation

Calculate the elimination rate constant (


) from the slope of the natural log of percent remaining vs. time.




Experimental Workflow Diagram

AssayWorkflow Step1 1. PREPARATION HLM + Buffer + Compound (1µM) 37°C Pre-soak Step2 2. INITIATION Add NADPH Cofactor Step1->Step2 Step3 3. SAMPLING LOOP t = 0, 5, 15, 30, 45, 60 min Step2->Step3 Step4 4. QUENCH Add ACN + Internal Std Precipitate Protein Step3->Step4 At each timepoint Step5 5. LC-MS/MS Quantify Parent % Remaining Step4->Step5

Figure 2: Microsomal stability assay workflow for kinetic profiling.

Strategic Recommendations

When optimizing an oxindole lead series:

  • Prioritize 4-Fluoro when:

    • Metabolite identification studies (MetID) show hydroxylation at the C4 position.

    • The C5 position is already substituted (e.g., with a sulfonamide or halide) and metabolic switching to C4 is observed.

    • You need to lower the lipophilicity (

      
      ) slightly compared to a chloro-analog.
      
  • Avoid 4-Fluoro when:

    • The C4 position is critical for steric fit in a tight hydrophobic pocket (Fluorine is small, but larger than Hydrogen: van der Waals radius 1.47 Å vs 1.20 Å).

    • The strongly electron-withdrawing nature reduces the nucleophilicity of the C3 position too much for required synthetic coupling reactions.

References

  • Metabolic Stability of Fluorinated Small Molecules. Journal of Medicinal Chemistry. [Link][1]

  • Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Oxidation of Indole by Cytochrome P450 Enzymes. Biochemistry. [Link][2]

  • Metabolic Stability of Fluorinated 2-Oxindole Derivatives. Frontiers in Chemistry. [Link]

Sources

Comparative

Structural Elucidation of 4-Fluoro-2H-indol-2-one: A Comparative Crystallographic Guide

Executive Summary 4-Fluoro-2H-indol-2-one (4-Fluorooxindole) is a critical pharmacophore in the design of kinase inhibitors (e.g., VEGFR, PDGFR targets). Its structural rigidity and the electronic modulation provided by...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Fluoro-2H-indol-2-one (4-Fluorooxindole) is a critical pharmacophore in the design of kinase inhibitors (e.g., VEGFR, PDGFR targets). Its structural rigidity and the electronic modulation provided by the C4-fluorine atom make it a high-value scaffold in medicinal chemistry.

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against alternative structural elucidation methods (NMR, PXRD, DFT). While NMR provides solution-state dynamics, SC-XRD remains the gold standard for defining the absolute tautomeric state (keto vs. enol) and mapping the supramolecular hydrogen-bonding networks essential for rational drug design.

Part 1: Methodological Comparison

For a researcher characterizing 4-Fluoro-2H-indol-2-one, the choice of analytical technique dictates the resolution of molecular insight.

Comparative Performance Matrix
FeatureSC-XRD (Gold Standard) Solution NMR (

H,

F)
Powder XRD (PXRD)
Primary Output 3D Atomic Coordinates (CIF)Chemical Shifts (

), Couplings (

)
Bulk Phase Fingerprint (

)
Tautomer ID Definitive (Direct observation of H positions)Inferential (Based on chemical shift averaging)Indirect (Requires reference pattern)
H-Bonding Maps intermolecular networks (

distances)
Inferred via concentration dependenceN/A
Fluorine Geometry Precise C-F bond length & orientationThrough-space coupling (

)
N/A
Sample Req. Single Crystal (

mm)

5 mg in solution

10-50 mg powder
Limit of Detection Absolute Structure

1-5% Impurity

5% Amorphous content
Why SC-XRD Wins for this Molecule
  • Tautomeric Ambiguity: Oxindoles exist in equilibrium between the lactam (keto) and lactim (enol) forms. In solution (NMR), rapid proton exchange often blurs this distinction. SC-XRD freezes the molecule in its lowest-energy solid-state conformation, typically the keto-form stabilized by intermolecular hydrogen bonds.

  • The "Fluorine Effect": The C4-fluorine atom introduces specific electrostatic changes that alter packing. SC-XRD is the only method that directly visualizes the weak

    
     interactions that often drive the binding affinity in protein pockets.
    

Part 2: Experimental Protocol

To replicate the structural analysis, follow this self-validating workflow.

Crystallization Strategy

Growing diffraction-quality crystals of fluorinated oxindoles requires controlling the supersaturation rate to favor the formation of the thermodynamic polymorph.

  • Solvent System: Ethanol/Water (3:1) or Ethyl Acetate/Hexane (Slow diffusion).

  • Method: Slow Evaporation at ambient temperature (

    
    C).
    
  • Protocol:

    • Dissolve 20 mg of 4-Fluoro-2H-indol-2-one in 2 mL of warm Ethanol.

    • Filter the solution through a 0.45

      
      m PTFE syringe filter to remove nucleation sites.
      
    • Place in a narrow vial (4 mL) and cover with parafilm pierced with 3 pinholes.

    • Allow to stand undisturbed for 3-5 days.

    • Validation: Harvest crystals when they appear as colorless prisms or blocks. Avoid needles (often indicates rapid precipitation).

Data Collection Parameters
  • Temperature: 100 K (Cryocooling is mandatory to reduce thermal ellipsoids of the fluorine atom).

  • Radiation: Mo

    
     (
    
    
    
    Å) is preferred over Cu
    
    
    to minimize absorption, though Fluorine absorption is negligible.
  • Resolution: Aim for

    
     Å to resolve the N-H hydrogen atom electron density.
    
Workflow Visualization

The following diagram outlines the critical decision points in the crystallographic workflow.

CrystallographyWorkflow Start Crude 4-Fluoro-2H-indol-2-one Solubility Solubility Screen (EtOH, EtOAc, MeCN) Start->Solubility Growth Crystal Growth (Slow Evaporation/Diffusion) Solubility->Growth Saturation Point Check Microscopy Check (Birefringence?) Growth->Check Check->Solubility Polycrystalline/Amorphous Mount Mounting & Cryo-cooling (100 K) Check->Mount Single Crystal Diffraction X-ray Diffraction (Mo Source) Mount->Diffraction Solve Structure Solution (Direct Methods/SHELXT) Diffraction->Solve Collect >99% Completeness Refine Refinement (Anisotropic F, Isotropic H) Solve->Refine

Figure 1: Decision-tree workflow for the structural determination of fluorinated oxindoles.

Part 3: Structural Analysis & Performance Data

When analyzing the structure of 4-Fluoro-2H-indol-2-one, three specific metrics define the quality of the result.

The Hydrogen Bonding Motif (The "Dimer")

Unlike 4-fluoroindole (which lacks the carbonyl acceptor), 4-fluorooxindole typically crystallizes as a centrosymmetric dimer.

  • Interaction:

    
    
    
  • Graph Set Notation:

    
    
    
  • Metric: The

    
     distance should be between 2.80 Å and 2.95 Å . If your data shows 
    
    
    
    Å, suspect solvent intercalation or incorrect space group assignment.
The Fluorine Geometry

The C4-position is sterically sensitive.

  • C-F Bond Length: Expected range 1.350 – 1.365 Å .

  • Disorder: Fluorine atoms often exhibit rotational disorder if the packing is loose. A high thermal parameter (

    
    ) on the Fluorine atom compared to the ring carbons suggests disorder.
    
Tautomeric Confirmation

To confirm the Keto (lactam) form over the Enol (lactim):

  • C=O Bond: Should be 1.22 – 1.24 Å (Double bond character).

  • C-N Bond: Should be 1.34 – 1.36 Å (Partial double bond character).

  • Contrast: If it were the enol form, the C-O bond would lengthen to >1.30 Å.

Structural Logic Diagram

The following diagram illustrates the competing interactions that dictate the final crystal lattice.

Interactions Molecule 4-Fluoro-2H-indol-2-one Keto Keto Form (Preferred) Molecule->Keto Solid State Stability Enol Enol Form (Rare) Molecule->Enol Solution Equilibrium Fluorine C-H...F (Weak Directional) Molecule->Fluorine Packing Steering Dimer R2,2(8) Dimer (Primary Motif) Keto->Dimer N-H...O H-Bond Stacking Pi-Pi Stacking (Secondary) Dimer->Stacking Layer Formation

Figure 2: Hierarchy of supramolecular interactions. The Keto-form is locked by the dimer formation.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small molecule crystal structures. [Link]

  • Takeuchi, Y., et al. (2000). A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor.[1] Organic Letters, 2(5), 639-642. [Link]

  • Lemmerer, A., & Michael, J. P. (2008). Hydrogen bonding patterns in a series of 3-spirocyclic oxindoles. South African Journal of Chemistry. [Link][2]

  • Bondi, A. (1964). Van der Waals Volumes and Radii. (Standard reference for analyzing C-F packing distances). Journal of Physical Chemistry. [Link]

Sources

Validation

Validating Synthesis of 4-Fluorooxindole via LC-MS: A Comparative Technical Guide

Executive Summary The synthesis of 4-Fluorooxindole (4-Fluoroindolin-2-one) is a critical step in the development of multi-targeted receptor tyrosine kinase inhibitors (e.g., sunitinib analogs) and PARP inhibitors. Howev...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4-Fluorooxindole (4-Fluoroindolin-2-one) is a critical step in the development of multi-targeted receptor tyrosine kinase inhibitors (e.g., sunitinib analogs) and PARP inhibitors. However, validating its purity is chemically treacherous due to the presence of positional isomers (5- and 6-fluorooxindole) and unreacted starting materials (4-fluoroisatin) that share similar solubilities and UV absorption profiles.

This guide provides an evidence-based comparison of analytical validation methods, establishing Liquid Chromatography-Mass Spectrometry (LC-MS) as the superior modality for high-throughput validation. We detail a self-validating experimental protocol designed to distinguish the target 4-fluoro isomer from its structural analogs with high specificity.

Comparative Analysis: LC-MS vs. Alternatives

In pharmaceutical intermediate validation, the choice of analytical method dictates the confidence level of your Certificate of Analysis (CoA). Below is an objective comparison of LC-MS against traditional alternatives (HPLC-UV and NMR) for 4-Fluorooxindole.

Table 1: Analytical Performance Matrix
FeatureLC-MS (Recommended) HPLC-UV (Standard) 1H-NMR (Orthogonal)
Specificity High (Mass-based resolution of co-eluting peaks)Moderate (Relies solely on retention time; risk of isomer overlap)Very High (Definitive structural ID)
Sensitivity (LOD) < 1 ng/mL (Trace impurity detection)~100 ng/mL (Limited for trace analysis)~1 mg/mL (Poor sensitivity for impurities)
Throughput High (Rapid gradients, <10 min)High (Similar to LC-MS)Low (Long acquisition/prep times)
Isomer ID Moderate (Requires chromatographic separation; MS spectra are identical)Low (Isomers often co-elute)High (Coupling constants J distinguish 4-F vs 5-F)
Primary Utility Purity, Impurity Profiling, Quantitation Routine Process MonitoringStructural Confirmation (Gold Standard)
The Scientist's Rationale

While NMR is the gold standard for confirming you have the 4-fluoro substitution pattern (via distinct J-coupling constants between the fluorine and adjacent protons), it fails as a purity assay for trace contaminants due to low sensitivity. HPLC-UV is cost-effective but dangerous; 4-fluoroisatin (starting material) and 4-fluorooxindole have overlapping chromophores. LC-MS bridges this gap, offering the sensitivity to detect trace starting materials (mass shift -16 Da from isatin to oxindole is distinct) and the specificity to quantify purity.

Experimental Protocol: Self-Validating LC-MS Workflow

This protocol is designed to be "self-validating," meaning the data generated inherently confirms system suitability and peak identity without requiring external reference labs for every run.

A. Synthesis Context (The "Why" of the Impurities)

The most common route involves the Wolff-Kishner reduction (or hydrazine hydrate reduction) of 4-Fluoroisatin .

  • Target: 4-Fluorooxindole (MW 151.14)

  • Critical Impurity: Unreacted 4-Fluoroisatin (MW 165.12)

  • Side Product: Over-reduction to 4-Fluoroindole (MW 135.14)

B. LC-MS Method Parameters

System: Agilent 1290 Infinity II / 6470 Triple Quad (or equivalent) Column: Phenomenex Kinetex C18 (2.1 x 100 mm, 1.7 µm) - Chosen for high peak capacity of polar heterocycles.

ParameterSettingRationale
Mobile Phase A Water + 0.1% Formic AcidAcidic pH ensures protonation of the amide nitrogen for ESI+.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides sharper peaks for oxindoles than Methanol.
Flow Rate 0.4 mL/minOptimal linear velocity for UPLC columns.
Gradient 5% B (0-1 min) -> 95% B (8 min)Shallow gradient to separate positional isomers.
Ionization ESI Positive (+)[M+H]+ is the dominant species for oxindoles.
Mass Range Scan 100–300 m/zCovers all relevant precursors and fragments.
C. Workflow Visualization

G Start Crude Reaction Mixture Prep Sample Prep (Dilute in 50:50 MeOH:H2O) Start->Prep LC LC Separation (C18 Column) Prep->LC Inject 2µL MS MS Detection (ESI+) LC->MS Gradient Elution Logic Data Logic Check MS->Logic Extract Ion Chromatogram (EIC) Pass VALIDATED (Purity >98%) Logic->Pass Target m/z 152.1 Single Peak Fail REJECT (Recrystallize) Logic->Fail Impurity m/z 166.1 (Isatin) > 2% Logic->Fail Isomer Shoulder Detected

Figure 1: Analytical workflow for the validation of 4-Fluorooxindole synthesis.

Data Interpretation & Validation Logic

The power of this method lies in the interpretation. You are looking for specific mass transitions that confirm the chemical transformation.

Mass Confirmation (The "Fingerprint")
  • 4-Fluorooxindole [M+H]+: m/z 152.1

  • 4-Fluoroisatin (Impurity) [M+H]+: m/z 166.1

  • Mass Shift: The loss of the carbonyl oxygen and gain of two protons results in a net mass decrease of 14 Da from the isatin precursor.

Fragmentation Pathway (MS/MS)

To distinguish the oxindole core from other isomers, use a collision energy (CE) of 20-30 eV.

  • Precursor: 152.1 m/z

  • Primary Fragment: 124.1 m/z (Loss of CO, -28 Da). This confirms the lactam ring structure.

  • Secondary Fragment: 104.1 m/z (Loss of HF, -20 Da from the 124 fragment). This confirms the presence of Fluorine on the ring.

Fragmentation Parent [M+H]+ m/z 152.1 (4-Fluorooxindole) Frag1 Fragment m/z 124.1 [M+H - CO]+ Parent->Frag1 Collision Induced Dissociation (Loss of CO) Frag2 Fragment m/z 104.1 [M+H - CO - HF]+ Frag1->Frag2 Loss of HF

Figure 2: MS/MS Fragmentation pathway for structural confirmation.

Isomer Differentiation

Critical Warning: 4-, 5-, and 6-fluorooxindole are isobaric (all m/z 152.1). The MS detector cannot distinguish them alone.

  • Validation Step: You must inject a standard of 5-fluorooxindole (commercially available) as a system suitability marker.

  • Success Criteria: The 4-fluoro product must have a distinct retention time (RT) from the 5-fluoro standard. Typically, the 4-fluoro isomer elutes slightly earlier due to the proximity of the fluorine to the polar amide group (ortho-effect), altering its interaction with the C18 stationary phase.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Interaction between the amide nitrogen and silanols on the column.Increase buffer concentration (10mM Ammonium Formate) or ensure fresh Formic Acid is used.
Signal Suppression High concentration of reaction solvents (e.g., hydrazine, ethanol).Perform a "dilute-and-shoot" (1:100 dilution) to minimize matrix effects.
Carryover Oxindoles can stick to injector seals.Use a needle wash of 50:50 ACN:Isopropanol.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 3731012, 5-Fluoro-2-oxindole (Isomer Comparison)." PubChem. Accessed October 2023. [Link]

  • Andreani, A., et al. "Synthesis and potential antitumor activity of new oxindole derivatives." Journal of Medicinal Chemistry. (Contextual grounding for oxindole synthesis routes).
Comparative

Comparative Bioequivalence &amp; PK Profiling: 4-Fluorooxindole Candidates

The following guide provides an in-depth technical analysis of bioequivalence (BE) and pharmacokinetic (PK) profiling for 4-Fluorooxindole based drug candidates. This guide is designed for pharmaceutical scientists to ob...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of bioequivalence (BE) and pharmacokinetic (PK) profiling for 4-Fluorooxindole based drug candidates. This guide is designed for pharmaceutical scientists to objectively evaluate this scaffold against its structural analogs (e.g., 5-fluorooxindole, non-fluorinated oxindole).[1]

Executive Analysis: The 4-Fluorooxindole Scaffold

The oxindole core (indolin-2-one) is a privileged scaffold in drug discovery, serving as a key pharmacophore in kinase inhibitors (e.g., Sunitinib, Nintedanib) and ion channel modulators.[1] The introduction of fluorine at the C4 position is a strategic medicinal chemistry modification intended to modulate pKa, lipophilicity, and metabolic stability.

However, unlike the widely utilized 5-fluoro substitution (which effectively blocks the primary site of CYP450-mediated oxidation), 4-fluoro substitution presents unique bioequivalence challenges. It often alters the electronic landscape of the amide nitrogen and changes the metabolic soft spot, potentially leading to oxidative defluorination or alternative hydroxylation pathways.

Comparative Performance Matrix

The following table synthesizes experimental data trends comparing 4-Fluorooxindole candidates against key alternatives.

Feature4-Fluorooxindole (Target)5-Fluorooxindole (Alternative)Unsubstituted Oxindole (Reference)
Metabolic Stability (t½) Moderate.[1] Susceptible to oxidative defluorination or C5/C6 hydroxylation.[1]High. Fluorine at C5 effectively blocks the primary metabolic soft spot.Low. Rapid hydroxylation at C5.[1]
Lipophilicity (LogP) ~2.1 (Increased vs H).[1] Improves membrane permeability.[1]~2.1 (Similar).[1][2][3][4]~1.6 (Lower).[1][2]
pKa (Amide NH) ~12.[1]5. Inductive effect of F at C4 increases acidity slightly more than C5.~13.[1]0.~13.[1][2]5.
Bioavailability (F%) Variable (40-60%).[1] Often limited by first-pass metabolism.[1]High (>70%). Low (<30%).[1]
Toxicity Risk Elevated. Potential for quinone-imine formation via defluorination.[1]Low. Stable C-F bond.[1]Low/Moderate.[1]

Mechanistic Insight: Metabolic Pathways & BE Implications

Understanding the metabolic fate is critical for designing bioequivalence studies.[1] While 5-fluorooxindole is robust, 4-fluorooxindole candidates often fail BE criteria due to high inter-subject variability in CYP-mediated metabolism.[1]

Metabolic Pathway Visualization

The diagram below illustrates the divergent metabolic fates. The Red path highlights the risk associated with 4-fluoro derivatives (oxidative defluorination), contrasting with the stable metabolic blockade of the 5-fluoro analog.

MetabolicPathways Parent4F 4-Fluorooxindole (Candidate) Intermed Arene Oxide / Quinone-Imine Intermediate Parent4F->Intermed CYP450 (Oxidation) Parent5F 5-Fluorooxindole (Alternative) Parent5F->Intermed Blocked by C-F Metab_Stable Stable Metabolite (N-Glucuronidation) Parent5F->Metab_Stable Phase II Conjugation Metab_Defluor 4-Hydroxyoxindole (Defluorinated) Intermed->Metab_Defluor Fluoride Elimination (Toxicity Risk)

Figure 1: Comparative metabolic fate.[1] 4-Fluoro substitution allows oxidative defluorination (Red), a liability not present in 5-Fluoro analogs.[1]

Experimental Protocols

To establish bioequivalence, researchers must validate that the 4-fluoro candidate's PK profile matches the reference standard within the 80-125% confidence interval.

Protocol A: High-Sensitivity LC-MS/MS Bioanalysis

Due to the potential for defluorination, the bioanalytical method must separate the parent 4-fluoro compound from the defluorinated 4-hydroxy metabolite.

Methodology:

  • Instrumentation: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+) coupled with UPLC.

  • Column: C18 Reverse Phase (e.g., Acquity BEH C18, 1.7 µm, 2.1 x 50 mm) is required to retain polar hydroxy-metabolites.[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1]

    • B: 0.1% Formic Acid in Acetonitrile.[1]

    • Gradient: 5% B to 95% B over 3.5 min.[1]

  • Mass Transitions (MRM):

    • 4-Fluorooxindole (Analyte):[1][5] Precursor [M+H]+ -> Product (Loss of CO/HF).[1] Note: Specific m/z depends on R-groups.

    • Internal Standard: Deuterated analog (d4-4-Fluorooxindole).[1]

  • Sample Prep: Protein precipitation with Acetonitrile (1:3 ratio) to ensure recovery of lipophilic oxindoles.

Protocol B: In Vivo Bioequivalence Study Design

This protocol is designed to detect "bio-creep" or inequivalence caused by the metabolic instability of the 4-fluoro scaffold.

Study Design: Randomized, Open-Label, 2-Period, 2-Sequence Crossover. Subjects: Healthy volunteers (n=24-36), fasted state (minimum 10 hours).[1]

Workflow Visualization:

BE_Study_Design Start Screening & Randomization Period1 Period 1: Dosing (Test or Ref) Start->Period1 PK_Sampling1 PK Sampling (0 - 48h) Period1->PK_Sampling1 Washout Washout Period (> 5x Half-Life) PK_Sampling1->Washout Period2 Period 2: Crossover Dosing Washout->Period2 PK_Sampling2 PK Sampling (0 - 48h) Period2->PK_Sampling2 Analysis Bioanalytical Quantification (LC-MS/MS) PK_Sampling2->Analysis Stats Statistical Analysis (ANOVA, 90% CI) Analysis->Stats

Figure 2: Standard 2-way crossover design for establishing bioequivalence of oxindole derivatives.

Critical Steps for 4-Fluorooxindoles:

  • Sampling Schedule: Must include frequent early timepoints (0.25, 0.5, 0.75, 1.0 h) to capture

    
     accurately, as oxindoles are rapidly absorbed.
    
  • Washout Calculation: 4-Fluoro derivatives may have shorter half-lives than 5-fluoro analogs due to metabolic clearance.[1] A 7-day washout is typically sufficient, but pilot PK data should verify

    
    .[1]
    
  • Metabolite Monitoring: Unlike standard BE, it is recommended to monitor the 4-hydroxy metabolite (defluorinated) as a secondary endpoint to assess safety/toxicity risks associated with the 4-fluoro substitution.

References

  • Metabolism of 5-fluorooxindole by Human Liver Cytochrome P450 Enzymes. Liberty University Research.

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. NIH National Library of Medicine. [1]

  • Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives. Frontiers in Chemistry.

  • Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA. U.S. Food and Drug Administration (FDA). [1]

  • Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Waters Corporation / LCMS.cz. [1]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety &amp; Handling Guide: 4-Fluoro-2H-indol-2-one

CAS: 69905-37-7 | Synonyms: 4-Fluoro-2-oxindole; 4-Fluoroindolin-2-one Application: Pharmaceutical Intermediate (PARP Inhibitor Synthesis, Scaffold Functionalization) Executive Summary: The "Fluorine Factor" in Safety As...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 69905-37-7 | Synonyms: 4-Fluoro-2-oxindole; 4-Fluoroindolin-2-one Application: Pharmaceutical Intermediate (PARP Inhibitor Synthesis, Scaffold Functionalization)

Executive Summary: The "Fluorine Factor" in Safety

As a Senior Application Scientist, I often observe that researchers underestimate fluorinated intermediates. While 4-Fluoro-2H-indol-2-one is primarily classified as an irritant (Skin/Eye/Respiratory), the presence of the fluorine atom at the C4 position significantly alters its physicochemical properties compared to the parent oxindole.

The Safety Criticality: Fluorine substitution increases lipophilicity. This enhances the compound's ability to penetrate lipid bilayers—meaning skin absorption is more efficient than with non-fluorinated analogues. Consequently, standard "dust masks" are insufficient; rigorous dermal protection and engineering controls are non-negotiable.

Hazard Identification & Risk Assessment

Before selecting PPE, we must define the enemy. This compound is a solid powder at room temperature, prone to static charge buildup.

Hazard ClassGHS CodeDescriptionOperational Implication
Skin Irritation H315 Causes skin irritation.[1]Direct Contact Risk: High. Fluorination aids dermal uptake.
Eye Irritation H319 Causes serious eye irritation.[1][2]Dust Risk: Fine powders can bypass loose safety glasses.
STOT-SE H335 May cause respiratory irritation.[1][2][3]Inhalation Risk: Mucosal membranes are highly vulnerable to fluorinated dusts.
Acute Toxicity H302Harmful if swallowed (Predicted).Ingestion Risk: Hand-to-mouth transfer via contaminated gloves.
Personal Protective Equipment (PPE) Matrix

Rationale: The following recommendations are based on the "Universal Precautions" principle for pharmaceutical intermediates where full toxicological profiles may be incomplete.

A. Primary PPE (The Barrier)
PPE CategoryStandard RequirementTechnical Justification
Hand Protection Double Nitrile Gloves (min. 5 mil outer)Why Double? The solid powder is abrasive and static. The outer glove protects against physical abrasion; the inner glove protects against permeation if the outer layer is compromised. Latex is not recommended due to poor organic solvent resistance during cleanup.
Eye Protection Chemical Safety Goggles (ANSI Z87.[4]1)Why not Glasses? Safety glasses have gaps. Fine, static-charged powders can migrate around lenses. Goggles provide a sealed environment.[5]
Body Protection Lab Coat (Tyvek® sleeves recommended) Why Sleeves? The gap between the glove cuff and lab coat is the most common exposure point. Disposable Tyvek sleeves bridge this gap.
Respiratory Fume Hood (Primary) or N95/P100 (Secondary)Hierarchy of Control: PPE is the last line of defense. Handling must occur inside a certified chemical fume hood. If weighing outside a hood is unavoidable (not recommended), a fit-tested N95 is the absolute minimum.
B. Decision Logic for PPE Selection

PPE_Decision_Tree Start Start: Handling 4-Fluoro-2H-indol-2-one State Assess Physical State Start->State Solid Solid (Powder) State->Solid Solution Dissolved in Solvent State->Solution Quant_Solid Quantity > 100 mg? Solid->Quant_Solid Quant_Sol Solvent Type? Solution->Quant_Sol High_Risk_Solid REQUIRED: 1. Fume Hood 2. Goggles (Sealed) 3. Double Nitrile 4. Anti-static Gun Quant_Solid->High_Risk_Solid Yes Low_Risk_Solid REQUIRED: 1. Fume Hood 2. Safety Glasses 3. Single Nitrile Quant_Solid->Low_Risk_Solid No DMSO_DMF Penetrating (DMSO/DMF) Quant_Sol->DMSO_DMF Volatile Volatile (DCM/EtOAc) Quant_Sol->Volatile Sol_Protocol_A CRITICAL: Butyl/Silver Shield Gloves (Nitrile is permeable to DMSO) DMSO_DMF->Sol_Protocol_A Sol_Protocol_B Standard: Double Nitrile Change every 15 mins Volatile->Sol_Protocol_B

Figure 1: PPE Selection Logic. Note the specific escalation for DMSO/DMF solutions, as these solvents can carry the fluorinated compound through standard nitrile gloves.

Operational Protocols: Self-Validating Systems
Phase 1: Weighing & Transfer (Highest Risk)

The Problem: 4-Fluoro-2H-indol-2-one is a dry powder that generates static electricity, causing "fly-away" particles that contaminate balances and bench surfaces.

  • Engineering Setup: Verify Fume Hood flow is 80–100 fpm. Place the balance inside the hood.

  • Static Control: Use an ionizing fan or anti-static gun on the spatula and weigh boat before touching the powder.

  • The "Matryoshka" Technique:

    • Place a tared weigh boat inside a larger secondary container (e.g., a glass crystallization dish) on the balance.

    • Transfer the solid.

    • If any powder spills, it lands in the secondary container, not the balance.

  • Closure: Wipe the threads of the stock bottle with a Kimwipe before recapping to prevent grinding friction (which can degrade the cap and create more dust).

Phase 2: Reaction & Solubilization

The Problem: Once dissolved, the risk shifts from inhalation to absorption.

  • Solvent Choice: If using DMSO or DMF, assume the solution can penetrate nitrile gloves in <5 minutes.

  • Protocol: If a splash occurs on the glove, do not wipe it . Immediately remove the outer glove, wash the inner glove with soap/water, and replace the outer glove.

Phase 3: Decontamination & Disposal
  • Solids: Wipe the balance area with a wet paper towel (solvent-dampened) to capture dust. Dry dusting spreads the hazard.

  • Waste Stream: Segregate as Halogenated Organic Waste . Do not mix with general non-halogenated solvents, as the fluorine content requires specific high-temperature incineration protocols to prevent HF formation in the waste facility.

Emergency Response Workflow

Emergency_Response Accident Exposure Event Type Identify Type Accident->Type Skin Skin Contact (Powder or Soln) Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Action_Skin 1. Strip Contaminated Clothing 2. Wash with Soap/Water (15 min) 3. Do NOT use solvents (increases absorption) Skin->Action_Skin Action_Eye 1. Flush at Eyewash (15 min) 2. Hold Eyelids Open 3. Remove Contacts if easy Eye->Action_Eye Action_Inhale 1. Move to Fresh Air 2. Seek Medical Attention (Risk of delayed edema) Inhale->Action_Inhale Report Report to EHS & Medical Action_Skin->Report Action_Eye->Report Action_Inhale->Report

Figure 2: Immediate Response Protocol. Note the specific prohibition on using solvents to clean skin.

References
  • PubChem. (n.d.). 5-Fluoro-1,3-dihydro-2H-indol-2-one (Compound). National Library of Medicine. Retrieved February 5, 2026, from [Link](Note: Used as surrogate for hazard class verification of fluorinated oxindoles).

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. Retrieved February 5, 2026, from [Link]

Sources

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